1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIAEAYJEYOSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384427 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92847-41-1 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction
This compound is a member of the 5-oxopyrrolidine class of compounds, which are recognized as valuable scaffolds in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The rational design and development of new therapeutic agents hinge on a thorough understanding of their physicochemical properties. These parameters govern a molecule's behavior from formulation and stability to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
This technical guide provides a comprehensive analysis of the key physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only fundamental data but also the underlying scientific principles and detailed experimental protocols for their determination. The methodologies described are designed to be robust and self-validating, reflecting best practices in pharmaceutical research.
Chemical Identity and Computed Properties
A precise understanding of the molecular structure and its intrinsic properties is the foundation for all further characterization. The fundamental identifiers and computed physicochemical parameters for this compound are summarized below. These values are critical for predicting the compound's behavior in various environments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 92847-41-1 | PubChem[3] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[3] |
| Molecular Weight | 239.65 g/mol | PubChem[3] |
| InChIKey | PBIAEAYJEYOSMG-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 57.6 Ų | PubChem[4] |
| XLogP3 (Computed) | 1.1 | PubChem[3] |
Synthesis and Purity Assessment
The integrity of all physicochemical data relies on the purity of the analyte. The synthesis of this compound can be achieved through methods analogous to those reported for similar structures, typically involving the reaction of itaconic acid with 3-chloroaniline.[5] Following synthesis and purification, a rigorous assessment of purity is mandatory. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]
Expert Insight: Why Reverse-Phase HPLC?
Reverse-phase HPLC is the method of choice due to the compound's moderate polarity. The nonpolar stationary phase (e.g., C18) retains the molecule, while a polar mobile phase elutes it. The inclusion of an acid (like formic or trifluoroacetic acid) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the column. This results in a sharp, symmetrical peak shape, which is essential for accurate quantification of purity.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (selected based on the chromophore of the chlorophenyl ring).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Caption: Workflow for HPLC Purity Assessment.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides direct confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as multiplets for the aliphatic protons on the pyrrolidine ring. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm).[7]
-
¹³C NMR: The spectrum should reveal signals for the two carbonyl carbons (amide and carboxylic acid, ~170-175 ppm), distinct aromatic carbons, and aliphatic carbons of the pyrrolidine ring.[1]
-
-
Infrared (IR) Spectroscopy: Key characteristic absorptions include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (~1740 cm⁻¹) and one for the γ-lactam (amide) ring (~1640 cm⁻¹).[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of 239.0349 for [M+H]⁺.[5]
Key Physicochemical Parameters for Drug Development
A. Aqueous Solubility
Solubility is a gatekeeper property in drug development, directly influencing oral bioavailability and formulation strategies. As an acidic compound, the solubility of this compound is expected to be highly dependent on pH.
Expert Insight: The Importance of pH-Dependent Measurement
A single solubility value in water is insufficient. The carboxylic acid group will be predominantly neutral (protonated) at low pH, leading to lower solubility. As the pH increases above the pKa, the compound deprotonates to form a more polar and significantly more soluble carboxylate salt. Characterizing this relationship is essential for predicting its dissolution behavior in the gastrointestinal tract. The shake-flask method, while traditional, remains the most reliable technique for determining thermodynamic solubility.[8]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302) [3]* Harmful in contact with skin (H312) [3]* Causes skin irritation (H315) [3]* May cause an allergic skin reaction (H317) [3]* Causes serious eye irritation (H319) [3]* Harmful if inhaled (H332) [3]* May cause respiratory irritation (H335) [3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed the essential physicochemical properties of this compound, a compound of interest in drug discovery. Its characterization as a moderately lipophilic (XLogP3 ~1.1) carboxylic acid dictates its behavior, particularly its pH-dependent solubility and ionization state governed by its pKa. The robust, validated protocols provided for purity, solubility, and pKa determination serve as a practical framework for researchers. A comprehensive understanding of these properties is indispensable for advancing this and similar molecules through the drug development pipeline, enabling informed decisions on formulation, delivery, and efficacy testing.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
This compound | C11H10ClNO3. PubChem. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
DETERMINATION OF SOLUBILITY CLASS. University of Anbar. [Link]
-
Development of Methods for the Determination of pKa Values. PMC, National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
- Method for determining solubility of a chemical compound.
-
MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structure Elucidation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically focused walkthrough for the complete structure elucidation of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule featuring the pharmacologically significant N-aryl pyrrolidinone scaffold.[1][2] By integrating a suite of advanced spectroscopic and analytical techniques, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. It serves as a practical manual for researchers, offering detailed protocols and data interpretation strategies to ensure unambiguous molecular characterization, a critical step for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).
Introduction: The Imperative for Unambiguous Characterization
This compound (Molecular Formula: C₁₁H₁₀ClNO₃, Molecular Weight: 239.65 g/mol ) belongs to the N-aryl pyrrolidinone class of compounds, a privileged structure in medicinal chemistry known for a wide range of biological activities.[3][4] The presence of a chiral center at the C3 position of the pyrrolidinone ring, a substituted aromatic ring, a lactam, and a carboxylic acid functional group presents a multifaceted analytical challenge. Precise determination of its covalent framework and stereochemistry is paramount for understanding its interaction with biological targets and ensuring reproducibility in research and manufacturing. This guide outlines a systematic, multi-technique approach to achieve this, ensuring the highest level of scientific integrity.
The Strategic Analytical Workflow
The elucidation process is a logical progression, where each technique provides a piece of the structural puzzle. The overall strategy is to first determine the molecular formula and elemental composition, then piece together the carbon-hydrogen framework and functional groups, and finally, confirm the three-dimensional arrangement and absolute stereochemistry.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. It provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.
3.1. Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.[5]
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. The instrument's high resolution (typically >10,000) allows for mass measurement accuracy to within 5 ppm.
3.2. Data Interpretation & Causality
The key insight from HRMS is the confirmation of the molecular formula and the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic isotopic pattern for the molecular ion peak.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₁H₁₀ClNO₃ | Derived from exact mass measurement. |
| Exact Mass [M] | 239.0349 | Calculated for C₁₁H₁₀³⁵ClNO₃. |
| [M+H]⁺ (³⁵Cl) | 240.0422 | Protonated molecule with ³⁵Cl. |
| [M+H]⁺ (³⁷Cl) | 242.0393 | Protonated molecule with ³⁷Cl. |
| Isotopic Peak Ratio | ~3:1 | Confirms the presence of one chlorine atom.[8] |
The observation of this M and M+2 pattern with a 3:1 intensity ratio is a definitive indicator of a monochlorinated compound, immediately validating a critical structural feature.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.
4.1. Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
4.2. Data Interpretation
The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the carboxylic acid and the cyclic amide (lactam) moieties.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[11] |
| ~1740-1690 | C=O stretch | Carboxylic Acid | Confirms the acid carbonyl.[12] |
| ~1680-1650 | C=O stretch (Amide I) | Lactam (5-membered ring) | Characteristic absorption for a cyclic amide.[13][14] |
| 1320-1210 | C-O stretch | Carboxylic Acid | Supports the presence of the carboxylic acid group. |
The presence of these distinct carbonyl stretches, along with the broad O-H band, provides strong, early-stage validation of the proposed functional groups.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments is required for a complete assignment.[16][17]
5.1. Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like -COOH).
-
Experiments to Run:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (²JHH, ³JHH), identifying connected spin systems.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule.[20]
-
5.2. Predicted NMR Data and Interpretation
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT | Key HMBC Correlations |
| 1 | - | - | - | - | - |
| 2 | CH₂ | ~3.9-4.1 | ~50 | m | C4, C5, C1' |
| 3 | CH | ~3.4-3.6 | ~36 | d / CH | C2, C4, C5, C=O (acid) |
| 4 | CH₂ | ~2.6-2.8 | ~34 | m / CH₂ | C2, C3, C5 |
| 5 | C=O | - | ~172 | q / C | H2, H3, H4 |
| 1' | C | - | ~140 | q / C | H2, H2', H6' |
| 2' | CH | ~7.8-7.9 | ~120 | d / CH | C4', C6', C1' |
| 3' | C-Cl | - | ~134 | q / C | H2', H4' |
| 4' | CH | ~7.4-7.5 | ~131 | t / CH | C2', C6', C5' |
| 5' | CH | ~7.5-7.6 | ~125 | d / CH | C3', C1', C4' |
| 6' | CH | ~7.7-7.8 | ~126 | t / CH | C2', C4', C1' |
| Acid | COOH | ~12-13 (broad s) | ~174 | q / C | H3, H4 |
Interpretation Narrative:
-
Aromatic Region: The ¹H NMR will show four distinct signals in the aromatic region (~7.4-7.9 ppm), integrating to 4 protons. The splitting patterns (doublet, triplet, etc.) and COSY correlations will confirm their relative positions on the 3-chlorophenyl ring.
-
Aliphatic Region (Pyrrolidinone Ring): The three aliphatic protons (H2, H3, H4) will form a coupled spin system. COSY will show correlations between H2↔H4 and H3↔H4.[21]
-
HSQC Analysis: This experiment will unambiguously link each proton to its attached carbon. For example, the proton signal at ~3.5 ppm will correlate to the carbon signal at ~36 ppm, assigning them to the C3/H3 pair.
-
HMBC: The Key to Connectivity: The HMBC spectrum is critical for connecting the isolated structural fragments.[22]
-
Correlations from the N-CH₂ protons (H2) to the aromatic quaternary carbon (C1') will definitively link the pyrrolidinone ring to the phenyl ring.
-
Correlations from multiple ring protons (H2, H3, H4) to the lactam carbonyl (C5) will confirm the cyclic structure.
-
Correlations from H3 and H4 to the carboxylic acid carbonyl will place the acid group at the C3 position.
-
Caption: Key HMBC correlations for structural assembly.
Single-Crystal X-Ray Diffraction: The Definitive Answer
While the combination of MS and NMR provides a robust hypothesis for the structure, it cannot definitively determine the absolute configuration of the stereocenter at C3. Single-crystal X-ray diffraction is the gold standard method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry.[23][24][25]
6.1. Experimental Protocol
-
Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[26]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure into the map and refine the model to obtain precise bond lengths, bond angles, and the absolute configuration (using methods like anomalous dispersion).[27]
6.2. Expected Outcome
The X-ray analysis will yield a detailed 3D model of the molecule, confirming the connectivity established by NMR. Crucially, it will determine whether the sample is the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture. This information is non-negotiable for any chiral drug candidate, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Conclusion: A Self-Validating Structural Dossier
By systematically applying this integrated analytical workflow, a complete and self-validating structural dossier for this compound is generated. Each experiment corroborates the findings of the others, from the elemental composition determined by HRMS to the functional groups identified by FT-IR, the covalent framework pieced together by a suite of NMR experiments, and the final, unambiguous 3D structure and absolute stereochemistry confirmed by X-ray crystallography. This rigorous approach ensures the highest level of scientific certainty, providing a solid foundation for further research, patent applications, and drug development endeavors.
References
-
Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JOVE. Available at: [Link]
-
Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. PubMed. Available at: [Link]
-
Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
-
Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. ResearchGate. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
Structure elucidation of uniformly 13C labeled small molecule natural products. National Institutes of Health (NIH). Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
The molecular structure of five pyrrolidone ligands. ResearchGate. Available at: [Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. National Institutes of Health (NIH). Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
IR spectrum of carboxylic acids and alcohols. SlideShare. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]
-
Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. PubMed. Available at: [Link]
-
FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
IR: carboxylic acids. University of Calgary. Available at: [Link]
Sources
- 1. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 15. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. emerypharma.com [emerypharma.com]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 92847-41-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound identified by CAS number 92847-41-1. This document is intended for professionals in research and drug development, offering insights into its chemical synthesis, structural characterization, and its role as a scaffold in the discovery of bioactive molecules. While the intrinsic biological activity of this specific compound is not extensively documented, its derivatives have shown notable promise in various therapeutic areas, highlighting the importance of this core structure.
Core Chemical Identity and Physicochemical Properties
This compound is a derivative of pyroglutamic acid, featuring a 3-chlorophenyl substituent at the nitrogen atom of the 2-pyrrolidone ring. This substitution pattern is a key determinant of the physicochemical properties and the biological activities of its subsequent derivatives.
Table 1: Core Chemical Identifiers and Properties [1]
| Identifier | Value |
| CAS Number | 92847-41-1 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₁₀ClNO₃[1] |
| Molecular Weight | 239.66 g/mol |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O[1] |
| InChI Key | PBIAEAYJEYOSMG-UHFFFAOYSA-N[1] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis and Purification
The synthesis of this compound is typically achieved through a well-established route for N-aryl-5-oxopyrrolidine-3-carboxylic acids. The primary method involves the condensation of a substituted aniline with itaconic acid.[2] This approach offers a straightforward and efficient means to construct the core scaffold.
Rationale for Synthetic Approach
The selection of 3-chloroaniline as the starting material is a strategic choice to introduce the chlorophenyl moiety, which is a common pharmacophore in many drug molecules. Itaconic acid serves as the ideal partner, as its dicarboxylic acid structure readily undergoes cyclization with the amine to form the desired pyrrolidinone ring system.
Detailed Synthetic Protocol
Reaction: 3-Chloroaniline + Itaconic Acid → this compound
Materials:
-
3-Chloroaniline
-
Itaconic acid
-
Water (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Activated charcoal (for decolorization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 3-chloroaniline (1 equivalent) and itaconic acid (1.2 equivalents) in water is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then made basic by the addition of a 5% sodium hydroxide solution to dissolve the product.
-
The solution is treated with activated charcoal and filtered to remove colored impurities.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Caption: General synthetic workflow for this compound.
Structural Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.
Spectroscopic Data
While raw spectral data is not publicly available in detail, the expected spectral features can be predicted based on the molecular structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (7.0-7.8 ppm), Pyrrolidinone ring protons (2.5-4.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet). |
| ¹³C NMR | Carbonyl carbons (lactone and carboxylic acid, >170 ppm), Aromatic carbons (120-140 ppm), Pyrrolidinone ring carbons (30-60 ppm).[3] |
| FTIR (cm⁻¹) | O-H stretch (broad, 2500-3300), C=O stretch (lactone and carboxylic acid, 1680-1740), C-N stretch, Aromatic C-H and C=C stretches.[4] |
| Mass Spec. | [M+H]⁺ at m/z 240.0, [M-H]⁻ at m/z 238.0. |
Interpretation of Spectroscopic Data
-
¹H NMR: The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic protons of the pyrrolidinone ring will appear as multiplets. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift due to hydrogen bonding.
-
¹³C NMR: The two carbonyl carbons will be observed at the downfield end of the spectrum. The number of distinct aromatic signals will confirm the substitution pattern of the phenyl ring.
-
FTIR: The presence of a very broad O-H stretch is a hallmark of a carboxylic acid. The two carbonyl groups may overlap to produce a strong, broad absorption band.
-
Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.
Biological Activity and Role in Drug Discovery
Currently, there is a lack of publicly available data on the specific biological activity of this compound itself. A search of the PubChem BioAssay database did not yield any specific activity data for this compound.[1] This suggests that the compound may have been evaluated in high-throughput screening campaigns and found to be inactive, or that it is primarily considered a scaffold for further chemical modification.
However, the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities.
Known Activities of Derivatives
-
Antimicrobial Activity: Various hydrazone and azole derivatives of substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens.[2][5]
-
Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Antioxidant Activity: The antioxidant potential of several derivatives has been evaluated, with some compounds showing significant radical scavenging activity.[6]
The diverse biological activities of its derivatives underscore the value of this compound as a starting material for the synthesis of novel therapeutic agents.
Caption: Derivatization of the core scaffold to yield bioactive compounds.
Applications in Drug Development
The primary application of this compound in drug development is as a versatile building block. Its bifunctional nature, possessing both a carboxylic acid and a site for further derivatization on the pyrrolidinone ring, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.
Workflow for Library Synthesis and Screening
A typical workflow for utilizing this compound in a drug discovery program would involve:
-
Synthesis of the Core Scaffold: Large-scale synthesis of this compound.
-
Library Generation: Parallel synthesis of a diverse library of derivatives by modifying the carboxylic acid group (e.g., forming amides, esters, hydrazones) and potentially further substitution on the phenyl ring.
-
High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets to identify initial "hits."
-
Hit-to-Lead Optimization: Further chemical modification of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 92847-41-1) is a well-characterized chemical entity with a straightforward synthetic route. While it may not possess significant intrinsic biological activity, its true value lies in its role as a foundational scaffold for the development of novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives makes this core structure a subject of ongoing interest in the field of medicinal chemistry and drug discovery. Future research efforts will likely continue to explore the chemical space around this versatile pyrrolidinone scaffold to uncover new therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug; 15(8): 970. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. 2023 Apr; 24(9): 7966. [Link]
-
Fragments of 1 H NMR spectra of... | Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2018 Oct; 23(10): 2649. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
This compound. PubChemLite. [Link]
-
3-pyrrolidinecarboxylic acid, 1-(2-chlorophenyl)-5-oxo-, 2-(4-nitrophenyl)-2-oxoethyl ester. SpectraBase. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
Sources
- 1. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological potential of derivatives based on the specific core structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct biological data for this specific analogue is emerging, this document synthesizes extensive research on closely related 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives to provide a robust predictive framework for its therapeutic applications. We will delve into the established antimicrobial and anticancer activities of analogous compounds, detail the synthetic pathways for creating diverse derivative libraries, outline validated experimental protocols for biological evaluation, and discuss the critical structure-activity relationships that govern efficacy. This guide is intended to serve as a foundational resource for research groups aiming to explore and exploit the therapeutic promise of this compound class.
Introduction: The Significance of the 5-Oxopyrrolidine Core
The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. The introduction of a lactam carbonyl (forming the 5-oxopyrrolidine, or pyroglutamic acid, core) and a carboxylic acid at the 3-position creates a versatile scaffold with multiple points for chemical modification. The N-1 aryl substituent, in this case, a 3-chlorophenyl group, plays a crucial role in modulating the electronic properties and steric profile of the molecule, significantly influencing its interaction with biological targets.
Bacterial infections are a major global health concern, with rising death rates attributable to antibiotic-resistant strains.[1] This has spurred significant interest in novel synthetic molecules like pyrrolidine derivatives, which offer the potential for new mechanisms of action with minimal side effects.[1][2] Furthermore, the ongoing challenge of cancer necessitates the development of new bioactive molecules that can be explored as effective anticancer agents.[3] Research into analogous 1-aryl-5-oxopyrrolidine derivatives has revealed promising activities in two primary therapeutic areas:
-
Antimicrobial Agents: Particularly against multidrug-resistant Gram-positive pathogens.[3][4]
-
Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, notably non-small cell lung adenocarcinoma (A549).[1][5][6]
This guide will use the this compound structure as a focal point to explore these activities, drawing upon the wealth of data from analogous series to inform experimental design and predict biological outcomes.
Synthetic Strategy: From Core Scaffold to Diverse Derivatives
The power of this scaffold lies in its synthetic tractability. A logical and well-established multi-step synthesis allows for the creation of a large library of derivatives from a common starting material. The general workflow is initiated by the synthesis of the core acid, followed by the activation of the C-3 carboxylic acid to generate key intermediates for further diversification.
Synthesis of the Core Scaffold: this compound
The foundational reaction involves a Michael addition followed by intramolecular cyclization. It is a robust one-pot synthesis that serves as the gateway to this entire class of compounds.
Protocol 1: Synthesis of this compound
-
Reactant Preparation: To a solution of itaconic acid (1.0 eq) in a suitable solvent such as water, add 3-chloroaniline (0.9 eq).[1]
-
Reaction: Heat the mixture at reflux for 12-24 hours.[1][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is the desired product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.[1]
Causality: The use of water as a solvent makes this an environmentally friendly and cost-effective procedure. The reaction is driven to completion by the precipitation of the product from the reaction mixture. The slight excess of itaconic acid ensures the complete consumption of the aniline starting material.
Derivatization at the C-3 Position: The Carbohydrazide Intermediate
To generate a diverse library of compounds, the carboxylic acid at the C-3 position is typically converted into a more reactive intermediate. The most versatile of these is the carbohydrazide, which serves as a nucleophilic handle for subsequent condensation reactions.
Protocol 2: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Esterification: Suspend the parent carboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops).[3][5] Heat the mixture at reflux for 8-20 hours until the starting material is consumed (monitored by TLC). Neutralize the mixture with a weak base like 10% sodium carbonate solution.[8] The resulting methyl ester can be isolated, but is often used directly in the next step.
-
Hydrazinolysis: To the methanolic solution of the ester, add hydrazine monohydrate (4.0-8.0 eq).[3][5] Heat the mixture at reflux for 2-4 hours.
-
Isolation: Upon cooling, the carbohydrazide product will precipitate from the solution.
-
Purification: Filter the solid, wash with cold propan-2-ol and then diethyl ether to yield the pure carbohydrazide.[3][5]
Causality: The esterification step activates the carboxylic acid. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester. The large excess of hydrazine hydrate drives the reaction to completion. This two-step, one-pot process is highly efficient for producing the key hydrazide intermediate.[3][5]
Generation of Bioactive Derivatives: Hydrazones and Azoles
The carbohydrazide is the primary building block for introducing a wide range of chemical diversity, primarily through condensation reactions.
A. Hydrazone Synthesis: Hydrazones are formed by the condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes and ketones. This reaction is typically acid-catalyzed.
Protocol 3: General Synthesis of Hydrazone Derivatives
-
Reactant Mixture: To a hot solution of the carbohydrazide (1.0 eq) in 2-propanol, add the desired aldehyde or ketone (1.1-1.5 eq).[1][5]
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture at reflux for 2-12 hours. The reaction time varies significantly depending on the reactivity of the carbonyl compound.[3][5]
-
Isolation: Cool the reaction mixture. The hydrazone product typically precipitates and can be collected by filtration.
-
Purification: Wash the product with 2-propanol and dry.[1]
B. Azole Synthesis (Pyrroles & Pyrazoles): Heterocyclic derivatives, such as pyrroles and pyrazoles, can be synthesized by reacting the carbohydrazide with appropriate diketones.
Protocol 4: Synthesis of 2,5-Dimethylpyrrole Derivatives
-
Reactant Mixture: To a solution of the carbohydrazide (1.0 eq) in 2-propanol, add hexane-2,5-dione (3.0-4.0 eq) and a catalytic amount of acetic acid (e.g., 5 drops).[3][5]
-
Reaction: Heat the mixture at reflux for 4-18 hours.[5]
-
Isolation & Purification: Cool the mixture, filter the resulting precipitate, and wash with diethyl ether.[5]
Protocol 5: Synthesis of 3,5-Dimethylpyrazole Derivatives
-
Reactant Mixture: To a solution of the carbohydrazide (1.0 eq) in 2-propanol, add pentane-2,4-dione (3.0 eq) and a catalytic amount of hydrochloric acid (e.g., 5 drops).[5]
-
Reaction: Heat the mixture at reflux for 18 hours.[5]
-
Isolation & Purification: Cool the mixture, filter the precipitate, and wash with diethyl ether.[5]
Causality: The choice of catalyst and diketone dictates the resulting heterocycle. The Paal-Knorr reaction with hexane-2,5-dione (a 1,4-diketone) yields the pyrrole derivative, while the Knorr pyrazole synthesis with pentane-2,4-dione (a 1,3-diketone) yields the pyrazole. The acid catalyst is essential for protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazide.
Synthetic Workflow Visualization
The overall synthetic strategy can be visualized as a branched pathway originating from the core carboxylic acid.
Caption: General synthetic workflow for derivatives.
Biological Activity Profile
Based on extensive studies of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-(3-chlorophenyl) series is predicted to exhibit significant antimicrobial and anticancer properties. The derivatization at the C-3 position is critical for modulating the potency and spectrum of this activity.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated noteworthy activity, primarily directed against Gram-positive bacteria, including multidrug-resistant strains.[1][9]
Mechanism Insight: While the precise mechanism is not fully elucidated, the outer membrane of Gram-negative bacteria is believed to act as a barrier, reducing the efficacy of these compounds. The activity against Gram-positive bacteria suggests a mechanism that may involve disruption of cell wall synthesis, protein synthesis, or membrane integrity. The structure-dependent nature of the activity points towards a specific molecular target rather than non-specific membrane disruption.[1]
Key Findings from Analogous Series:
-
Hydrazones are Key: Hydrazone derivatives, particularly those incorporating 5-nitrothiophene or 5-nitrofuran moieties, consistently exhibit potent antibacterial activity.[7][10]
-
Structure-Activity Relationship (SAR): The presence of a nitro group on the heterocyclic ring of the hydrazone appears crucial for enhanced activity. For example, a 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide was identified as having the highest antibacterial activity in its series.[10] Similarly, a hydrazone with a 5-nitrothiophene substituent demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[4]
-
Spectrum: The activity is often selective for Gram-positive pathogens like S. aureus, E. faecalis, and B. cereus.[1][7]
Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Analogous 5-Oxopyrrolidine Derivatives
| Compound Analogue (Structure) | S. aureus | B. cereus | E. coli | Reference |
| 1-(2-hydroxy-5-methylphenyl)-N'-(benzylidene)-5-oxopyrrolidine-3-carbohydrazide | 3.9 | - | - | [11] |
| 1-(2-hydroxy-5-methylphenyl)-N'-[(5-nitrothien-2-yl)methylidene]...-3-carbohydrazide | 7.8 | 7.8 | 7.8 | [11] |
| 1-(4-acetamidophenyl)-N'-[(5-nitrothien-2-yl)methylidene]...-3-carbohydrazide (Compound 21) | 16 | - | >64 | [4][8] |
| Cefuroxime (Control) | 7.8 | - | - | [11] |
Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires identical assay conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy is quantified by determining the MIC using the broth microdilution method, a standard and reproducible assay.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Cefuroxime, Ampicillin) is used as a reference control.[11]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous studies have highlighted the structure-dependent anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines, with a particular focus on A549 human lung adenocarcinoma cells.[1][6][8]
Key Findings from Analogous Series:
-
A549 Cell Line Sensitivity: The A549 cell line has been consistently used as a model and shows susceptibility to these compounds.[1][6]
-
SAR Insights: The anticancer activity is highly dependent on the substitutions at the C-3 position. In one study, a series of bishydrazone derivatives (compounds 18-22 in the study) exerted the most potent anticancer activity against A549 cells.[6][8] Another study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against A549 cells.
-
Cytotoxicity Profile: It is crucial to assess cytotoxicity against non-cancerous cells to determine the therapeutic index. Some active compounds have shown favorable cytotoxic profiles in normal human small airway epithelial cells (HSAEC-1), making them attractive scaffolds for further development.[9]
Table 2: Representative Anticancer Activity of Analogous 5-Oxopyrrolidine Derivatives
| Compound Analogue | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 63.4 | [1] |
| 1-(4-acetamidophenyl)-...-bishydrazone derivative (Compound 18) | A549 | 100 | ~30 | [6] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)...-4-aminotriazolethione derivative | A549 | 100 | 29.6 | |
| Cisplatin (Control) | A549 | 100 | ~40 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[1][6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Anticancer Workflow and Potential Mechanism
While the exact mechanism of action is still under investigation, the structure-activity data suggests that these compounds may interfere with key cellular processes. A plausible hypothesis involves the inhibition of critical enzymes or disruption of signaling pathways essential for cancer cell proliferation and survival.
Caption: Workflow for anticancer activity screening.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a synthetically accessible and highly versatile core for the development of new therapeutic agents. The extensive data from analogous series strongly suggests that derivatives of This compound are promising candidates for antimicrobial and anticancer drug discovery programs.
The strategic path forward is clear:
-
Synthesis: Synthesize the core 1-(3-chlorophenyl) acid and its carbohydrazide intermediate.
-
Library Generation: Create a focused library of hydrazone and azole derivatives, prioritizing moieties known to confer activity (e.g., nitro-substituted heterocycles).
-
Biological Screening: Perform systematic in vitro screening for antimicrobial (against a panel of Gram-positive and Gram-negative bacteria) and anticancer (against A549 and other relevant cell lines) activity.
-
Mechanism of Action Studies: For the most potent "hit" compounds, subsequent studies should focus on elucidating the precise mechanism of action, which is critical for further optimization and development.
This technical guide provides the foundational knowledge, synthetic protocols, and biological evaluation frameworks necessary to embark on the exploration of this promising compound class. The self-validating nature of the described protocols, grounded in extensive published research, offers a high probability of success in identifying novel bioactive candidates.
References
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. Available at: [Link]
-
Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]
-
Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. Available at: [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija. Available at: [Link]
-
Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Kaunas University of Technology ePubl. Available at: [Link]
-
Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar. Available at: [Link]
-
Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Kaunas University of Technology ePubl. Available at: [Link]
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]
-
Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Available at: [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Kavaliauskas, P., Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
-
Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 11. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
"in silico modeling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid"
An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of this compound, a small molecule with potential therapeutic applications. Lacking a well-defined biological target in publicly available literature, this guide establishes a scientifically rigorous workflow by postulating Cyclooxygenase-2 (COX-2) as a putative target, based on the known anti-inflammatory activities of analogous pyrrolidine structures.[1][2][3] We delve into the core computational methodologies, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is detailed with the underlying scientific rationale, ensuring that the guide serves not just as a set of instructions, but as a framework for critical thinking in computational drug discovery. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug development.
Introduction: Rationale and Target Selection
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The subject of this guide, this compound (PubChem CID: 2804434), is a specific analog whose therapeutic potential remains largely unexplored.[6] In silico modeling provides a powerful, resource-efficient approach to hypothesize and evaluate its mechanism of action at a molecular level.
1.1. The Compound of Interest
This compound is characterized by a central pyrrolidinone ring, a carboxylic acid group that can serve as a key hydrogen bonding feature, and a 3-chlorophenyl substituent that introduces specific steric and electronic properties. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[6] |
| Molecular Weight | 239.65 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[6][7] |
1.2. Hypothesis-Driven Target Selection: Cyclooxygenase-2 (COX-2)
The critical first step in a structure-based in silico study is the identification of a biological target. Given that numerous derivatives of the core scaffold are reported as anti-inflammatory agents, we hypothesize that our compound may act on a key enzyme in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a well-validated and highly relevant target for anti-inflammatory drugs.[8][9] It is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[8][10] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a cornerstone of modern anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8] Therefore, for the purpose of this guide, we will model the interaction of this compound with human COX-2.
The In Silico Modeling Workflow
Our computational investigation follows a multi-stage workflow, designed to predict the binding mode, assess the stability of the interaction, and evaluate the drug-like properties of the compound. This systematic approach ensures a comprehensive evaluation of its potential as a COX-2 inhibitor.
Sources
- 1. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (NMR, IR, Mass Spec)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in medicinal chemistry and drug development. As a scaffold, the 5-oxopyrrolidine core is featured in molecules with promising anticancer and antimicrobial activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research, and this document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers working with this molecule.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's fundamental properties.
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₁₁H₁₀ClNO₃[3]
-
Molecular Weight: 239.65 g/mol [3]
-
Exact Mass: 239.03492 Da[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for similar structures because it readily dissolves polar carboxylic acids and its residual solvent peak does not typically obscure key signals.[1] Furthermore, the acidic proton of the carboxylic acid is observable in DMSO-d₆, whereas it may undergo rapid exchange and become broadened or invisible in protic solvents like D₂O or CD₃OD.
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the structure, we can predict a distinct pattern of signals.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |
| ~12.5-13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[4] |
| ~7.8-7.9 | Triplet (or narrow m) | 1H | Ar-H (H2') | Proton ortho to the nitrogen-bearing carbon and meta to the chlorine is expected to be a triplet or multiplet. |
| ~7.5-7.6 | Multiplet | 2H | Ar-H (H4', H6') | Aromatic protons adjacent to the chlorine and nitrogen substituents will show complex splitting patterns. |
| ~7.3-7.4 | Multiplet | 1H | Ar-H (H5') | The remaining aromatic proton will appear in this region. |
| ~3.9-4.1 | Multiplet | 2H | N-CH₂ (H5) | The two diastereotopic protons of the methylene group attached to the nitrogen are expected in this region. |
| ~3.5-3.7 | Multiplet | 1H | CH-COOH (H3) | The methine proton alpha to the carboxylic acid group. |
| ~2.7-2.9 | Multiplet | 2H | CH₂-CO (H4) | The methylene protons adjacent to the lactam carbonyl group are diastereotopic and will show complex splitting. |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |
| ~173-175 | C=O (Lactam) | The carbonyl carbon of the five-membered lactam ring. Similar compounds show this peak around 172-174 ppm.[1] |
| ~171-173 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid functional group. |
| ~139-141 | Ar-C (C1') | The aromatic carbon atom directly bonded to the pyrrolidine nitrogen. |
| ~133-134 | Ar-C (C3') | The aromatic carbon atom bonded to the chlorine atom. |
| ~130-131 | Ar-CH (C5') | Aromatic methine carbon. |
| ~124-125 | Ar-CH (C4') | Aromatic methine carbon. |
| ~120-121 | Ar-CH (C6') | Aromatic methine carbon. |
| ~119-120 | Ar-CH (C2') | Aromatic methine carbon. |
| ~50-52 | N-CH₂ (C5) | The aliphatic carbon of the methylene group attached to the nitrogen atom.[1] |
| ~35-37 | CH-COOH (C3) | The aliphatic methine carbon alpha to the carboxylic acid.[1] |
| ~33-35 | CH₂-CO (C4) | The aliphatic methylene carbon adjacent to the lactam carbonyl.[1] |
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, filtering if necessary to remove any particulate matter.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C in DMSO-d₆).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice for this type of molecule.
-
Molecular Ion: In positive ion mode ESI (+), the most prominent peak is expected to be the protonated molecule, [M+H]⁺. Given the calculated exact mass of 239.0349209 Da for C₁₁H₁₀ClNO₃, the expected m/z for the protonated molecule would be 240.04225 Da. The presence of chlorine will also result in a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+2+H]⁺ (m/z 242.03925) that is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-45 Da), loss of water (-18 Da), or cleavage of the bond between the pyrrolidine ring and the chlorophenyl group. [5][6] Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)
| Predicted m/z | Ion Formula | Identity |
| 240.0423 | [C₁₁H₁₁ClNO₃]⁺ | [M+H]⁺ |
| 242.0393 | [C₁₁H₁₁³⁷ClNO₃]⁺ | [M+2+H]⁺ Isotope Peak |
| 222.0317 | [C₁₁H₉ClNO₂]⁺ | [M+H - H₂O]⁺ |
| 195.0394 | [C₁₀H₈ClNO₂]⁺ | [M+H - COOH]⁺ |
| 111.0083 | [C₆H₄Cl]⁺ | Chlorophenyl fragment |
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer. The LC system can be used to introduce the sample directly (flow injection) or to perform a chromatographic separation for purity analysis.
-
Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of one chlorine atom. If fragmentation data (MS/MS) is acquired, propose structures for the major fragment ions.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health (NIH). Available at: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2020). MDPI. Available at: [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]
-
Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... (n.d.). ResearchGate. Available at: [Link]
-
Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. Available at: [Link]
-
The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrom. (2019). Wiley Online Library. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Available at: [Link]
-
Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comprehensive Technical Guide to the Therapeutic Potential of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Multi-Target-Directed Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1] Within this class, the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core has emerged as a "privileged structure," with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2] This guide focuses on a specific analog, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound with limited direct biological data but significant therapeutic potential inferred from its structural relatives.
This document provides a deep dive into the prospective therapeutic targets of this compound, leveraging the known biological landscape of its analogs. We will dissect potential mechanisms of action in oncology, infectious diseases, and conditions linked to oxidative stress. Furthermore, this guide presents detailed, actionable experimental protocols for target identification and validation, designed to empower researchers in their quest to unlock the full therapeutic value of this promising compound. Our approach is rooted in a synthesis of existing literature and field-proven insights, aiming to provide a scientifically rigorous and practical framework for future drug development efforts.
Chapter 1: The 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The prevalence of the pyrrolidine motif in both natural products and synthetic drugs underscores its importance in drug discovery. This five-membered saturated nitrogen heterocycle offers a three-dimensional structure that can effectively explore pharmacophore space, enhance aqueous solubility, and improve the overall pharmacokinetic profile of a molecule.[1][3] The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold builds upon this foundation, incorporating a phenyl ring at the N-1 position and a carboxylic acid at the C-3 position, both of which are amenable to extensive chemical modification.
Chemical Properties of this compound
The subject of this guide, this compound, is a solid compound with the molecular formula C₁₁H₁₀ClNO₃.[4] The presence of the chlorophenyl group is anticipated to influence its lipophilicity and potential for specific interactions with biological targets.
| Property | Value | Source |
| Molecular Weight | 239.65 g/mol | [4] |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | [4] |
Biological Activities of Structurally Related Analogs
The therapeutic potential of this compound can be inferred from the documented activities of its structural analogs. These studies reveal that modifications to the phenyl ring and the carboxylic acid moiety can profoundly impact biological function.
| Biological Activity | Key Findings for Analogs | Representative References |
| Antimicrobial | Derivatives show activity against multidrug-resistant Gram-positive bacteria (e.g., S. aureus) and fungi.[5][6] Some hydrazone derivatives exhibit potent inhibition of S. aureus and disrupt bacterial biofilms.[7] | [5]; [7] |
| Anticancer | A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity in an A549 human lung cancer cell line.[5] | [5] |
| Antioxidant | Certain derivatives exhibit potent radical scavenging activity, with some showing higher activity than the well-known antioxidant ascorbic acid.[8][9] | [8]; [9] |
| Anti-inflammatory | Derivatives have been screened for anti-inflammatory activity, with some showing promising results against matrix metalloproteinases (MMP-2 and MMP-9).[10] | [10] |
Chapter 2: Hypothesis-Driven Target Exploration
Based on the established bioactivities of its analogs, we can formulate hypotheses regarding the potential therapeutic targets of this compound.
Potential Targets in Oncology
The anticancer activity observed in derivatives of this scaffold suggests that it may interact with key players in cancer progression.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix, a process that is hijacked by cancer cells to facilitate invasion and metastasis. The reported anti-inflammatory activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against MMP-2 and MMP-9 makes these enzymes prime targets for investigation.[10] The 3-chloro substitution on the phenyl ring could potentially enhance binding to the S1' pocket of MMPs, a common interaction site for inhibitors.
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Some spiro[pyrrolidine-3,3-oxindoles] have been shown to target HDAC2.[3] The carboxylic acid moiety of our compound of interest could potentially chelate the zinc ion in the active site of HDACs, a common mechanism for HDAC inhibitors.
Caption: Potential Interception of Cancer Pathways.
Potential Targets in Infectious Diseases
The consistent antimicrobial activity of this scaffold, particularly against Gram-positive bacteria, points towards conserved and essential targets in these pathogens.
-
Bacterial Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of some derivatives to disrupt S. aureus and E. coli biofilms is a significant finding.[7] The mechanism could involve interference with quorum sensing pathways, inhibition of enzymes involved in extracellular polymeric substance (EPS) synthesis, or disruption of the biofilm matrix itself.
-
Essential Bacterial Enzymes: The broad-spectrum antibacterial activity suggests that the scaffold may target enzymes that are essential for bacterial survival, such as those involved in cell wall synthesis, DNA replication (e.g., gyrase, topoisomerase IV), or protein synthesis. The carboxylic acid and oxopyrrolidine moieties could be key pharmacophoric features for binding to the active sites of these enzymes.
Potential Role in Modulating Oxidative Stress
The antioxidant properties of several analogs suggest that this compound could play a role in mitigating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammation.[8] The mechanism could involve direct radical scavenging or modulation of endogenous antioxidant pathways (e.g., Nrf2 signaling).
Chapter 3: Experimental Strategies for Target Identification and Validation
A systematic and multi-pronged approach is required to identify and validate the therapeutic targets of this compound.
Target Identification Workflow
This workflow outlines a logical progression from computational prediction to experimental confirmation.
Caption: Target Identification and Validation Workflow.
Protocol 3.1.1: In Silico Target Prediction
Objective: To computationally screen for potential protein targets of this compound.
Methodology:
-
Ligand Preparation:
-
Generate a 3D structure of the compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Target Selection:
-
Compile a library of potential protein targets based on the literature for analogous compounds (e.g., MMP-2, MMP-9, HDAC2, bacterial enzymes).
-
Download the 3D structures of these proteins from the Protein Data Bank (PDB).
-
-
Protein Preparation:
-
Remove water molecules and co-crystallized ligands from the PDB files.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Molecular Docking:
-
Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound to each target protein.
-
Analyze the docking results, paying close attention to the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
-
-
Pharmacophore Modeling:
-
If a set of known active ligands for a particular target exists, create a pharmacophore model to identify the key chemical features required for activity.
-
Screen the compound against the pharmacophore model to see if it fits the required features.
-
Rationale: This in silico approach is a cost-effective and rapid method to prioritize potential targets for experimental validation, thereby focusing resources on the most promising candidates.
Target Validation Assays
Protocol 3.2.1: MMP Inhibition Assay (In Vitro)
Objective: To determine the inhibitory activity of the compound against MMP-2 and MMP-9.
Methodology:
-
Reagents and Materials:
-
Recombinant human MMP-2 and MMP-9 (active forms).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Known MMP inhibitor (e.g., GM6001) as a positive control.
-
This compound dissolved in DMSO.
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the microplate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of the test compound dilutions, positive control, or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of the MMP substrate to all wells.
-
Initiate the reaction by adding 20 µL of the appropriate MMP enzyme to all wells except the blank (which receives buffer instead).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of specific MMPs, which is a crucial step in validating them as targets.
Protocol 3.2.2: HDAC Inhibition Assay (In Vitro)
Objective: To assess the inhibitory effect of the compound on HDAC activity.
Methodology:
-
This protocol is best performed using a commercially available HDAC activity assay kit (e.g., from Cayman Chemical, Promega), which typically provides all necessary reagents and a detailed protocol. The general principle is as follows:
-
Principle: The assay uses an acetylated substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developing solution to produce a fluorescent or colorimetric product.
-
Procedure:
-
Set up the assay in a 96-well plate with wells for the blank, positive control (HDAC enzyme with vehicle), and various concentrations of the test compound.
-
Add the HDAC enzyme to the appropriate wells.
-
Add the test compound or a known HDAC inhibitor (e.g., Trichostatin A) and incubate to allow for binding.
-
Add the acetylated substrate and incubate to allow for deacetylation.
-
Add the developer solution and incubate to generate the signal.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the MMP assay.
-
Rationale: Using a commercial kit ensures high-quality reagents and a validated protocol, providing reliable data on the compound's potential as an HDAC inhibitor.
Protocol 3.2.3: Antimicrobial and Biofilm Disruption Assays
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against relevant bacterial strains and its ability to disrupt pre-formed biofilms.
Methodology:
-
MIC Determination (Broth Microdilution):
-
Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Biofilm Disruption Assay:
-
Grow bacterial biofilms in a 96-well plate for 24-48 hours.
-
Gently wash the wells to remove planktonic bacteria.
-
Add fresh medium containing serial dilutions of the test compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash the wells again and stain the remaining biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance at ~570 nm.
-
Calculate the percentage of biofilm disruption compared to the untreated control.
-
Rationale: These assays are fundamental for confirming the antimicrobial potential of the compound and for investigating its efficacy against the more resilient biofilm phenotype.
Chapter 4: Future Perspectives and Drug Development Considerations
The identification and validation of one or more therapeutic targets for this compound is the first step in a long but potentially rewarding drug development journey.
-
Structure-Activity Relationship (SAR) Studies: Once a primary target is confirmed, SAR studies will be crucial for optimizing the compound's potency and selectivity. This will involve synthesizing and testing a library of analogs with modifications at the phenyl ring, the pyrrolidine ring, and the carboxylic acid moiety.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its potential toxicity is essential. In vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models will be necessary to evaluate its drug-like properties.
References
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
This compound | C11H10ClNO3. PubChem. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC, NIH. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Pyrrolidine Derivatives. ResearchGate. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC, NIH. [Link]
-
Design, Synthesis, and Activity of a Series of pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. PubMed. [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its unique conformational constraints and versatile chemical handles have established it as a foundational building block for the asymmetric synthesis of a wide array of bioactive molecules.[1] This technical guide provides a comprehensive review of substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds with demonstrated therapeutic potential. We will delve into the primary synthetic methodologies, key chemical transformations for library development, and the structure-activity relationships that govern their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] This document consolidates field-proven experimental protocols, quantitative biological data, and expert insights to serve as a critical resource for professionals engaged in the exploration and development of novel therapeutics based on this versatile scaffold.
The 5-Oxopyrrolidine Core: A Privileged Scaffold
The prevalence of the 5-oxopyrrolidine (also known as pyroglutamate or 2-pyrrolidinone) core in natural products and its structural relationship to the amino acid proline underscore its significance in molecular recognition and biological function.[4]
Physicochemical Properties and Strategic Value
Derived from the internal cyclization of glutamic acid, pyroglutamic acid provides a readily available and inexpensive source of chirality.[1][5] The scaffold possesses two distinct carbonyl groups—a lactam and a carboxylic acid—which offer differential reactivity for selective modification.[1] Its cyclic and conformationally restricted nature can be strategically employed to lock bioactive peptides into a desired secondary structure, such as a β-turn, thereby enhancing interaction with biological targets.[4] The inherent polarity of the core, with a LogP of -2.39 for the parent pyroglutamic acid, makes it a suitable starting point for developing drug candidates with favorable solubility profiles.[6]
A Broad Spectrum of Biological Activity
Substituted 5-oxopyrrolidine-3-carboxylic acids have emerged as a versatile class of compounds exhibiting a wide range of pharmacological activities. The strategic introduction of various substituents at the N-1 and C-3 positions has been pivotal in modulating their biological effects.[2] Extensive research has documented their efficacy as:
-
Antimicrobial Agents: Demonstrating activity against multidrug-resistant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8][9]
-
Anticancer Agents: Exhibiting cytotoxicity against various human cancer cell lines.[2][8]
-
Anti-inflammatory Agents: Showing potential through the inhibition of matrix metalloproteinases (MMPs).[3]
-
Enzyme Inhibitors: Including novel inhibitors of BACE-1, an important target in Alzheimer's disease research.[10]
Synthetic Strategies and Chemical Transformations
The synthetic accessibility of the 5-oxopyrrolidine-3-carboxylic acid core is a key advantage for its application in drug discovery. The primary route allows for the facile introduction of diversity elements at the N-1 position, while the C-3 carboxylic acid serves as a versatile anchor for subsequent chemical modifications.
Foundational Synthesis: The Itaconic Acid Route
The most common and efficient method for constructing the core scaffold is the condensation reaction between a primary amine and itaconic acid.[2][11] This reaction is typically performed by refluxing the reactants in a suitable solvent such as water or acetic acid, or even under solvent-free conditions at elevated temperatures.[2][11] The choice of the primary amine directly installs the desired substituent at the N-1 position, which is a critical determinant of the final compound's biological profile.
Caption: Core synthesis via cyclocondensation of itaconic acid and a primary amine.
Derivatization at the C-3 Carboxylic Acid Moiety
The C-3 carboxylic acid is a lynchpin for building molecular complexity and generating extensive chemical libraries. A robust and frequently employed strategy involves a two-step conversion to a carbohydrazide intermediate, which then serves as a versatile precursor for a multitude of derivatives.[2][12]
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester, typically by refluxing in the respective alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).[8][12] This step activates the carbonyl group for subsequent nucleophilic attack.
-
Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in a refluxing solvent like propan-2-ol or methanol to yield the highly reactive 5-oxopyrrolidine-3-carbohydrazide.[8][12]
This carbohydrazide intermediate is a gateway to several important classes of compounds:
-
Hydrazones: Synthesized through condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes.[2][13] This reaction is a cornerstone for creating potent antimicrobial agents.
-
Azoles and Diazoles: Formed by reacting the carbohydrazide with 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione for pyrazoles) or 1,4-dicarbonyl compounds (e.g., hexane-2,5-dione for pyrroles) under acidic catalysis.[2][7][13]
-
Benzimidazoles: Prepared via condensation of the initial carboxylic acid with substituted benzene-1,2-diamines in refluxing hydrochloric acid.[9][12]
Caption: Key derivatization pathways originating from the C-3 carboxylic acid.
Pharmacological Profile and Structure-Activity Relationships (SAR)
The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the nature and position of their substituents.
Antimicrobial Activity
This class of compounds has shown remarkable potential in combating infectious diseases, including those caused by drug-resistant pathogens.[7]
-
Gram-Positive Bacteria: Derivatives have demonstrated potent activity against strains like Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Clostridium difficile.[7][8]
-
SAR Insights:
-
The introduction of a hydrazone moiety at the C-3 position is a key strategy for enhancing antibacterial efficacy.[9]
-
Specifically, hydrazones bearing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment consistently exhibit superior potency, often surpassing control antibiotics like cefuroxime.[9][14]
-
A benzylidene hydrazone derivative showed very strong inhibition of S. aureus (MIC of 3.9 µg/mL).[9][15]
-
Some derivatives, particularly 5-nitrothienylhydrazone, have also shown excellent results in disrupting established S. aureus and E. coli biofilms.[9][14]
-
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Derivatives
| Compound Description | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus ATCC 9144 | 3.9 | [9] |
| Hydrazone with 5-nitrothien-2-yl fragment | E. coli ATCC 8739 | 3.9 | [9] |
| Hydrazone with benzylidene moiety | S. aureus ATCC 9144 | 3.9 | [9][15] |
| 5-Fluorobenzimidazole derivative | Vancomycin-intermediate S. aureus | 16 | [7] |
| Cefuroxime (Control) | S. aureus ATCC 9144 | 7.8 | [9] |
Anticancer Activity
The scaffold has also been explored for its potential in oncology, with several derivatives showing promising cytotoxic effects.
-
Activity: Compounds have been successfully screened against human cancer cell lines, including A549 (lung carcinoma).[8][12]
-
SAR Insights:
-
The nature of the N-1 substituent is critical. For instance, a 3,5-dichloro-2-hydroxyphenyl group at N-1, combined with a 5-fluorobenzimidazole moiety derived from the C-3 acid, resulted in the highest anticancer activity in an A549 cell culture model.[7]
-
A series of compounds derived from 1-(4-aminophenyl)-5-oxopyrrolidine-2-one demonstrated the most potent anticancer activity against A549 cells.[8]
-
Experimental Protocols
The following protocols are generalized methodologies based on established literature procedures, providing a reliable framework for synthesis and characterization.
General Protocol: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (1a)[7]
-
Reactant Setup: To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol).
-
Reaction: Heat the mixture at reflux for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature. The formed precipitate is collected by filtration.
-
Purification: Wash the solid precipitate with water and dry to yield the title compound as a pale brown solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expected ¹H NMR signals (DMSO-d₆) include multiplets for the pyrrolidine ring protons (CH₂CO, CH, NCH₂) between δ 2.56-3.95 ppm, aromatic protons, and singlets for the OH and COOH protons at δ 9.56 and δ 12.71 ppm, respectively.[7]
General Protocol: Synthesis of a C-3 Carbohydrazide (e.g., Compound 4)[8]
-
Esterification: Reflux a mixture of the starting carboxylic acid (e.g., 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, 0.03 mol), methanol (100 mL), and sulfuric acid (10 drops) for 20 hours.
-
Hydrazinolysis: To the reaction mixture, add hydrazine monohydrate (12 g, 0.24 mol) and heat at reflux for an additional 2 hours.
-
Isolation: After completion, cool the mixture. The formed precipitate is collected by filtration.
-
Purification: Wash the solid with propan-2-ol and diethyl ether to afford the pure carbohydrazide.
General Protocol: Synthesis of a C-3 Hydrazone Derivative (e.g., Compounds 4-15)[12]
-
Reactant Setup: To a hot solution of the carbohydrazide (3 mmol) in propan-2-ol (15 mL), add the corresponding aromatic or heterocyclic aldehyde (4 mmol).
-
Reaction: Heat the mixture at reflux for 2 hours.
-
Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with propan-2-ol and dry to yield the pure hydrazone derivative.
Future Perspectives and Conclusion
Substituted 5-oxopyrrolidine-3-carboxylic acids stand out as a highly promising and synthetically tractable scaffold for modern drug discovery. The wealth of research has clearly demonstrated that targeted modifications at the N-1 and C-3 positions can yield compounds with potent and selective biological activities.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their antimicrobial and anticancer effects.
-
Stereoselective Synthesis: Developing and optimizing stereoselective synthetic routes to access enantiomerically pure compounds, which is crucial for improving therapeutic indices and understanding target interactions.[10]
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to guide their optimization into viable clinical candidates.
-
Expansion of Chemical Diversity: Exploring novel and diverse substituents at the N-1 and C-3 positions to further probe the structure-activity landscape and identify new therapeutic applications.
References
-
BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem. 2
-
Gasparyan, S., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. 11
-
Al-Abdullah, E. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. 12
-
Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia. 5
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 13
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. 3
-
Al-Abdullah, E. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. 7
-
Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. 8
-
Butkevičiūtė, E., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. 9
-
Butkevičiūtė, E., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. 14
-
BOC Sciences. (n.d.). Exploring D-Pyroglutamic Acid: Properties, Applications, and Manufacturing. BOC Sciences. 6
-
ChemicalBook. (2024). L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity. ChemicalBook. 16
-
Šačkus, A., et al. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. OUCI. 17
-
Dikshit, D. K., et al. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. 1
-
Rossi, G., et al. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Royal Society of Chemistry. 10
-
Butkevičiūtė, E., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. 15
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Heterocycles. 4
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. innospk.com [innospk.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 17. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and … [ouci.dntb.gov.ua]
Methodological & Application
Analytical Methods for the Quantification of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed analytical methodologies for the robust quantification of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate and scaffold in pharmaceutical development.[1][2] Recognizing the compound's polar nature, due to the carboxylic acid moiety, and the presence of a UV-active chromophore (the chlorophenyl group), two primary analytical methods are presented.[3] The first is a widely accessible High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, suitable for routine purity and content analysis. The second is a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level quantification in complex matrices such as biological fluids. This document provides not just step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and detection parameters, ensuring that the described protocols are self-validating systems.[4][5]
Introduction: The Analytical Challenge
This compound is a member of the substituted 5-oxopyrrolidine-3-carboxylic acid class of compounds, which are of significant interest in drug discovery for their diverse biological activities.[6] As with any active pharmaceutical ingredient (API) or intermediate, a validated, reliable method for its quantification is a cornerstone of quality control, process monitoring, and pharmacokinetic studies.[4][7]
The primary analytical challenge for this molecule lies in its polarity. The carboxylic acid group makes it highly hydrophilic, which can lead to poor retention on traditional reversed-phase chromatography columns.[8][9][10] Therefore, careful method development is required to achieve symmetric peak shapes and reproducible retention times. This guide addresses these challenges directly, offering field-proven strategies for successful analysis.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for accuracy, robustness, and accessibility, making it suitable for quality control labs and for the analysis of bulk materials or formulated products where concentrations are relatively high.
Principle and Rationale
We employ reversed-phase liquid chromatography (RP-LC), the workhorse of pharmaceutical analysis. The key to retaining and resolving a polar acidic compound like this compound is to suppress the ionization of the carboxylic acid group. By acidifying the mobile phase to a pH well below the pKa of the analyte, the compound becomes more neutral and hydrophobic, thereby increasing its interaction with the non-polar stationary phase (e.g., a C18 column).[8]
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its versatility and proven performance in retaining moderately polar to non-polar compounds.
-
Mobile Phase Strategy: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (formic acid is recommended for its volatility and compatibility with MS systems, should a switch be necessary) ensures the analyte is in its protonated form. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure elution of any less polar impurities and to maintain a sharp peak shape for the main analyte.
-
Detection: The 1-(3-chlorophenyl) moiety provides a strong chromophore, allowing for sensitive detection using a UV detector. The optimal wavelength is determined by acquiring a UV spectrum of the analyte.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98% purity).
-
0.22 µm syringe filters for sample preparation.
-
Reference standard of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same diluent.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed to obtain a theoretical concentration of ~25 µg/mL of the analyte upon final dilution.
-
Dissolve the sample in a suitable volume of the 50:50 diluent, sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[11]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with DAD for optimal wavelength, likely around 250 nm.[12]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Method Validation Summary
The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][13] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.9995 over 1-100 µg/mL range |
| Accuracy | 98.0% - 102.0% recovery | 99.1% - 101.5% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | ≤ 0.8% (Intra-day); ≤ 1.5% (Inter-day) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.7 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte | Peak purity index > 0.999 |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as in biological matrices (plasma, urine) or for impurity profiling, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[14][15]
Principle and Rationale
This method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.
-
Chromatography: The HPLC conditions can be similar to the UV method, as good separation is still crucial to minimize matrix effects. The use of formic acid is ideal as it is a volatile acidifier compatible with mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is employed, as it is a soft ionization technique suitable for polar molecules. Given the acidic nature of the analyte, ESI in negative ion mode ([M-H]⁻) is selected for optimal sensitivity.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent selectivity and minimizes background noise.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
All materials listed for the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
Procedure:
-
Mobile Phase and Chromatographic Conditions:
-
Use the same mobile phases and gradient as the HPLC-UV method. A faster gradient may be possible with a UPLC system.
-
-
Mass Spectrometer Tuning and MRM Optimization:
-
Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).
-
Determine the mass of the precursor ion in negative ESI mode. For C₁₁H₁₀ClNO₃ (MW: 239.65), the [M-H]⁻ ion will be at m/z 238.0.
-
Perform a product ion scan to identify stable, high-intensity fragment ions. A plausible fragmentation would be the loss of CO₂ (m/z 44) from the carboxyl group, leading to a fragment at m/z 194.0.
-
Optimize collision energy for the selected transition (e.g., m/z 238.0 → 194.0).
-
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of the analyte and the Internal Standard in methanol or acetonitrile.
-
Calibration Standards: Prepare calibration standards in the relevant matrix (e.g., blank plasma) to account for matrix effects. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add the Internal Standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[8]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Mobile Phase A.
-
Inject into the LC-MS/MS system.
-
-
-
LC-MS/MS Conditions:
-
LC Conditions: As per HPLC-UV method (can be optimized for speed).
-
Ionization: ESI, Negative Mode.
-
Capillary Voltage: ~ -3.0 kV.
-
MRM Transitions:
-
Analyte: m/z 238.0 → 194.0 (example)
-
Internal Standard: (To be determined based on IS used).
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the Internal Standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Quantify the analyte in samples using the calibration curve.
-
Method Validation Summary
Validation for bioanalytical methods follows specific guidelines from regulatory bodies like the FDA.
| Parameter | Acceptance Criteria | Typical Expected Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 over 0.1-100 ng/mL |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (RSD) ≤ 15% (≤ 20% at LLOQ) | Accuracy: 92-108%; RSD < 10% |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with accuracy and precision within ±20%. | 0.1 ng/mL |
| Selectivity | No significant interfering peaks in blank matrix at the retention times of the analyte and IS. | No interference observed. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Matrix factor between 0.85 and 1.15 |
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for LC-MS/MS.
Conclusion
The two methods detailed in this application note provide a comprehensive framework for the quantification of this compound. The HPLC-UV method offers a robust and accessible approach for routine analysis in a quality control setting. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the necessary performance. Both protocols are grounded in established chromatographic principles and, when fully validated, will yield reliable, accurate, and reproducible data critical for advancing drug development programs.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav et al. (n.d.).
- Kymos. (2023). Analytical method validation: are your analytical methods suitable for intended use?.
- Sahoo et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
- Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Polymer Chemistry Characterization Lab. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples.
- Semantic Scholar. (n.d.).
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- PubChem. (n.d.). This compound.
- Patsnap Eureka. (2025). Carboxylic Acid Dynamics: Impact on Modern Medicine Production.
- BenchChem. (2025).
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylic Acid Dynamics: Impact on Modern Medicine Production [eureka.patsnap.com]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wjarr.com [wjarr.com]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Selectivity for Polar Acids- SCIENCE UNFILTERED [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Evaluation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Pyrrolidine derivatives have emerged as a promising class of heterocyclic compounds, with numerous reports highlighting their diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2][3] Recent research has specifically explored derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid as promising scaffolds for novel antimicrobial and anticancer agents.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as "the compound") in standard antimicrobial assays. As a novel investigational agent, standardized protocols must be adapted to rigorously evaluate its spectrum of activity and potency. The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to established benchmarks.[7][8][9]
The chemical structure and properties of the compound are available on PubChem (CID 2804434).[10]
PART 1: Foundational Principles of Antimicrobial Susceptibility Testing
Before proceeding to specific protocols, it is crucial to understand the core assays used to characterize a new antimicrobial agent. The primary objectives are to determine its inhibitory and, potentially, its cidal (killing) activity against a panel of clinically relevant microorganisms.
-
Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] It is a measure of the compound's potency and is the primary value used to assess its potential efficacy.
-
Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12][13] It provides a rapid preliminary screen of an agent's activity, observed as a "zone of inhibition" where bacterial growth is prevented.[12] The size of this zone correlates with the organism's susceptibility.
-
Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is critical for understanding whether a compound is bacteriostatic or bactericidal, a key consideration for treating severe infections. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14][16]
PART 2: Core Experimental Protocols
These protocols are designed to be adapted for the evaluation of this compound. As the compound's solubility and stability characteristics may be unknown, preliminary optimization of the solvent and concentration ranges is a mandatory first step.
Protocol 2.1: Preparation of the Compound Stock Solution
The causality behind preparing an accurate and sterile stock solution is paramount; it is the foundation for all subsequent dilution-based assays, and any errors at this stage will invalidate the results.
-
Compound Information:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent must completely dissolve the compound, be sterile, have minimal intrinsic antimicrobial activity at the concentrations used, and be compatible with the assay medium.
-
Recommendation: Begin with Dimethyl Sulfoxide (DMSO). It is a common solvent for novel compounds in biological assays.
-
Validation Step: Perform a solvent toxicity control by running a standard MIC assay (Protocol 2.3) with only the solvent at the highest concentration that will be present in the final assay wells. This ensures the solvent itself does not inhibit microbial growth.
-
-
Stock Solution Preparation (Example for 1280 µg/mL):
-
Accurately weigh 1.28 mg of the compound using a calibrated analytical balance.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile-filtered DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This is your high-concentration stock solution. Store appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
Protocol 2.2: Kirby-Bauer Disk Diffusion Assay
This qualitative assay provides a rapid visual assessment of the compound's activity against a panel of bacteria. It is an excellent first-pass screening method.[12][17]
Workflow Diagram: Disk Diffusion Method
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] This standardization is crucial for reproducibility.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[17] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each streaking to ensure confluent growth.[18]
-
Disk Preparation and Application:
-
Aseptically apply a known amount of the compound's stock solution onto sterile blank paper disks (typically 6 mm in diameter). A common starting amount is 10-20 µL of a concentrated stock. The exact amount should be recorded.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the inoculated MHA plate.[13] Gently press the disk to ensure complete contact with the agar.
-
Place a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with solvent only) on the same plate.
-
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.[18]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The absence of a zone indicates resistance. A larger zone diameter generally signifies greater susceptibility.
Protocol 2.3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is the gold standard for determining the potency of an antimicrobial agent.[11][19] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well microtiter plate format.
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Plate Setup:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[20]
-
Prepare a working solution of the compound in CAMHB at 4x the highest desired final concentration.
-
Add 100 µL of this working solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).[11]
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.2. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[16]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[21]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11]
Protocol 2.4: Minimum Bactericidal Concentration (MBC) Determination
This assay is a direct extension of the MIC test and is performed to determine if the compound is bactericidal.[14]
Methodology:
-
Subculturing from MIC Plate: Following MIC determination (Protocol 2.3), select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control well.
-
Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a 10 µL aliquot from each of these wells and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.[16]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies (CFU) from each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[15]
PART 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison and analysis.
Table 1: Representative Data Summary for Antimicrobial Evaluation
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Zone of Inhibition (mm) [Disk Load] |
| Staphylococcus aureus | 29213 | e.g., 8 | e.g., 16 | e.g., 2 | e.g., 18 [30 µg] |
| Escherichia coli | 25922 | e.g., 64 | e.g., >128 | e.g., >2 | e.g., 10 [30 µg] |
| Pseudomonas aeruginosa | 27853 | e.g., >128 | e.g., >128 | N/A | e.g., 0 [30 µg] |
| Enterococcus faecalis | 29212 | e.g., 16 | e.g., 32 | e.g., 2 | e.g., 15 [30 µg] |
Disclaimer: The data presented above are for illustrative purposes only and do not represent actual experimental results for the compound.
Interpretation:
-
MIC: Lower MIC values indicate higher potency.
-
MBC/MIC Ratio: A ratio of ≤ 4 suggests bactericidal activity, while a ratio > 4 typically indicates bacteriostatic activity.[14]
-
Zone of Inhibition: The diameter should be compared against established breakpoints for standard antibiotics, though specific interpretive criteria will not exist for a novel compound.[22] It serves as a qualitative measure of activity.
PART 4: Quality Control and Troubleshooting
For all antimicrobial assays, adherence to quality control (QC) is non-negotiable for data integrity.
-
QC Strains: Always include reference QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each assay run. The resulting MICs or zone diameters for these strains must fall within the acceptable ranges published by CLSI.[7][8]
-
Controls: The sterility control (broth only) must remain clear, and the growth control (broth + inoculum) must show robust turbidity. Failure of these controls invalidates the entire plate.[23]
-
Troubleshooting:
-
No Growth in Control Well: May indicate issues with the inoculum viability, broth preparation, or incubation conditions.
-
Contamination in Sterility Well: Indicates a break in aseptic technique during plate preparation. The test must be repeated.
-
Inconsistent Replicates: Can result from pipetting errors, improper mixing of dilutions, or non-homogenous inoculum.
-
Precipitation of Compound: If the compound precipitates in the wells at higher concentrations, the MIC results for those concentrations are invalid. Re-evaluation of the solvent or stock concentration may be necessary.
-
References
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. [Link]
-
Royal Society of Chemistry. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]
-
Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Wiley Online Library. Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
SEAFDEC/AQD Repository. Disk diffusion method. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
U.S. Food and Drug Administration. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
CLSI. Clinical & Laboratory Standards Institute Home. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. [Link]
-
SciSpace. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Apec.org. Antimicrobial Susceptibility Testing. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
Kaunas University of Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 14. grokipedia.com [grokipedia.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. apec.org [apec.org]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This document provides a detailed guide for researchers on the potential application of a specific pyrrolidine derivative, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, as a novel investigational anti-cancer agent. While direct studies on this particular compound are emerging, the broader class of pyroglutamic acid and pyrrolidinone derivatives has demonstrated significant potential in cancer therapy, targeting various cellular pathways to induce cytotoxicity and apoptosis.[4][5][6] This application note outlines a hypothesized mechanism of action and provides comprehensive, step-by-step protocols for evaluating its efficacy in cancer cell lines.
Introduction to this compound
This compound is a synthetic compound featuring a pyroglutamic acid core, a structure known for its role as a chiral building block in the synthesis of bioactive molecules.[5][6] The presence of a 3-chlorophenyl group suggests potential for specific interactions with biological targets, a common strategy in the design of kinase inhibitors and other targeted therapies. While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to other pyrrolidine-based anti-cancer agents warrants investigation into its potential to modulate key signaling pathways involved in cancer cell proliferation and survival.[7][8]
Hypothesized Mechanism of Action
Based on the known activities of similar heterocyclic compounds, we propose that this compound may exert its anti-cancer effects by inhibiting a critical pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in regulating cell growth, proliferation, and apoptosis. Inhibition of this pathway can lead to cell cycle arrest and induction of programmed cell death.
Caption: Hypothesized signaling pathway targeted by the compound.
Experimental Protocols
To evaluate the anti-cancer effects of this compound, a series of in vitro assays are recommended. The following protocols provide a robust framework for assessing cell viability, apoptosis, and cell cycle distribution in response to treatment.
Workflow for In Vitro Evaluation
Caption: Experimental workflow for compound evaluation.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10][11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| Vehicle Control | 0 (DMSO) | 1.23 | 98.4% |
| Compound X | 1 | 1.10 | 88.0% |
| Compound X | 10 | 0.85 | 68.0% |
| Compound X | 50 | 0.62 | 49.6% |
| Compound X | 100 | 0.30 | 24.0% |
| Caption: Example data table for an MTT assay. |
Apoptosis Detection: Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours. Harvest both adherent and floating cells.[13]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
| Quadrant | Annexin V | Propidium Iodide | Cell Population |
| Lower Left | Negative | Negative | Viable Cells |
| Lower Right | Positive | Negative | Early Apoptotic Cells |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Upper Left | Negative | Positive | Necrotic Cells |
| Caption: Interpretation of Annexin V/PI staining results. |
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17] The fluorescence intensity of PI is directly proportional to the DNA content, enabling the distinction between G0/G1, S, and G2/M phases of the cell cycle.[18][19]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[19][20]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells after treatment.
-
Fixation: Resuspend the cell pellet in cold PBS, then add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[18][21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[18]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events.[20]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to confirm the inhibition of the proposed signaling pathway (e.g., decreased phosphorylation of Akt).
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[22]
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate.[23]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[22]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by probing its molecular mechanism of action, researchers can gain valuable insights into the therapeutic potential of this and other related pyrrolidine derivatives.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. MTT assay protocol.
- Thermo Fisher Scientific - US. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- DNA Cell Cycle Analysis with PI.
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Protocols.io. (2023, February 27). MTT (Assay protocol).
- UCL. Cell Cycle Analysis by Propidium Iodide Staining.
- Abcam. Annexin V staining assay protocol for apoptosis.
- R&D Systems. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Cell Cycle Analysis by Propidium Iodide Staining.
- The Annexin V Apoptosis Assay.
- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
- PubMed. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation. Anticancer Agents Med Chem, 13(10), 1514-30.
- PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents.
- Genes & Cells. Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation.
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- PubMed. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.
- Benchchem. The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity.
- Abcam. Western blot protocol.
- OriGene Technologies Inc. Western Blot Protocol.
- R&D Systems. Western Blot Protocol.
- Chen Lab - University of Hawaii Cancer Center. Western blotting.
- Novus Biologicals. General Western Blot Protocol Overview.
- Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- LOCKSS. (2014, July 24). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. origene.com [origene.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes & Protocols for Preclinical Efficacy Testing of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
The compound 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of heterocyclic molecules built upon a 5-oxopyrrolidine core. While the specific biological target of this particular compound is not yet defined, published literature on analogous structures provides a compelling rationale for its investigation as a potential therapeutic agent. Studies on various derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial and, most notably, anticancer activities.[1][2][3] This suggests that the core scaffold is biologically active and warrants a thorough investigation for its potential in oncology.
This document provides a comprehensive, multi-phased experimental framework for characterizing the efficacy of this compound (hereinafter referred to as "the Compound"). The strategy is designed as a logical, tiered screening cascade that progresses from broad in vitro assessments to focused in vivo validation. This approach ensures that resources are directed toward the most promising avenues while systematically building a data package suitable for go/no-go decisions in a preclinical drug development pipeline.[4][5][6] The overall workflow is designed to first identify cellular sensitivity, then elucidate the mechanism of action, and finally, confirm efficacy in a living system.
Phase 1: In Vitro Characterization & Mechanistic Insight
Objective: To establish the foundational anticancer activity of the Compound by determining its cytotoxic potential across a diverse panel of human cancer cell lines and to conduct preliminary investigations into its mechanism of action (MoA).
Protocol 1.1: Broad-Spectrum Cancer Cell Line Viability Screening
Causality: Before committing to expensive and ethically demanding animal studies, it is crucial to first identify which cancer types, if any, are sensitive to the Compound. A broad screening approach maximizes the probability of finding a responsive cancer cell line, which will then guide all subsequent, more focused experiments. Cell-based assays provide a robust, high-throughput method to quantify a compound's effect on cell proliferation and viability.[7][8]
Methodology:
-
Cell Line Panel Selection: Utilize a diverse panel of human cancer cell lines representing major cancer types (e.g., lung, breast, colon, prostate, leukemia, melanoma). The NCI-60 panel is a classic example of this approach.
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (to ensure exponential growth over the assay period) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the Compound in dimethyl sulfoxide (DMSO). Create a series of 2x concentrated serial dilutions (e.g., from 200 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2x compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plates and reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-only control as 100% viability and a "no cells" background well as 0%.
-
Plot the normalized viability (%) against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | Value |
| MCF-7 | Breast | Value |
| HCT116 | Colon | Value |
| PC-3 | Prostate | Value |
| K562 | Leukemia | Value |
| ...etc. | ...etc. | ...etc. |
| Table 1: Representative data structure for summarizing IC50 values from the primary viability screen. |
Protocol 1.2: Preliminary Mechanism of Action (MoA) Studies
Causality: Once a sensitive cell line is identified (the "lead" cell line), the next logical step is to understand how the Compound is inhibiting cell growth. Is it killing the cells (apoptosis) or merely stopping their division (cell cycle arrest)? Answering this question is critical for designing subsequent pharmacodynamic biomarker studies.[8]
Methodology (to be performed on the most sensitive cell line from Protocol 1.1):
-
Cell Treatment: Seed the lead cell line in 6-well plates. Treat the cells with the Compound at concentrations corresponding to 1x and 5x its IC50 value for 24 and 48 hours. Include a vehicle-only control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Harvest cells (including floating cells in the supernatant).
-
Wash cells with cold PBS.
-
Resuspend cells in 1x Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry.
-
Interpretation: An increase in Annexin V-positive cells indicates apoptosis. PI staining distinguishes early (Annexin V+/PI-) from late (Annexin V+/PI+) apoptotic cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells to remove ethanol.
-
Treat with RNase A to prevent staining of RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze by flow cytometry.
-
Interpretation: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant accumulation of cells in a specific phase suggests cell cycle arrest.
-
Phase 2: In Vivo Efficacy & Pharmacodynamic Evaluation
Objective: To determine if the in vitro cytotoxic activity of the Compound translates to anti-tumor efficacy in a living animal model and to confirm that the proposed MoA is active within the tumor.
Protocol 2.1: Cell-Derived Xenograft (CDX) Efficacy Study
Causality: An in vivo model is the quintessential step to evaluate a drug's potential therapeutic effect in a complex biological system.[9] The CDX model, where human cancer cells are implanted into immunodeficient mice, is a well-established, reproducible, and cost-effective first-line animal model for assessing anti-tumor activity.[10][11] The choice of immunodeficient mice (e.g., athymic nude or NSG) is critical to prevent rejection of the human tumor graft.
Methodology:
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cells of the lead cell line (resuspended in Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average size of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Dosing:
-
Vehicle Control Group: Administer the delivery vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) on the same schedule as the treatment groups.
-
Treatment Groups: Administer the Compound at two to three different dose levels (e.g., 10, 30, 100 mg/kg), once daily (QD) via oral gavage (PO) or intraperitoneal (IP) injection. The route should be informed by early formulation and PK data if available.
-
Positive Control Group (Optional): Include a group treated with a standard-of-care agent for that cancer type to validate the model's responsiveness.
-
-
Study Endpoints:
-
Continue treatment for 21-28 days.
-
Monitor animal body weight (as a measure of toxicity) and clinical signs daily.
-
The primary endpoint is tumor volume.
-
Euthanize animals if tumors exceed 2000 mm³, become ulcerated, or if body weight loss exceeds 20%.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Value | N/A | Value |
| Compound | 10 | Value | Value | Value |
| Compound | 30 | Value | Value | Value |
| Compound | 100 | Value | Value | Value |
| Table 2: Representative data summary for an in vivo efficacy study. |
Protocol 2.2: Pharmacodynamic (PD) Biomarker Analysis
Causality: Demonstrating that a tumor shrinks is crucial, but understanding why it shrinks provides confidence in the drug's mechanism. Pharmacodynamic (PD) studies link the drug's presence to a measurable biological effect in the target tissue (the tumor).[12] This confirms target engagement and provides a critical link between the in vitro MoA and in vivo efficacy. Biomarkers are the measurable indicators of these biological effects.[13][14][15]
Methodology:
-
Satellite Group: Include a satellite group of animals (n=3-4 per timepoint) in the efficacy study (Protocol 2.1).
-
Tissue Collection: At a specified time after the final dose (e.g., 2, 8, and 24 hours), euthanize the satellite animals and excise the tumors.
-
Sample Processing:
-
Divide each tumor into two halves.
-
Flash-freeze one half in liquid nitrogen for protein or RNA analysis (Western Blot, qPCR).
-
Fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Biomarker Analysis:
-
If MoA is Apoptosis: Analyze tumor lysates for cleaved caspase-3 (an executioner caspase) and cleaved PARP by Western Blot. Analyze tumor sections for apoptosis using a TUNEL assay or IHC for cleaved caspase-3.
-
If MoA is Cell Cycle Arrest: Analyze tumor lysates for key cell cycle proteins (e.g., p21, Cyclin B1) by Western Blot. Analyze tumor sections for a proliferation marker like Ki-67 by IHC. A decrease in Ki-67 staining indicates reduced proliferation.
-
-
Data Analysis: Quantify Western blot bands using densitometry and normalize to a loading control (e.g., β-actin). For IHC, a pathologist can score the staining intensity and percentage of positive cells. Compare the results from treated groups to the vehicle control.
Phase 3: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the Compound in the host species.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Mice
Causality: Efficacy data is meaningless without understanding exposure. Pharmacokinetics (PK) measures what the body does to the drug, determining the concentration of the Compound in the bloodstream over time.[16] This data is essential to understand if the efficacious doses in the animal model achieved sufficient drug concentrations to have a biological effect and helps in planning human clinical trial doses.[17]
Methodology:
-
Animal Model: Use non-tumor-bearing mice of the same strain as the efficacy study (e.g., athymic nude mice).
-
Dosing Groups (n=3 mice per timepoint):
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine 100% bioavailability parameters.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 20 mg/kg) to assess oral absorption.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2EDTA) at multiple time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the Compound in the plasma samples.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation:
| Parameter | Abbreviation | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Maximum Concentration | Cmax | Value (ng/mL) | Value (ng/mL) |
| Time to Maximum Concentration | Tmax | Value (hr) | Value (hr) |
| Area Under the Curve (0 to last) | AUC_last | Value (hrng/mL) | Value (hrng/mL) |
| Elimination Half-life | t½ | Value (hr) | Value (hr) |
| Clearance | CL | Value (mL/hr/kg) | N/A |
| Oral Bioavailability | %F | N/A | Value (%) |
| Table 3: Key pharmacokinetic parameters derived from a single-dose study. |
Data Integration, Statistical Analysis, and Decision Making
The ultimate goal of this experimental plan is to generate an integrated dataset to support a decision on the Compound's future.
-
PK/PD Correlation: The central pillar of preclinical development is establishing a PK/PD relationship. By combining data from all three phases, one can correlate the plasma concentration of the Compound (PK) with the modulation of the target biomarker in the tumor (PD) and the resulting anti-tumor effect (efficacy).
-
Statistical Integrity: All preclinical studies must be designed with statistical rigor to ensure the results are valid and reproducible.[18][19] This includes appropriate sample sizes, randomization of animals, and blinding during data collection and analysis where possible. Statistical significance between groups should be tested using appropriate methods, such as a Student's t-test for two groups or an analysis of variance (ANOVA) for multiple groups.[20] P-values less than 0.05 are typically considered statistically significant.
-
Regulatory Context: The studies outlined here are foundational for any Investigational New Drug (IND) application submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA).[21][22] These agencies require robust preclinical data on pharmacology, PK, and toxicology, conducted under Good Laboratory Practices (GLP) where applicable, to ensure a drug is reasonably safe for initial testing in humans.[23][24]
This application note details a systematic and scientifically-grounded approach to evaluate the preclinical efficacy of this compound as a potential anticancer agent. By progressing through a logical cascade of in vitro screening, mechanistic elucidation, and in vivo validation, this framework enables researchers to build a comprehensive data package. This integrated approach, which combines cell biology, animal pharmacology, and pharmacokinetics, is critical for de-risking the compound and making an informed, evidence-based decision on its advancement toward clinical development.
References
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Frontiers in Oncology. Retrieved from [Link]
-
Spontaneous and Induced Animal Models for Cancer Research. (n.d.). MDPI. Retrieved from [Link]
-
Biomarker Discovery and Validation Explained. (2023). VeriSIM Life. Retrieved from [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
The Biomarker Revolution in Medicine and Drug Development. (2025). Pharma's Almanac. Retrieved from [Link]
-
Biomarker Discovery and Validation. (n.d.). Bio-Rad. Retrieved from [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Veterinary Medicine: Research and Reports. Retrieved from [Link]
-
Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022). Biocompare. Retrieved from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Imaeka. Retrieved from [Link]
-
Cancer Animal Models. (n.d.). Oncodesign Services. Retrieved from [Link]
-
The role of cell-based assays for drug discovery. (2024). News-Medical.Net. Retrieved from [Link]
-
Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. Retrieved from [Link]
-
Statistical Considerations for Preclinical Studies. (2015). Journal of the American College of Cardiology: Basic to Translational Science. Retrieved from [Link]
-
FDA Requirements for Preclinical Studies. (n.d.). Duke University. Retrieved from [Link]
-
Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025). AACR Publications. Retrieved from [Link]
-
Biomarker discovery, development and assay validation. (2020). Bioanalysis Zone. Retrieved from [Link]
-
Statistical Analysis in Preclinical Biomedical Research. (2019). ResearchGate. Retrieved from [Link]
-
Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Biomarkers in Medicines Development—From Discovery to Regulatory Qualification and Beyond. (2021). Frontiers in Medicine. Retrieved from [Link]
-
Preclinical Regulatory Requirements. (n.d.). Duke University. Retrieved from [Link]
-
Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]
-
Statistics in Preclinical Research. (2021). YouTube. Retrieved from [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). Frontiers in Pharmacology. Retrieved from [Link]
-
Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. (2004). AACR Publications. Retrieved from [Link]
-
What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems. Retrieved from [Link]
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. Retrieved from [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies?. (2022). ALS Therapy Development Institute. Retrieved from [Link]
-
Preclinical Evaluation of a Novel Small Molecule LCC-21 to Suppress Colorectal Cancer Malignancy by Inhibiting Angiogenic and Metastatic Signatures. (2023). PubMed. Retrieved from [Link]
-
Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. Retrieved from [Link]
-
Enzyme assay. (n.d.). Wikipedia. Retrieved from [Link]
-
Practical issues in preclinical data analysis. (n.d.). era-net neuron. Retrieved from [Link]
-
Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products. (2016). European Medicines Agency. Retrieved from [Link]
-
Clinical pharmacology and pharmacokinetics. (n.d.). European Medicines Agency. Retrieved from [Link]
-
The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved from [Link]
-
Key Considerations for the Pre-clinical Development of Therapeutic Innovations. (2020). YouTube. Retrieved from [Link]
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2021). MDPI. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Enzyme Assays and Kinetics. (n.d.). University of Texas at Austin. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2016). Molecules. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. Retrieved from [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. news-medical.net [news-medical.net]
- 9. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]
- 10. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 13. VeriSIM Biomarker Discovery and Validation Explained │ Drug Discovery & Development Technology [verisimlife.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kolaido.com [kolaido.com]
- 19. researchgate.net [researchgate.net]
- 20. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
- 22. fda.gov [fda.gov]
- 23. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 24. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
Application Notes and Protocols: Derivatization of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic derivatization of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a core scaffold with significant potential in medicinal chemistry. The primary objective of these modifications is to enhance the compound's biological activity, with a focus on developing novel antimicrobial and anticancer agents. We will delve into the rationale behind specific derivatization strategies at the carboxylic acid functional group, provide detailed, step-by-step protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) that govern the therapeutic potential of the resulting analogues.
Introduction: The Rationale for Derivatization
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in drug discovery, known to be a component of various biologically active molecules.[1] The parent compound, this compound, possesses a foundation for therapeutic potential. However, targeted chemical modifications are essential to unlock and amplify its efficacy. The carboxylic acid moiety at the 3-position is a prime target for derivatization, as it allows for the introduction of a wide array of functional groups and heterocyclic systems. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn dictate its interaction with biological targets.
Our focus will be on three principal derivatization pathways originating from the carboxylic acid:
-
Esterification: To modulate polarity and cell permeability.
-
Amide Formation: To introduce diverse substituents and explore key hydrogen bonding interactions.
-
Carbohydrazide Synthesis and Subsequent Heterocylization: To generate complex derivatives, such as hydrazones, pyrazoles, and pyrroles, which have demonstrated significant biological activities.[2][3]
The derivatization strategies outlined herein are designed to systematically probe the chemical space around the core scaffold, with the goal of identifying analogues with superior potency and selectivity.
Derivatization Strategies and Workflow
The overall strategy for the derivatization of this compound is a multi-step process that begins with the synthesis of key intermediates—the corresponding methyl ester and carbohydrazide. These intermediates serve as versatile platforms for the introduction of a wide range of chemical diversity.
Caption: General workflow for the derivatization of the parent carboxylic acid.
Experimental Protocols
The following protocols are adapted from established methodologies for structurally similar compounds and are presented as a guide for the derivatization of this compound.[1][2][4]
Synthesis of Methyl 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylate (Intermediate B)
Rationale: Esterification of the carboxylic acid is a fundamental first step. The methyl ester is not only a target molecule for activity screening but also serves as a crucial intermediate for the synthesis of the carbohydrazide. Fischer esterification, using methanol in the presence of a catalytic amount of sulfuric acid, is a classic and efficient method for this transformation.[1][5][6]
Protocol:
-
To a solution of this compound (10 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Heat the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure methyl ester.
Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide (Intermediate C)
Rationale: The carbohydrazide is a key building block for a vast array of derivatives, particularly hydrazones and various heterocycles.[7][8] It is synthesized via the hydrazinolysis of the corresponding methyl ester. This reaction is typically high-yielding and straightforward.
Protocol:
-
Dissolve methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate (8 mmol) in 2-propanol or ethanol (40 mL).
-
Add hydrazine monohydrate (N₂H₄·H₂O) in a significant excess (e.g., 10-15 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and induce crystallization by trituration with diethyl ether.
-
The resulting carbohydrazide is often of high purity and can be used in the subsequent steps without further purification.
Synthesis of Hydrazone Derivatives (Products E)
Rationale: The condensation of carbohydrazides with various aldehydes and ketones is a facile method to generate a library of hydrazone derivatives.[9] The introduction of different aromatic and heterocyclic aldehydes allows for a systematic investigation of the structure-activity relationship, as the electronic and steric properties of these appended rings can significantly impact biological activity.[2]
General Protocol for Hydrazone Synthesis:
-
Suspend 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide (1 mmol) in 2-propanol or ethanol (15 mL).
-
Add the desired aromatic or heterocyclic aldehyde (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the precipitate with cold 2-propanol and then diethyl ether.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, 1,4-dioxane) to obtain the pure hydrazone derivative.
Synthesis of Pyrazole and Pyrrole Derivatives (Products F)
Rationale: Cyclocondensation reactions of carbohydrazides with 1,3-dicarbonyl compounds (like pentane-2,4-dione for pyrazoles) or 1,4-dicarbonyl compounds (like hexane-2,5-dione for pyrroles) are powerful methods for constructing five-membered heterocyclic rings.[2][10] These heterocyclic moieties are prevalent in many bioactive compounds and can enhance the therapeutic profile of the parent molecule.
Protocol for 3,5-Dimethylpyrazole Derivative Synthesis:
-
To a solution of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide (1 mmol) in 2-propanol (20 mL), add pentane-2,4-dione (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the mixture at reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If necessary, concentrate the solvent under reduced pressure to induce precipitation.
-
Collect the solid by filtration, wash with water and then a small amount of cold ethanol.
-
Recrystallize from a suitable solvent to yield the pure pyrazole derivative.[2]
Structure-Activity Relationship and Enhanced Activity
The derivatization of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core has been shown to yield compounds with promising antimicrobial and anticancer activities. The biological activity is highly dependent on the nature of the substituent at the 3-position.
Antimicrobial Activity
Studies on analogous series have shown that while the parent carboxylic acids exhibit modest activity, their hydrazone derivatives can display significantly enhanced potency, particularly against Gram-positive bacteria.[4][9]
-
Hydrazones: The introduction of certain aromatic and heterocyclic moieties via a hydrazone linkage can lead to a marked increase in antimicrobial activity. For instance, derivatives bearing a 5-nitrothiophene or 5-nitrofuran ring have been identified as potent antibacterial agents, in some cases surpassing the efficacy of standard antibiotics.[9]
-
Heterocyclic Derivatives: Further cyclization into more complex heterocyclic systems can also modulate activity, though the effect is highly structure-dependent.
| Derivative Type | Example Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| Carboxylic Acid | - | S. aureus | >64 | [2] |
| Hydrazone | 4-Bromobenzylidene | S. aureus | 32 | [2] |
| Hydrazone | 5-Nitrothiophen-2-ylmethylene | S. aureus (MRSA) | 4-8 | [2] |
| Pyrazole | 3,5-Dimethylpyrazol-1-yl | S. aureus | >64 | [2] |
Table 1: Representative antimicrobial activities of derivatized 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Anticancer Activity
The anticancer potential of this scaffold is also significantly influenced by derivatization. Investigations against various cancer cell lines, such as human lung adenocarcinoma (A549), have revealed key SAR insights.[2][4]
-
Impact of Hydrazone Formation: The conversion of the relatively inactive carbohydrazide to hydrazones can dramatically improve anticancer activity.[2]
-
Influence of Substituents: The nature of the substituent on the appended aryl ring of the hydrazone is critical. Halogen substitutions, such as chloro and bromo, at the para-position of the benzylidene moiety have been shown to enhance cytotoxic effects against A549 cells.[1][2]
Caption: Key SAR insights for anticancer activity.
Conclusion
The derivatization of this compound at the carboxylic acid function is a highly effective strategy for the development of novel therapeutic agents with enhanced biological activities. By converting the carboxylic acid to esters, amides, and particularly carbohydrazide-derived hydrazones and heterocycles, it is possible to significantly boost antimicrobial and anticancer potency. The protocols and SAR insights provided in this guide offer a robust framework for researchers to design and synthesize new analogues with improved therapeutic profiles. Future work should continue to explore diverse aromatic and heterocyclic substituents to further optimize the activity of this promising scaffold.
References
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]
-
Bertašiūtė, M., Kavaliauskas, P., Grybaitė, B., Vaickelionienė, R., Kairytė, K., Čikotienė, I., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 8021. [Link]
-
Gudelytė, D., Vaickelionienė, R., Kairytė, K., Grybaitė, B., Sapijanskaitė-Banevič, B., Čikotienė, I., & Mickevičius, V. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 11843. [Link]
-
Šačkus, A., Kairytė, K., Vaickelionienė, R., & Mickevičius, V. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(21), 6483. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(4). [Link]
-
Plaga, A., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Kairytė, K., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 34(4). [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Plaga, A., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Kairytė, K., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. [Link]
-
Plaga, A., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Kairytė, K., Grybaitė, B., & Mickevičius, V. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. LMA leidykla. [Link]
-
Kairytė, K., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2639. [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 59, 79. [Link]
-
Xu, S., Butke, J., & Chen, J. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 914-919. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Kairytė, K., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Szafarz, M., Siwek, A., Stasiak, A., Wujec, M., & Paneth, P. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(23), 5543. [Link]
-
Chemspace. (n.d.). 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Kumar, G. V., Prasad, Y. R., & Sravya, G. (2014). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Journal of Chemistry, 2014, 1-7. [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
High-Throughput Screening Assays for 5-Oxopyrrolidine Derivatives: A Senior Application Scientist's Guide
This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-oxopyrrolidine derivatives. As a privileged scaffold in medicinal chemistry, these compounds exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
Section 1: The 5-Oxopyrrolidine Scaffold - A Versatile Core for Drug Discovery
The 5-oxopyrrolidine (also known as pyroglutamic acid lactam) ring is a five-membered lactam that serves as a versatile starting point for the synthesis of diverse small molecules. Its conformational flexibility allows for the precise spatial orientation of various substituents, enabling interaction with a wide array of biological targets.[1] Notably, derivatives have shown promise as inhibitors of enzymes such as Pyroglutamyl-Peptidase I (PGP-1), which is implicated in inflammatory diseases and cancer, and as modulators of key signaling pathways involved in cell proliferation and survival.[1][3]
Section 2: High-Throughput Screening Strategies
The primary goal of an HTS campaign is to rapidly identify "hit" compounds from large chemical libraries that modulate a specific biological target or pathway. The choice of assay technology is paramount and depends on the nature of the target and the desired endpoint. For 5-oxopyrrolidine derivatives, several HTS approaches are particularly relevant.
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays are fundamental for screening compounds that directly interact with a purified target protein, such as an enzyme.[4]
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and adaptability.[5] A common strategy for enzyme inhibitors involves the use of a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme.
Target Focus: Pyroglutamyl-Peptidase I (PGP-1)
PGP-1 is a cysteine peptidase that removes N-terminal pyroglutamyl residues from peptides and proteins.[3] Its upregulation has been associated with hepatocellular carcinoma, promoting tumor growth and migration, making it an attractive target for cancer therapy.[3]
Protocol 1: Fluorescence Intensity HTS Assay for PGP-1 Inhibitors
This protocol describes a fluorescence intensity-based assay to screen for inhibitors of PGP-1 using a fluorogenic substrate.
Principle: The assay utilizes the fluorogenic substrate L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC). Cleavage of the amide bond by PGP-1 releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified. Inhibitors of PGP-1 will prevent this cleavage, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human PGP-1 (purified)
-
L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC) substrate[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Test compounds (5-oxopyrrolidine derivatives) dissolved in 100% DMSO
-
Positive Control: Known PGP-1 inhibitor (if available) or no enzyme control
-
Negative Control: DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~360-380 nm and ~440-460 nm, respectively.[4]
Workflow Diagram:
Caption: HTS workflow for PGP-1 fluorescence intensity assay.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each test compound from a 10 mM stock solution in DMSO into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.
-
Control Plating: Dispense 50 nL of DMSO into the negative control wells and 50 nL of a known PGP-1 inhibitor into the positive control wells.
-
Enzyme Addition: Prepare a 2X working solution of PGP-1 in assay buffer. Add 5 µL of the 2X PGP-1 solution to each well containing test compounds and negative controls. Add 5 µL of assay buffer without enzyme to the positive control wells (or wells for background fluorescence).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare a 2X working solution of pGlu-AMC in assay buffer. Add 5 µL of the 2X pGlu-AMC solution to all wells. The final concentration of pGlu-AMC should be at or near its Km value for PGP-1.[4]
-
Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for AMC.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl| A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
-
Causality and Self-Validation:
-
Pre-incubation: The pre-incubation step is crucial to allow time for the inhibitors to bind to the enzyme before the substrate is introduced, which is particularly important for identifying time-dependent or irreversible inhibitors.
-
Substrate Concentration: Using the substrate at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
-
Z'-Factor: The Z'-factor is a critical statistical parameter that validates the quality of the HTS assay, ensuring that the signal window and data variation are acceptable for hit identification.[6]
Luminescent assays offer high sensitivity and a broad dynamic range, often with lower background signals compared to fluorescence assays.[7] They are particularly well-suited for assays that measure ATP consumption or production.
Target Focus: Kinases
Several 5-oxopyrrolidine derivatives have been identified as potent protein kinase inhibitors.[1] Kinases are a major class of drug targets, particularly in oncology, as they play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival.[1]
Protocol 2: Luminescence-Based Kinase HTS Assay (e.g., Kinase-Glo®)
This protocol describes a generic luminescence-based assay to screen for kinase inhibitors.
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The Kinase-Glo® reagent uses the luciferase enzyme to catalyze the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration. Kinase inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Materials:
-
Purified kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase reaction buffer (specific to the kinase)
-
ATP
-
Test compounds (5-oxopyrrolidine derivatives) in 100% DMSO
-
Positive Control: Known inhibitor for the kinase of interest
-
Negative Control: DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well, white, flat-bottom plates
-
Luminometer plate reader
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM stock in DMSO) into a 384-well white assay plate.
-
Control Plating: Dispense 50 nL of DMSO (negative control) and a known kinase inhibitor (positive control) into the appropriate wells.
-
Kinase/Substrate Addition: Prepare a 2X master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer. Add 5 µL of this master mix to each well.
-
Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Luminescence Detection: Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the Kinase-Glo® reagent to each well.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition and Z'-factor as described in Protocol 1.
Causality and Self-Validation:
-
White Plates: White plates are used to maximize the luminescent signal and prevent crosstalk between wells.
-
ATP Concentration: Similar to the fluorescence assay, using ATP at its Km concentration provides optimal sensitivity for detecting competitive inhibitors.
-
Signal Stability: The 10-minute incubation after adding the detection reagent is essential for the luminescent signal to stabilize, ensuring reproducible measurements.
Cell-Based Assays: Probing Cellular Pathways
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on intact cells.[8] This allows for the identification of compounds that modulate complex signaling pathways, as well as those that have good cell permeability.
Target Focus: Anticancer Activity via ROR1-AKT-GSK3β Pathway Modulation
Recent studies have shown that some 5-oxopyrrolidine derivatives exhibit anticancer activity by modulating the ROR1-mediated AKT-GSK3β signaling pathway in aggressive prostate cancer.[9] ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and promotes cell survival and proliferation.[9]
Signaling Pathway Diagram:
Caption: ROR1-mediated AKT-GSK3β signaling pathway in cancer.
Protocol 3: Cell Viability HTS Assay for Anticancer 5-Oxopyrrolidine Derivatives
This protocol describes a cell-based assay to screen for 5-oxopyrrolidine derivatives that reduce the viability of cancer cells overexpressing ROR1.
Principle: This assay measures cell viability using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
Materials:
-
ROR1-expressing cancer cell line (e.g., PC3 for prostate cancer)[9]
-
Normal prostate epithelial cell line for counter-screening (e.g., RWPE-1)[9]
-
Cell culture medium and supplements
-
Test compounds (5-oxopyrrolidine derivatives) in 100% DMSO
-
Positive Control: Staurosporine or another known cytotoxic agent
-
Negative Control: DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the ROR1-expressing cancer cells into 384-well white, clear-bottom plates at a predetermined optimal density in their growth medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Add 50 nL of test compounds (10 mM stock in DMSO) to the cell plates.
-
Control Addition: Add 50 nL of DMSO (negative control) and a dilution series of a known cytotoxic agent (positive control) to the appropriate wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Counter-Screen: Perform the same assay in parallel using a non-cancerous cell line to identify compounds that are selectively toxic to cancer cells.
-
Data Analysis: Calculate percent viability and Z'-factor.
Causality and Self-Validation:
-
Cell Line Selection: Using a cancer cell line known to overexpress the target (ROR1) and a normal cell line for counter-screening is essential to identify compounds with a therapeutic window.
-
Incubation Time: A 48-72 hour incubation period allows for the assessment of the compounds' effects on cell proliferation and survival.
-
ATP as a Readout: Measuring ATP levels is a robust method for assessing cell viability as it reflects the metabolic activity of the cell population.
Section 3: Data Analysis and Hit Triage
A successful HTS campaign generates a large amount of data that requires careful analysis to identify true "hits" and eliminate false positives.
Data Presentation:
| Parameter | Description | Typical Value/Range |
| Z'-Factor | A statistical measure of assay quality, reflecting the separation between positive and negative controls. | > 0.5 for a robust assay |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 2, ideally > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data within a control group. | < 10% |
| Hit Cutoff | The threshold used to identify active compounds. | Typically > 3 standard deviations from the mean of the negative control |
Experimental Workflow for Hit Triage:
Caption: A typical workflow for hit triage and validation.
Section 4: Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - High data variability- Small signal window | - Optimize reagent concentrations- Check for pipetting errors- Ensure proper mixing |
| High %CV (>10%) | - Inconsistent liquid handling- Edge effects on plates | - Service and calibrate liquid handlers- Use barrier tips- Avoid using outer wells or fill with buffer |
| False Positives | - Compound autofluorescence/quenching- Compound aggregation | - Run a counter-screen without the target enzyme- Include a detergent in the assay buffer |
| False Negatives | - Compound instability- Insufficient incubation time | - Check compound stability in assay buffer- Optimize incubation times |
References
-
Gao, X., et al. (2022). Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. Frontiers in Immunology, 13, 945431. [Link]
-
Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Starkevič, U., et al. (2023). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 24(7), 6393. [Link]
-
Takeda, H., et al. (1982). New chromogenic and fluorogenic substrates for pyrrolidonyl peptidase. Journal of Biochemistry, 91(4), 1281-1284. [Link]
-
BMG LABTECH. (2010). P-glycoprotein (Pgp) inhibition assay. Retrieved from [Link]
-
Smith, N. J., & Luttrell, L. M. (2020). GPCR systems pharmacology: a different perspective on the development of biased therapeutics. Function, 1(1), zqaa006. [Link]
-
Zhang, W., et al. (2017). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmacologica Sinica, 38(11), 1499-1508. [Link]
-
Ryu, H., et al. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International Journal of Molecular Sciences, 22(19), 10762. [Link]
-
Navickas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Ampofo, E., et al. (2023). Pentagalloyl Glucose (PGG) Exhibits Anti-Cancer Activity against Aggressive Prostate Cancer by Modulating the ROR1 Mediated AKT-GSK3β Pathway. Cancers, 15(3), 896. [Link]
-
de Souza, A. C. S., et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Zhou, F., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1195971. [Link]
-
Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 9(5), 375-381. [Link]
-
Starkevič, U., et al. (2023). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Lee, A. J., & Ammar, M. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Protocols in Toxicology, Chapter 2, Unit 2.22. [Link]
-
van der Mey, D., et al. (2019). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. British Journal of Pharmacology, 176(17), 3259-3272. [Link]
-
Shrestha, B. (2015). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions (Doctoral dissertation, University of Illinois at Chicago). [Link]
-
Al-Ghorbani, M., et al. (2022). Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. Journal of Hunan University Natural Sciences, 49(10). [Link]
-
Guo, K., et al. (2023). A Fluorescence Polarization Assay for High-Throughput Screening of Inhibitors against HIV-1 Nef-Mediated MHC-I Downregulation. bioRxiv. [Link]
-
Jafari, S., et al. (2024). Role of PD-1/PD-L1 signaling axis in oncogenesis and its targeting by bioactive natural compounds for cancer immunotherapy. Cancer Cell International, 24(1), 1-25. [Link]
-
GENEngNews. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]
-
BioMedica Diagnostics. (n.d.). Chromogenic & Fluorogenic Substrates. Retrieved from [Link]
-
Indovina, P., et al. (2020). Oncogenic Hijacking of the PIN1 Signaling Network. Frontiers in Oncology, 10, 579. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Binkowski, B. F., et al. (2005). A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. ASSAY and Drug Development Technologies, 3(4), 409-420. [Link]
-
Joyce, J. A., & Overall, C. M. (2010). Proteolytic Networks in Cancer. Cancer Cell, 17(5), 421-423. [Link]
-
Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Okumura, T., et al. (2021). A Luminescence-Based Human TRPV1 Assay System for Quantifying Pungency in Spicy Foods. Foods, 10(1), 164. [Link]
-
Kim, Y. P., et al. (2018). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 23(12), 3236. [Link]
-
Abd El-All, A. S., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 12(4), 719. [Link]
-
Komolov, K. E., & Benovic, J. L. (2018). Allosteric Regulation of G-Protein-Coupled Receptors: From Diversity of Molecular Mechanisms to Multiple Allosteric Sites and Their Ligands. Molecular Pharmacology, 93(4), 368-377. [Link]
-
Wang, H., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Pharmacology, 10, 123. [Link]
-
Vaickelionienė, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4843. [Link]
-
Illumina. (2019). Infinium HTS Assay Reference Guide. Retrieved from [Link]
-
Lemieux, M. J., et al. (2021). High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. SLAS Discovery, 26(4), 505-516. [Link]
-
Xia, S., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 28(14), 5519. [Link]
Sources
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chromogenic and fluorogenic substrates for pyrrolidonyl peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Cellular Uptake Studies of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction and Scientific Context
The compound 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of small molecules with a core pyrrolidone structure, a scaffold known for its presence in a variety of biologically active compounds.[1][2] While this specific molecule is not extensively characterized in public literature, its structural motifs, including a substituted phenyl ring and a carboxylic acid group, suggest potential interactions with biological systems.[3][4] Derivatives of similar 5-oxopyrrolidine-3-carboxylic acids have been investigated for activities ranging from anticancer properties to ion channel modulation.[1][2]
A fundamental prerequisite for the biological activity of any intracellularly-acting therapeutic agent is its ability to cross the plasma membrane and accumulate within the cell.[5][6] Therefore, quantifying the cellular uptake of this compound is a critical first step in its preclinical evaluation. These studies elucidate the kinetics and mechanisms of transport, providing essential data for understanding its pharmacodynamics and guiding further drug development efforts.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute robust cellular uptake studies for this compound. We will cover preliminary cytotoxicity assessments, selection of appropriate cell models, a detailed protocol for quantifying intracellular compound concentration via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and interpretation of results. The methodologies described herein are designed to be self-validating and are grounded in established principles of cell biology and analytical chemistry.
Foundational Concepts: Mechanisms of Small Molecule Transport
The entry of small molecules like this compound into cells is governed by several mechanisms. The physicochemical properties of the compound, such as its lipophilicity, charge, and size, alongside the specific characteristics of the cell type, dictate the predominant pathway(s).[7]
-
Passive Diffusion: Lipophilic (fat-soluble) molecules can often dissolve in the lipid bilayer of the cell membrane and move across it, driven by the concentration gradient. The presence of a carboxylic acid group, which can be charged at physiological pH, may reduce the lipophilicity of our target compound and potentially limit this pathway.[7]
-
Facilitated Diffusion: This process involves membrane proteins (carriers or permeases) that bind to the molecule and facilitate its transport across the membrane, also down a concentration gradient.
-
Active Transport: This energy-dependent mechanism utilizes transporter proteins to move molecules against their concentration gradient. This is a saturable process and is critical for the uptake of many nutrients and drugs.
-
Endocytosis: For larger molecules, the cell membrane can invaginate to form vesicles that engulf the substance.[5][8] Key pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9]
The following workflow provides a systematic approach to characterizing the uptake of our target compound.
Preliminary Studies: Ensuring Assay Integrity
Before initiating uptake experiments, two critical preliminary studies must be performed: cell line selection and cytotoxicity assessment.
Cell Line Selection
The choice of cell line is paramount and should be guided by the therapeutic goal.[10] Since the target of this compound is unknown, a panel of cell lines is recommended.
| Cell Line | Tissue of Origin | Rationale |
| Caco-2 | Human Colon Adenocarcinoma | Forms a polarized monolayer; the gold standard for studying intestinal permeability and general drug absorption.[11] |
| MCF-7 | Human Breast Adenocarcinoma | Commonly used in cancer drug screening; represents an epithelial cancer model.[12] |
| HEK293 | Human Embryonic Kidney | Easy to culture and transfect; often used as a general-purpose line for transport studies.[13] |
| SW480 | Human Colon Adenocarcinoma | A non-polarized cancer cell line that can be used as a comparator to Caco-2.[14] |
Key Considerations:
-
Authenticity: Obtain cell lines from reputable sources like ATCC or DSMZ to avoid issues with misidentification.[15]
-
Contamination: Regularly test cultures for mycoplasma contamination, which can alter cellular physiology.[15]
-
Passage Number: Use low-passage cells to maintain genetic and phenotypic stability.[15]
Cytotoxicity Assessment: The MTT Assay
To ensure that uptake measurements are performed on viable, healthy cells, the cytotoxicity of the compound must be determined first. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18] Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[18][19]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[19] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a period relevant to the planned uptake study (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[16][20] During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[16][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). For uptake studies, use concentrations well below the IC₅₀ (e.g., < IC₁₀).
Core Protocol: Time- and Concentration-Dependent Cellular Uptake
This protocol details the core experiment to quantify the amount of this compound that enters the cells over time and at different concentrations.
Materials
-
Selected cell line(s)
-
24-well tissue culture plates
-
This compound
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)[21]
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
Step-by-Step Methodology
-
Cell Seeding: Twenty-four hours prior to the experiment, seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay.[21]
-
Preparation: On the day of the assay, prepare working solutions of the test compound in Assay Buffer at various concentrations (e.g., 1, 5, 10, 25 µM, based on cytotoxicity data).
-
Initiation of Uptake:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Assay Buffer.
-
To initiate uptake, add 0.5 mL of the pre-warmed compound solution to each well.[21] Start a timer.
-
-
Incubation: Incubate the plate at 37°C on a gentle shaker for the desired time points (e.g., 2, 5, 15, 30, 60 minutes). To investigate temperature dependence (an indicator of active transport), run a parallel plate at 4°C.[13]
-
Termination of Uptake:
-
Cell Lysis:
-
After the final wash, add an appropriate volume of cell lysis buffer (e.g., 200 µL) to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.[22]
-
Vortex and centrifuge again.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
Protein Quantification: Use an aliquot of the initial cell lysate (from step 6) to determine the total protein concentration in each sample using a BCA assay. This is essential for normalizing the uptake data.[13]
Analytical Quantification: LC-MS/MS Protocol
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[23][24]
Protocol Outline: LC-MS/MS Quantification
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of this compound into a matrix that mimics the final sample (e.g., lysis buffer + acetonitrile).[25] This curve will be used to determine the concentration in the unknown samples.
-
Chromatography:
-
Column: Use a C18 reverse-phase column suitable for small polar molecules.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common starting point.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI), likely in positive or negative mode depending on which provides a better signal for the compound.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the compound) and a specific product ion (a characteristic fragment) to monitor. This provides excellent specificity.[23]
-
-
Data Analysis:
-
Integrate the peak area for the compound and the internal standard in each sample.
-
Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.[25]
-
Use the regression equation from the standard curve to calculate the concentration of the compound in the cell lysate samples.
-
Data Presentation and Interpretation
Uptake data should be normalized to the total protein content of each sample to account for any variations in cell number between wells. The final results are typically expressed as pmol or ng of compound per mg of total cellular protein.
Example Data Tables
Table 1: Concentration-Dependent Uptake at 30 minutes
| Concentration (µM) | Intracellular Compound (pmol/mg protein) ± SD |
| 1 | 15.2 ± 1.8 |
| 5 | 78.5 ± 6.2 |
| 10 | 165.1 ± 12.5 |
| 25 | 390.7 ± 25.1 |
Table 2: Time-Dependent Uptake at 10 µM
| Time (min) | Uptake at 37°C (pmol/mg protein) ± SD | Uptake at 4°C (pmol/mg protein) ± SD |
| 2 | 35.4 ± 4.1 | 5.1 ± 0.8 |
| 5 | 88.9 ± 7.5 | 6.3 ± 1.1 |
| 15 | 140.2 ± 11.9 | 7.5 ± 1.5 |
| 30 | 165.1 ± 12.5 | 8.2 ± 1.9 |
| 60 | 172.5 ± 15.3 | 8.9 ± 2.0 |
Interpreting the Results
-
Linearity: If uptake increases linearly with concentration and does not saturate, passive diffusion is likely the primary mechanism.
-
Saturation: If the uptake rate slows at higher concentrations (saturates), this suggests the involvement of a carrier-mediated process (facilitated diffusion or active transport).
-
Temperature Dependence: A significant reduction in uptake at 4°C compared to 37°C strongly indicates an energy-dependent process, such as active transport or endocytosis, as these processes are inhibited at low temperatures.[13]
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 17(2), 159-172. Retrieved from [Link]
-
Mirkin, C. A., et al. (2018). Cellular uptake mechanisms were determined by using small molecules... ResearchGate. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
De Camilli, P., et al. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology, 10, 999818. Retrieved from [Link]
-
Bio-protocol. (2021). In Vitro Cellular Uptake Assays. Retrieved from [Link]
-
Motsinger-Reif, A. A., et al. (2013). Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. Current pharmaceutical design, 19(42), 7436–7441. Retrieved from [Link]
-
Battaglia, G., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(10), 2236-2246. Retrieved from [Link]
-
JoVE. (2021). Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis. Retrieved from [Link]
-
Keppler, B. K., et al. (2009). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 24(6), 776-783. Retrieved from [Link]
-
Gil-Ad, I., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
-
Battaglia, G., et al. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. PubMed. Retrieved from [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from [Link]
-
Gu, J., et al. (2019). Determination of Cellular Uptake and Endocytic Pathways. Methods in Molecular Biology, 1949, 227-237. Retrieved from [Link]
-
Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]
-
Rodrigues, A. D., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism Letters, 5(2), 107-115. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
IntechOpen. (2018). Applications of Cell Culture Studies in Pharmaceutical Technology. Retrieved from [Link]
-
MDPI. (2013). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. Retrieved from [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2001). Water soluble, core-modified porphyrins. 3. Synthesis, photophysical properties, and in vitro studies of photosensitization, uptake, and localization with carboxylic acid-substituted derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central. Retrieved from [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Water soluble, core-modified porphyrins. 3. Synthesis, photophysical properties, and in vitro studies of photosensitization, uptake, and localization with carboxylic acid-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. m.youtube.com [m.youtube.com]
- 23. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. biocompare.com [biocompare.com]
- 25. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Formulation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for In Vivo Studies
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C₁₁H₁₀ClNO₃), a novel chemical entity whose physicochemical properties necessitate specialized preparation for in vivo administration. Due to its predicted poor aqueous solubility, direct administration in simple aqueous vehicles is not feasible for achieving consistent and therapeutically relevant exposures. This guide outlines two primary formulation strategies: a readily prepared oral suspension and a solubilized parenteral formulation achieved through pH modification and the use of co-solvents. The protocols herein are designed to be reproducible and include critical quality control steps to ensure the integrity and safety of the final dosage form for preclinical animal studies.
Pre-Formulation Analysis and Strategy
A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design. Direct experimental data for this compound is not widely available; therefore, its properties are estimated based on its chemical structure and data from public chemical databases.
1.1. Physicochemical Properties
The structure contains a carboxylic acid group, suggesting pH-dependent solubility, and a chlorophenyl moiety, which increases lipophilicity. These features present a classic formulation challenge common to many new chemical entities.[1][2]
| Property | Value / Prediction | Source | Rationale for Formulation Impact |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[3] | Foundational for all concentration and molarity calculations. |
| Molecular Weight | 239.65 g/mol | PubChem[3] | Essential for accurate weighing and dose calculations. |
| Predicted XlogP | 1.1 | PubChem[3] | Indicates moderate lipophilicity. The compound is not excessively "greasy," suggesting that co-solvent and surfactant systems could be effective, but it is poorly soluble in water alone. |
| Hydrogen Bond Donors | 1 (from -COOH) | PubChem[3] | The carboxylic acid is the primary site for pH-dependent ionization. |
| Hydrogen Bond Acceptors | 3 (from C=O, O in -COOH) | PubChem[3] | Multiple sites for interaction with polar solvents and excipients. |
| Estimated pKa | ~4.0 - 5.0 | Chemical Structure | The carboxylic acid group is expected to have a pKa in this range, meaning it will be largely un-ionized and poorly soluble in the acidic environment of the stomach, but can be ionized to a soluble salt form at neutral or alkaline pH. |
| Aqueous Solubility | Predicted to be low (<1 mg/mL) | Structural Analysis | The combination of a rigid ring system and the lipophilic chlorophenyl group limits aqueous solubility.[1] |
1.2. Formulation Development Workflow
The selection of a formulation strategy is dictated by the intended route of administration and the compound's properties. For early-stage in vivo studies, both oral (gavage) and parenteral (e.g., intravenous, intraperitoneal) routes are common. The following workflow guides the decision-making process.
Caption: Formulation development workflow for this compound.
Protocol 1: Oral Suspension Formulation
This protocol is suitable for oral gavage in rodents and is the most straightforward approach for water-insoluble compounds. It aims to deliver a uniform, but not solubilized, dose.
2.1. Rationale
An aqueous suspension using a suspending agent like carboxymethyl cellulose (CMC) is a widely accepted vehicle for oral dosing of hydrophobic molecules in preclinical studies.[4][5] It is generally well-tolerated and minimizes the confounding physiological effects that can be caused by organic solvents or complex lipid systems.[4][6] Adding a non-ionic surfactant like Tween 80 can aid in wetting the compound particles, preventing aggregation and improving dose uniformity.
2.2. Materials & Equipment
| Material / Equipment | Description / Grade |
| Test Compound | This compound |
| Suspending Vehicle | 0.5% (w/v) Sodium CMC in Purified Water |
| Wetting Agent (Optional) | Polysorbate 80 (Tween 80) |
| Weighing Balance | Analytical, readable to 0.1 mg |
| Mortar and Pestle | Glass or ceramic |
| Homogenizer | Overhead stirrer or magnetic stirrer |
| Glass Beaker | Appropriate volume for final formulation |
| Graduated Cylinder | |
| pH Meter | Calibrated |
2.3. Step-by-Step Protocol
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (e.g., 10 mL/kg). Prepare a slight overage (~15-20%).
-
Weigh Compound: Accurately weigh the required amount of the test compound.
-
Trituration: Place the weighed powder into a mortar. If using Tween 80, add a small volume (e.g., 1-2% of the final volume) and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.
-
Add Suspending Vehicle: Slowly add a small portion (~10-15%) of the 0.5% CMC vehicle to the paste in the mortar and continue to mix until a homogenous slurry is formed.
-
Transfer and Homogenize: Quantitatively transfer the slurry from the mortar into a glass beaker containing the remaining volume of the CMC vehicle. Use additional vehicle to rinse the mortar and pestle to ensure complete transfer.
-
Mix Thoroughly: Place the beaker on a magnetic stirrer or use an overhead stirrer. Mix at a moderate speed for at least 30-60 minutes to ensure uniform dispersion. Avoid creating excessive foam.
-
Quality Control:
-
Visual Inspection: The final formulation should be a milky, homogenous suspension with no visible clumps or fast-settling particles.
-
pH Measurement: Record the pH of the suspension. It is expected to be slightly acidic.
-
-
Storage and Use: This suspension should be prepared fresh daily. If storage is required for a few hours, keep it at 2-8°C and ensure it is continuously stirred before and during dose administration to maintain uniformity.
Protocol 2: Solubilized Parenteral Formulation
This protocol is designed for parenteral routes (IV, IP, SC) where a clear, particle-free solution is mandatory to prevent embolism and ensure immediate bioavailability.
3.1. Rationale
The presence of the carboxylic acid group is the key to this strategy. By adjusting the pH to a value approximately 2-3 units above the compound's pKa, the acid is deprotonated to its highly soluble carboxylate salt form (in situ salt formation). However, because the compound also has moderate lipophilicity, a purely aqueous system may still not achieve the desired concentration or may be prone to precipitation upon slight pH shifts. Therefore, a co-solvent system is employed to enhance and stabilize the solubilized compound.[7][8] Polyethylene glycol 400 (PEG 400) and Dimethyl sulfoxide (DMSO) are common, well-tolerated co-solvents in preclinical studies, though their concentration should be minimized.[9]
Caption: Mechanism of pH-adjusted solubilization.
3.2. Materials & Equipment
| Material / Equipment | Description / Grade |
| Test Compound | This compound |
| Co-solvent | PEG 400 or DMSO (Biological Grade) |
| Aqueous Vehicle | Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W) |
| pH Adjusting Agent | 0.1 N Sodium Hydroxide (NaOH), sterile |
| Weighing Balance | Analytical, readable to 0.1 mg |
| Glass Vial/Beaker | Sterile |
| Magnetic Stirrer & Stir Bar | Sterile |
| Sterile Syringes & Needles | |
| Syringe Filter | 0.22 µm PVDF or PES, sterile |
| pH Meter | Calibrated with sterile probe or pH strips |
3.3. Step-by-Step Protocol
-
Vehicle Preparation: Prepare the desired co-solvent/aqueous vehicle mixture. A common starting point is 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v). The final concentration of organic solvents must be carefully controlled to minimize toxicity.
-
Weigh Compound: Accurately weigh the test compound into a sterile glass vial.
-
Initial Dissolution: Add the organic co-solvent portion of the vehicle (e.g., the DMSO and PEG 400) to the vial. Vortex or stir until the compound is fully dissolved or a fine slurry is formed.
-
pH Adjustment and Solubilization:
-
Begin slowly adding the aqueous vehicle component (e.g., Saline) while stirring. The compound may initially precipitate as it is exposed to the aqueous environment.
-
Titrate the mixture by adding 0.1 N NaOH dropwise. Monitor the pH continuously.
-
Continue adding NaOH until the solution becomes clear and the pH is stable in the target range (typically pH 7.5 - 9.0). A clear solution indicates successful solubilization.
-
-
Final Volume Adjustment: Add the remaining aqueous vehicle to reach the final target volume and concentration.
-
Sterile Filtration (CRITICAL): Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense it into a final sterile vial. This step removes any potential microbial contamination and undissolved micro-particulates.[10] This is the preferred method of sterilization as heat-based methods like autoclaving can degrade the compound.[11][12]
-
Final Quality Control:
-
Visual Inspection: The final product must be a completely clear, particle-free solution.
-
pH Measurement: Confirm the final pH is within the target range.
-
-
Storage and Use: This formulation should ideally be used immediately after preparation. If short-term storage is necessary, keep it at 2-8°C and visually inspect for any signs of precipitation before use.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Oral suspension has clumps. | Inadequate wetting of the compound. | Ensure proper trituration with a wetting agent (Tween 80) before adding the bulk vehicle. Increase homogenization time. |
| Parenteral solution is cloudy or has precipitate. | pH is too low; compound is not fully ionized. Target concentration is above the solubility limit in the chosen vehicle. | Increase the final pH by adding more NaOH (do not exceed pH 9.5). Increase the percentage of co-solvent in the vehicle (e.g., move from 10% to 20% DMSO), but be mindful of tolerability.[6] |
| Compound precipitates after storage. | The formulation is a supersaturated or metastable solution. Temperature change affects solubility. | Prepare fresh before each use. If storage is unavoidable, try to re-dissolve by gentle warming (if compound is heat-stable) and vortexing before use. Confirm clarity before injection. |
| Animal shows signs of distress after injection. | Vehicle toxicity (e.g., high co-solvent concentration). Rapid injection rate. Extreme pH of the formulation. | Reduce the concentration of organic co-solvents. Ensure the final pH is as close to physiological pH (~7.4) as possible while maintaining solubility. Administer the dose more slowly. |
References
-
O'Mary, H.L., Cui, Z. (2022). Injectable Formulations of Poorly Water-Soluble Drugs. In: Williams III, R.O., Davis Jr., D.A., Miller, D.A. (eds) Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, vol 50. Springer, Cham. [Link]
-
Jürgens, K., & Müller, B. W. (2005). A new formulation concept for drugs with poor water solubility for parenteral application. Pharmazie, 60(9), 665–670. [Link]
-
Solanki, S. S., Soni, M., & Shrivastava, B. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]
-
Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1263–1283. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Garg, A., & Singh, S. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6437–6439. [Link]
-
Huang, J. J. (2016). Parenteral drug delivery systems for insoluble drugs. Journal of Bioequivalence & Bioavailability, 8(4). [Link]
-
Yaman, A., & El-Ghannam, A. (2012). Methods of Sterilization for Controlled Release Injectable and Implantable Preparations. In Long Acting Injections and Implants (pp. 459-473). Springer. [Link]
-
Garg, A., & Singh, S. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC - PubMed Central. [Link]
-
Atcha, Z., & McNamara, C. (2015). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal, 56(1), 34–44. [Link]
-
European Medicines Agency. (2019). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
-
Bitesize Bio. (2025). 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Enzymatic Inhibition Assays Involving 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Therapeutic Potential of Pyrrolidinone Scaffolds
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3][4] Molecules incorporating this moiety have demonstrated potential as anticancer, antimicrobial, and antioxidant agents.[1][2][5] 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of this promising class of compounds. While its specific biological targets are still under investigation, its structural features suggest potential as an enzyme inhibitor. For instance, similar pyrrolidine carboxamides have shown inhibitory activity against enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[6]
Enzyme inhibitors are fundamental to drug discovery, with a significant portion of clinically approved drugs acting through the modulation of enzyme activity.[7] Therefore, the characterization of novel compounds like this compound requires robust and reliable enzymatic inhibition assays. These assays are crucial for determining a compound's potency, mechanism of action, and specificity, which are critical parameters in the evaluation of its therapeutic potential.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzymatic inhibition assays for this compound. It offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for data analysis and interpretation.
Principle of Enzymatic Inhibition Assays
Enzymatic inhibition assays are designed to measure the effect of a compound on the rate of an enzyme-catalyzed reaction. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11][12] The determination of the IC50 value is a cornerstone of early-stage drug discovery and is essential for structure-activity relationship (SAR) studies.[10]
The general workflow of an enzyme inhibition assay involves incubating the enzyme with the inhibitor at various concentrations, followed by the addition of the substrate to initiate the reaction. The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate. The initial reaction rates are then plotted against the inhibitor concentrations to generate a dose-response curve, from which the IC50 value can be calculated.[10][13]
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a test compound.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Detailed Protocol: Spectrophotometric Assay for IC50 Determination
This protocol provides a general framework for a 96-well plate-based spectrophotometric enzyme inhibition assay. This method is widely applicable and can be adapted for various enzyme systems where the reaction produces a change in absorbance.
Materials and Reagents
-
Test Compound: this compound (Stock solution in DMSO)
-
Enzyme: Purified enzyme of interest
-
Substrate: Specific chromogenic or fluorogenic substrate for the enzyme
-
Assay Buffer: Buffer optimized for enzyme activity and stability (e.g., Tris-HCl, HEPES)
-
DMSO: Dimethyl sulfoxide, for dissolving the test compound
-
96-well microplate: Clear, flat-bottom plates for spectrophotometric readings
-
Microplate reader: Capable of kinetic measurements at the appropriate wavelength
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare the assay buffer at the desired pH and ionic strength. Ensure all components are fully dissolved and the buffer is filtered if necessary.
-
Enzyme Solution: Prepare a working solution of the enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a working solution of the substrate in assay buffer. The concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme to ensure sensitivity to inhibition.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution of the Test Compound:
-
Perform a serial dilution of the test compound stock solution in 100% DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is a common starting point. This will allow for the generation of a comprehensive dose-response curve.
-
-
Assay Plate Setup:
-
It is crucial to include proper controls to ensure the validity of the assay results. The plate should be set up as follows (in triplicate):
-
Blank Wells (No Enzyme): Assay buffer, substrate, and the corresponding concentration of DMSO. This accounts for any non-enzymatic substrate degradation.
-
Negative Control (100% Activity): Assay buffer, enzyme, and the corresponding concentration of DMSO (without the test compound). This represents the uninhibited enzyme activity.
-
Test Wells: Assay buffer, enzyme, and the serially diluted test compound.
-
Positive Control (Optional but Recommended): A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.
-
-
Example Plate Layout:
1 2 3 4 5 6 7 8 9 10 11 12 A Blank Cmpd 1 Cmpd 1 Cmpd 1 Cmpd 4 Cmpd 4 Cmpd 4 Cmpd 7 Cmpd 7 Cmpd 7 Neg Ctrl Pos Ctrl B Blank Cmpd 1 Cmpd 1 Cmpd 1 Cmpd 4 Cmpd 4 Cmpd 4 Cmpd 7 Cmpd 7 Cmpd 7 Neg Ctrl Pos Ctrl C Blank Cmpd 2 Cmpd 2 Cmpd 2 Cmpd 5 Cmpd 5 Cmpd 5 Cmpd 8 Cmpd 8 Cmpd 8 Neg Ctrl Pos Ctrl D Blank Cmpd 2 Cmpd 2 Cmpd 2 Cmpd 5 Cmpd 5 Cmpd 5 Cmpd 8 Cmpd 8 Cmpd 8 Neg Ctrl Pos Ctrl E Blank Cmpd 3 Cmpd 3 Cmpd 3 Cmpd 6 Cmpd 6 Cmpd 6 Cmpd 9 Cmpd 9 Cmpd 9 Neg Ctrl Pos Ctrl F Blank Cmpd 3 Cmpd 3 Cmpd 3 Cmpd 6 Cmpd 6 Cmpd 6 Cmpd 9 Cmpd 9 Cmpd 9 Neg Ctrl Pos Ctrl G Blank Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Cmpd 10 Neg Ctrl Pos Ctrl | H | Blank | Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Cmpd 10| Neg Ctrl | Pos Ctrl |
-
-
Pre-incubation:
-
Add the enzyme solution to the negative control and test wells.
-
Add the appropriate concentration of the test compound or DMSO to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
Data Analysis
-
Calculate Initial Reaction Rates (Slopes):
-
For each well, plot absorbance versus time.
-
Determine the initial linear portion of the curve and calculate the slope (rate of reaction, V) using linear regression. The rate is typically expressed as mOD/min or similar units.
-
-
Calculate Percent Inhibition:
-
Subtract the average rate of the blank wells from all other wells to correct for background signal.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100 Where:
-
Vinhibitor is the rate of reaction in the presence of the inhibitor.
-
Vcontrol is the rate of reaction of the negative control (100% activity).
-
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic equation, to generate a sigmoidal dose-response curve.[12]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Mechanism of Inhibition (MOI) Studies
Once the IC50 has been determined, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Caption: Approaches to determine the mechanism of enzyme inhibition.
A common method for preliminary MOI classification is the IC50-shift assay, where the IC50 is determined at multiple substrate concentrations.[14] A significant increase in the IC50 value at higher substrate concentrations is indicative of competitive inhibition. For a more detailed analysis, steady-state kinetic experiments are performed, and the data are plotted using methods such as Lineweaver-Burk or Dixon plots to definitively determine the inhibition type.
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.
-
Enzyme Stability: Confirm that the enzyme is stable and active under the assay conditions for the duration of the experiment.
-
Linearity of Reaction: The initial rates should be measured within the linear range of the reaction to ensure accurate calculations.
-
Data Quality: Ensure that the dose-response curve has a good fit (e.g., R² > 0.95) and that the top and bottom plateaus are well-defined.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of the inhibitory activity of this compound. By systematically determining the IC50 and investigating the mechanism of inhibition, researchers can gain valuable insights into the compound's potential as a modulator of enzyme function. This information is a critical first step in the journey of developing novel therapeutic agents.
References
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Bergan, K., et al. (2011). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein science : a publication of the Protein Society, 20(6), 1047–1057. [Link]
-
Wikipedia. (2023). IC50. [Link]
-
Withers, S. G., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
Auld, D., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening, 21(10), 1075-1089. [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Silva, A. M., et al. (2020). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Food and Chemical Toxicology, 145, 111728. [Link]
-
JoVE. (2019). Video: NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). Retrieved from [Link]
-
Papalia, G. A., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 548, 56-62. [Link]
-
Li, H., et al. (2018). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine drugs, 16(11), 438. [Link]
-
Li, Y., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 80-87. [Link]
-
Tisi, R., et al. (2021). Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. Biomolecules, 11(2), 153. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of medicinal chemistry, 49(21), 6308–6323. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Vaickelioniene, R., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules (Basel, Switzerland), 21(11), 1459. [Link]
-
Vaickelioniene, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(15), 5006. [Link]
-
Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 28(9), 3790. [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2(66)). [Link]
-
Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals (Basel, Switzerland), 15(6), 743. [Link]
Sources
- 1. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 92847-41-1).[1] This molecule is a key heterocyclic building block in medicinal chemistry and drug discovery.[2][3] Its structure, featuring a pyrrolidinone core, is found in a variety of biologically active compounds.[3] The synthesis, while conceptually straightforward, involves a crucial Michael addition followed by an intramolecular cyclization that can present challenges related to yield, purity, and reaction kinetics.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. It is designed from the perspective of a senior application scientist to provide not only solutions but also the underlying chemical principles to empower researchers to make informed decisions during their experiments.
Core Synthetic Workflow
The most common and efficient route to this class of compounds is the direct condensation of a primary amine with itaconic acid.[2][4] The reaction proceeds via a tandem aza-Michael addition and intramolecular amidation.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a multifaceted issue. Let's break down the potential causes systematically.
-
Incomplete Reaction: The condensation requires sufficient thermal energy and time.
-
Solution: Ensure the reaction mixture is maintained at a vigorous reflux for at least 12 hours, and potentially up to 24 hours.[4][5] Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the 3-chloroaniline spot. A good mobile phase to try is Dichloromethane:Methanol (9:1).
-
-
Suboptimal pH during Workup: The product is an amphiprotic molecule with a carboxylic acid (acidic) and a lactam (weakly basic character). Its solubility is highly pH-dependent, which is the key to its purification.
-
Causality: During purification, the crude product is typically dissolved in an aqueous base (like 5% NaOH) to form the soluble sodium carboxylate salt. If the solution is not sufficiently basic (pH > 10), the product will not fully dissolve. Conversely, when re-acidifying with HCl to precipitate the product, if the pH is not acidic enough (target pH ~2), a significant portion of the product will remain in solution as the salt, decimating your yield.[4][5]
-
Solution: Use a pH meter. When basifying, ensure the pH is >10 to fully dissolve the product. When acidifying, do so slowly while stirring vigorously in an ice bath and target a final pH of 2.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Causality: 3-chloroaniline is susceptible to air oxidation, often indicated by a dark coloration. Oxidized impurities can interfere with the reaction and complicate purification. Itaconic acid can sometimes contain polymeric impurities.
-
Solution: Use freshly purchased or purified 3-chloroaniline. If it is dark, consider distilling it under vacuum before use. Ensure the itaconic acid is a free-flowing white crystalline powder.
-
-
Premature Precipitation: If the reaction mixture becomes too concentrated, the product may begin to precipitate from the hot solution, potentially trapping starting materials and leading to an impure, difficult-to-filter solid.
-
Solution: Ensure you use a sufficient volume of water as the solvent. A common starting point is around 3-4 mL of water per gram of itaconic acid.[6]
-
Q2: The final product is a brown or tan powder, not the expected white/off-white solid. Why is this, and can it be fixed?
A2: Discoloration is almost always due to impurities derived from the aniline starting material.
-
Causality: Aromatic amines, especially anilines, are notoriously prone to oxidation, forming highly colored polymeric impurities. Even a small amount of these impurities in your starting material can carry through the synthesis and discolor the final product.
-
Troubleshooting & Remediation:
-
Prevention: The best solution is to use high-purity, colorless 3-chloroaniline from the start.
-
Decolorization during Workup: After dissolving the crude product in the basic aqueous solution (Step 1 of purification), you can add a small amount of activated charcoal. Stir the basic solution with the charcoal for 15-30 minutes at room temperature, then filter it through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Proceed with the acidification of the now colorless or pale-yellow filtrate.
-
Recrystallization: If the final product is still colored, recrystallization can be effective. A common solvent system for this class of compounds is aqueous ethanol or water.[6] Dissolve the product in a minimal amount of hot solvent and allow it to cool slowly.
-
Q3: My NMR spectrum is complex and shows more peaks than expected. How do I identify the impurities?
A3: Interpreting a messy NMR spectrum requires knowing what to look for. Let's compare the expected signals with potential contaminants.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.7 ppm: A very broad singlet for the carboxylic acid proton (COOH).[6]
-
~7.2-7.7 ppm: A set of multiplets corresponding to the 4 protons on the 3-chlorophenyl ring.
-
~3.8-4.0 ppm: A multiplet for the two protons on the nitrogen-adjacent methylene group (NCH₂).[6][7]
-
~3.3-3.5 ppm: A multiplet for the single proton at the 3-position (CH-COOH).[6][7]
-
~2.6-2.8 ppm: A multiplet for the two protons of the methylene group in the ring adjacent to the carbonyl (CH₂CO).[6][7]
Common Impurities and Their Signatures:
-
Residual 3-Chloroaniline: Look for characteristic aromatic signals and a broad singlet for the -NH₂ protons (typically between 5-6 ppm in DMSO-d₆).
-
Residual Itaconic Acid: Sharp singlets around 5.5-6.5 ppm for the vinyl protons and a broad carboxylic acid peak.
-
Uncyclized Michael Adduct: The presence of this intermediate would result in a more complex spectrum, likely with a distinct NH proton signal and different shifts for the aliphatic backbone protons. The acid-base workup is designed to remove this, so its presence suggests incomplete purification.
The troubleshooting workflow below can help guide your decisions.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
| Technique | Purpose | Expected Result for this compound |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the connectivity of all atoms. Key shifts should match literature values for analogous compounds.[6][7][8] The number of signals in ¹³C NMR should correspond to the 11 unique carbons in the structure. |
| FT-IR | Functional Group ID | Strong, broad absorption around 2500-3300 cm⁻¹ (O-H of COOH). Two sharp, strong C=O stretches around 1740 cm⁻¹ (COOH) and 1680 cm⁻¹ (lactam amide).[6][9] |
| Mass Spec (HRMS) | Molecular Formula Confirmation | Provides a highly accurate mass measurement. For C₁₁H₁₀ClNO₃, the expected [M+H]⁺ is ~240.0427.[1][5] The isotopic pattern for one chlorine atom (M and M+2 peaks in ~3:1 ratio) should be observed. |
| Melting Point (MP) | Purity Assessment | A pure compound will have a sharp melting point range (e.g., 1-2 °C). A broad or depressed melting point indicates the presence of impurities. |
| Elemental Analysis | Elemental Composition | The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for C₁₁H₁₀ClNO₃.[8][9] |
References
-
Bentza, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2755–2764. [Link]
-
Tekkam, S., Alam, M., Just, M., Berry, S., Johnson, J., Jonnalagadda, S., & Mereddy, V. (2021). Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation. Genes & Cells, 11(1), 1-10. [Link]
-
Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
-
Burbulienė, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link]
-
Burbulienė, M. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Starkevič, U., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2862. [Link]
-
Starkevič, U., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. [Link]
-
Tumkevičius, S., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Tumosienė, I., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(21), 6432. [Link]
-
Tumosienė, I., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 5. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis"
Introduction
This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1 ). This molecule is a key intermediate in various discovery pipelines, and its efficient synthesis is critical. The predominant synthetic route involves a cascade reaction between 3-chloroaniline and itaconic acid. This process, while generally robust, is susceptible to issues related to yield, purity, and side-product formation. This document provides in-depth troubleshooting, optimization protocols, and answers to frequently asked questions to ensure a successful and reproducible synthesis.
The core transformation relies on a well-established sequence: an initial aza-Michael addition of the aniline to the electron-deficient alkene of itaconic acid, followed by a thermally driven, intramolecular amidation to form the stable 5-membered pyrrolidinone ring.[1][2][3] Understanding this mechanism is fundamental to diagnosing and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound? A1: The most widely adopted method is the one-pot reaction of 3-chloroaniline with itaconic acid.[4][5] The reactants are typically heated (refluxed) in a suitable solvent, such as water, which serves as a green and effective medium for the reaction.[6][7] The reaction proceeds via a tandem aza-Michael addition and cyclization cascade to yield the desired product.[1][2]
Q2: What is the expected yield for this synthesis? A2: Under optimized conditions, yields for this type of synthesis are generally reported in the range of 65% to over 90%.[5][6] However, the yield is highly dependent on reaction parameters such as temperature, reaction time, stoichiometry, and the efficiency of product isolation. Sub-optimal conditions can lead to significantly lower yields.
Q3: What are the primary starting materials and their required purity? A3: The key starting materials are 3-chloroaniline and itaconic acid. It is crucial to use high-purity reagents (typically >98%). Impurities in the 3-chloroaniline, such as other aniline isomers, can lead to difficult-to-separate side products. Old or improperly stored itaconic acid may contain anhydrides or oligomers that can interfere with the reaction.
Q4: How is the final product typically purified? A4: The product is a carboxylic acid, which dictates the purification strategy. A common method involves an acid-base workup. After the reaction, the mixture can be made basic to dissolve the product, filtered to remove insoluble impurities, and then re-acidified to precipitate the pure carboxylic acid.[5][6] Recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) is often employed for final purification.
Q5: What analytical techniques are recommended for product characterization? A5: Standard characterization involves 1H and 13C NMR spectroscopy to confirm the chemical structure, particularly the formation of the pyrrolidinone ring and the substitution pattern on the aromatic ring.[6][7][8] Mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[6] Melting point analysis is a good indicator of purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis. The underlying logic for each solution is grounded in the reaction mechanism.
Problem 1: Low or No Product Yield
Question: I have followed the standard protocol of refluxing 3-chloroaniline and itaconic acid in water, but my yield is below 30% or I've recovered only starting materials. What went wrong?
Possible Causes & Solutions:
-
Incomplete Reaction: The cascade reaction, particularly the final cyclization, requires sufficient thermal energy and time.
-
Solution: Ensure the reaction mixture reaches and maintains a vigorous reflux. Extend the reaction time from the standard 12 hours up to 24 hours and monitor progress using Thin Layer Chromatography (TLC).[5][6] A good mobile phase for TLC would be a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure sharp spots.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to unconsumed starting material. While a 1:1 ratio is common, sometimes a slight excess of one reactant is beneficial.
-
Solution: Use a slight excess of itaconic acid (e.g., 1.1 to 1.2 equivalents). This can help drive the initial Michael addition to completion, especially if the aniline is less reactive.
-
-
Poor Heat Transfer: In larger-scale reactions, inefficient stirring or heating can create cold spots in the reactor, preventing the reaction from going to completion.
-
Solution: Use an overhead mechanical stirrer for scales larger than 500 mL. Ensure the heating mantle is appropriately sized for the flask and provides uniform heating.
-
Problem 2: Presence of a Major, More Polar Side Product
Question: My crude product shows a significant spot on TLC that is more polar than the desired product and my final yield is low. What is this impurity?
Possible Cause & Solution:
This impurity is very likely the uncyclized intermediate, N-(3-chlorophenyl)aspartic acid , formed from the initial aza-Michael addition. The secondary amine in this intermediate has not yet undergone the intramolecular cyclization with the carboxylic acid to form the amide bond of the pyrrolidinone ring.
-
Diagnostic Check: The intermediate possesses two carboxylic acid groups and a secondary amine, making it significantly more polar than the final product which has only one carboxylic acid and a tertiary amide. Its mass spectrum will match the addition of the two starting materials (C11H12ClNO4).
-
Solution: This indicates the cyclization step is the rate-limiting part of the process. To favor the formation of the final product, you must provide more energy.
-
Increase Temperature/Reflux Vigor: Ensure the reaction is refluxing at the maximum temperature of the solvent.
-
Solvent Choice: While water is standard, switching to a higher-boiling solvent like glacial acetic acid can sometimes facilitate the dehydration/cyclization step.[4] However, this complicates the workup. The preferred method is to ensure a prolonged and vigorous reflux in water.
-
Problem 3: Difficulty in Product Isolation and Purification
Question: My product precipitates as an oily or gummy solid during acidification and is difficult to handle. How can I achieve a crystalline solid?
Possible Causes & Solutions:
-
Rapid Precipitation: Crashing the product out of solution by adding acid too quickly can trap impurities and prevent the formation of a proper crystal lattice.
-
Solution: Perform the acidification step slowly, with vigorous stirring, in an ice bath. Dropwise addition of concentrated HCl is recommended.[6] This controlled precipitation promotes the formation of a filterable solid.
-
-
Residual Impurities: The presence of unreacted starting materials or the uncyclized intermediate can act as eutectic impurities, lowering the melting point and preventing crystallization.
-
Solution: Ensure the reaction has gone to completion (see Problem 1). Before acidification, perform a hot filtration of the basic solution to remove any insoluble polymeric materials. After initial precipitation, perform a recrystallization. A solvent system like ethanol/water or isopropanol is often effective.[8]
-
Experimental Workflow & Optimization Protocols
General Synthetic Protocol
This protocol provides a baseline for the synthesis.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add itaconic acid (1.05 eq) and water.
-
Add 3-chloroaniline (1.0 eq) to the mixture.
-
Heat the reaction mixture to a vigorous reflux and maintain for 12-24 hours.
-
Cool the mixture to room temperature. Make the solution basic (pH 9-10) by adding 10% aqueous sodium hydroxide.
-
Filter the warm solution to remove any insoluble byproducts.
-
Cool the filtrate in an ice bath and acidify to pH 2 by slow, dropwise addition of concentrated HCl with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude product.
-
Recrystallize from an appropriate solvent if necessary.
Optimization: Solvent and Temperature Screening
To maximize yield and minimize reaction time, a solvent screen can be performed. The key is balancing reactivity with operational simplicity.
| Solvent | Boiling Point (°C) | Typical Reaction Time | Pros | Cons |
| Water | 100 | 12-24 h | Green solvent, simple acid/base workup | Slower reaction rates |
| Acetic Acid | 118 | 6-12 h | May accelerate cyclization | More complex workup, potential for side reactions |
| Toluene | 111 | 12-24 h | Allows for Dean-Stark water removal | Non-polar, may have solubility issues; less green |
| N,N-Dimethylformamide (DMF) | 153 | 4-8 h | High boiling point, good solvent | Difficult to remove, potential for decomposition at high temp |
Recommendation: Water remains the optimal choice for balancing efficiency, cost, and environmental impact.[5][6] Optimization should first focus on maximizing reaction time and ensuring vigorous reflux before moving to alternative solvents.
Visual Diagrams
Reaction Mechanism
The synthesis proceeds via a two-step cascade mechanism.
Caption: Cascade reaction mechanism for the synthesis.
General Experimental Workflow
A flowchart of the entire synthesis and purification process.
Caption: Step-by-step experimental and purification workflow.
Troubleshooting Flowchart
A decision tree to diagnose common synthesis problems.
Caption: A decision tree for troubleshooting low product yield.
References
-
Krystofova, S., et al. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Available at: [Link]
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for cyclization of compound. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem Technical Support.
-
Rapkeviciute, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Michael addition. Available at: [Link]
-
Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
- BenchChem. (2025). Technical Support Center: 2-Methylpyrrolidine Synthesis. BenchChem Technical Support.
-
Petrikaite, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
- China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed.
-
ResearchGate. (n.d.). Synthesis of N-aryl substituted 2-oxopyrrolidine-3-carboxilic acids... Available at: [Link]
-
ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates. Available at: [Link]
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
Technical Support Center: Purification of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to equip you with the technical knowledge and practical protocols to achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and detailed solutions.
Issue 1: Low Purity of the Crude Product After Initial Synthesis
Question: My initial crude product of this compound shows multiple spots on TLC and a low percentage purity by HPLC. What are the likely impurities and how can I perform an initial cleanup?
Answer:
Low purity in the initial crude product is a common issue stemming from unreacted starting materials and the formation of side products. The typical synthesis involves the reaction of 3-chloroaniline with itaconic acid.[1]
Common Impurities to Suspect:
-
Unreacted 3-chloroaniline: A basic impurity.
-
Unreacted Itaconic Acid: A highly polar, acidic impurity.
-
Positional Isomers: Depending on the reaction conditions, isomers of the chlorophenyl ring could potentially form, although this is less common with defined starting materials.
-
By-products from side reactions: Incomplete cyclization or other side reactions can lead to various structurally related impurities.
Initial Purification Strategy: Acid-Base Extraction
A robust initial purification can be achieved by leveraging the acidic nature of the target compound. This acid-base extraction will effectively separate your acidic product from neutral and basic impurities.[2][3]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while neutral and basic impurities (like residual 3-chloroaniline) will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is advisable to perform the basic extraction two to three times to ensure complete transfer of the product.
-
Organic Layer Wash (Optional): Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2). Your product, this compound, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
This procedure should significantly enhance the purity of your product, making it more amenable to final purification by recrystallization or chromatography.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. The compound either oils out or the purity does not improve significantly. What should I do?
Answer:
Recrystallization is a powerful technique for final purification, but finding the right solvent or solvent system is critical. The presence of both a polar carboxylic acid and a lactam ring, along with a moderately non-polar chlorophenyl group, gives the molecule a unique solubility profile.
Understanding Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4] For this molecule, polar protic solvents or mixtures are likely candidates.
Recommended Solvents and Solvent Systems:
| Solvent/System | Rationale and Comments |
| Ethanol | Often a good starting point for polar compounds with some hydrocarbon character.[4] |
| Isopropanol | Similar to ethanol but can sometimes offer better crystal formation. |
| Water | Due to the carboxylic acid, it might have some solubility in hot water, especially if the crude product is slightly acidic.[4] However, the chlorophenyl group may limit this. |
| n-Hexane/Ethyl Acetate | A common non-polar/polar mixture. Dissolve in a minimum of hot ethyl acetate and add n-hexane dropwise until turbidity appears.[4] |
| n-Hexane/Acetone | Similar to the above, acetone is a good solvent for polar compounds.[4] |
| Toluene | Can be effective for compounds with aromatic rings. |
Troubleshooting Protocol for Recrystallization:
-
Small-Scale Screening: Test a range of solvents on a small scale (a few milligrams of your compound in test tubes) to identify promising candidates.
-
Hot Filtration: If your compound is soluble in a hot solvent but has insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution.
-
Dealing with "Oiling Out": If the compound separates as an oil, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation.
-
Allow the solution to cool even more slowly.
-
Issue 3: Ineffective Purification by Column Chromatography
Question: I am trying to purify my compound using silica gel column chromatography, but I am getting poor separation and significant tailing of the product peak. What are the optimal conditions for chromatographic purification?
Answer:
The highly polar and acidic nature of this compound can make it challenging to purify by standard silica gel chromatography. The carboxylic acid group interacts strongly with the acidic silica gel, leading to peak tailing and poor resolution.
Workflow for Optimizing Column Chromatography
Caption: Workflow for selecting and optimizing chromatographic purification.
Option A: Modified Normal-Phase Chromatography
To mitigate the issues on silica gel, you need to suppress the ionization of the carboxylic acid and reduce its strong interaction with the stationary phase.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Crucially, add a small amount (0.5-2%) of acetic acid or formic acid to the eluent system.[3] The acid in the mobile phase will help to keep your compound in its protonated, less polar form, leading to better peak shape and elution.
-
Gradient Elution: Start with a lower polarity mobile phase and gradually increase the proportion of the polar solvent. For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
Option B: Reversed-Phase Chromatography
Reversed-phase chromatography is often better suited for polar compounds.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase (Eluent): A mixture of water and an organic solvent like acetonitrile or methanol. To ensure good retention and sharp peaks for your acidic compound, the mobile phase should be acidified.[5] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic components of the mobile phase is standard practice.[5] This suppresses the ionization of the carboxylic acid, making it more non-polar and allowing it to interact more strongly with the C18 stationary phase.[5]
-
Gradient Elution: Begin with a high percentage of acidified water and gradually increase the percentage of the acidified organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is typically a white to off-white solid.[6] In terms of stability, carboxylic acids are generally stable under ambient conditions. However, prolonged exposure to high temperatures or very strong acidic or basic conditions could potentially lead to degradation. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place in a tightly sealed container.
Q2: Which analytical techniques are best for assessing the final purity of my product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with an acidified mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is an excellent method for determining purity. A high-quality C18 column should be used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of your product and identifying the mass of any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can also be used to identify impurities if they are present in sufficient quantities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: My compound appears to be poorly soluble in common NMR solvents. What can I do?
A3: this compound can have limited solubility in chloroform-d (CDCl₃). If you encounter solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent alternatives that can readily dissolve polar carboxylic acids.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: While specific toxicity data may be limited, it is good laboratory practice to treat all new chemical entities with care. Based on general GHS classifications for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[8] Always handle the compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5119. [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1). [Link]
-
Navickas, T., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(11), 3328. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]
-
Vaickelioniene, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5122. [Link]
-
World Journal of Pharmaceutical Research. (2022). 13. 11(9). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity final product.
I. Optimized Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2][3] The core of this synthesis lies in the Michael addition of 3-chloroaniline to itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Reaction Scheme:
Sources
Technical Support Center: Resolving Solubility Challenges for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Biological Assays
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. We understand that realizing the full potential of a novel compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols to overcome these hurdles. Our goal is to move beyond simple instructions, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental design.
Section 1: Foundational Knowledge - Understanding the Challenge
Before troubleshooting, it's critical to understand the physicochemical properties of the compound that contribute to its solubility behavior.
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A: The solubility of this compound is dictated by a balance between its hydrophobic and hydrophilic features.
-
Hydrophobic Character: The 1-(3-Chlorophenyl) group is the primary contributor to the molecule's low water solubility. This aromatic, chlorinated ring is nonpolar and prefers to minimize contact with polar water molecules, a characteristic common to many neutral organic compounds.[1]
-
Hydrophilic/Ionizable Character: The molecule possesses a carboxylic acid (-COOH) group and an amide within the pyrrolidinone ring.[2][3] While these groups can participate in hydrogen bonding, the carboxylic acid is the key to modulating solubility.[4] At neutral pH, the carboxylic acid is largely in its protonated, non-ionized form, which is significantly less soluble than its ionized salt form.[5]
The molecule's predicted XlogP (a measure of lipophilicity) is 1.1, indicating a moderate degree of hydrophobicity that, combined with its crystalline structure, can lead to solubility issues in aqueous media.[2][3]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: This distinction is crucial for interpreting your experimental results and troubleshooting precipitation issues.
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent after an extended period, where a saturated solution is in equilibrium with the undissolved solid. This is the maximum amount of the compound that can be dissolved under specific conditions (e.g., pH, temperature).[6][7]
-
Kinetic Solubility is determined by adding a concentrated stock of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which it begins to precipitate.[8] This method often results in a supersaturated solution, meaning the measured solubility is temporarily higher than the true thermodynamic solubility.[8][9]
For most high-throughput screening and in-vitro assays, you are dealing with kinetic solubility . Precipitation occurs because the supersaturated state created upon dilution is unstable.[6] Understanding this helps diagnose why a compound might seem soluble initially but then crashes out of solution over the course of an experiment.
Caption: Conceptual workflow of kinetic vs. thermodynamic solubility.
Section 2: Initial Troubleshooting & Stock Preparation
Most issues begin with how the compound is prepared and introduced into the assay.
Q3: What is the best practice for preparing a stock solution of this compound?
A: The standard and recommended starting point is to use 100% Dimethyl Sulfoxide (DMSO).
DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic molecules, making it an ideal choice for primary stock solutions in drug discovery.[10][11][]
Protocol: Preparing a 50 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 11.98 mg of this compound (MW: 239.65 g/mol ).
-
Add Solvent: Add this to a sterile, appropriate-sized vial. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath for 5-10 minutes to break up any small aggregates and ensure all solid material is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce water and cause precipitation.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do first?
A: This is the most common failure point and is almost always a kinetic solubility issue. Before attempting more complex solutions, follow this systematic troubleshooting workflow.
Caption: A decision tree for addressing compound precipitation in assays.
-
Validate Final DMSO Concentration: Many biological systems are sensitive to DMSO.[13] While some enzyme assays can tolerate higher percentages, most cell-based assays are limited to 0.5-1% DMSO.[14][15] High DMSO concentrations can also alter the properties of the buffer, reducing its ability to keep the compound dissolved. Ensure your final assay concentration is as low as possible, ideally ≤0.5%.
-
Optimize Dilution Protocol: Avoid single-step, large dilutions. Adding a small volume of highly concentrated DMSO stock into a large volume of buffer creates localized zones of super-high concentration, promoting rapid precipitation.
-
Best Practice: Perform a serial dilution. First, dilute the 50 mM stock into your assay buffer to an intermediate concentration (e.g., 1 mM) with vigorous vortexing during addition. Then, perform the final dilution from this intermediate stock into your assay plate.
-
-
Lower the Final Compound Concentration: It is possible you are simply exceeding the compound's kinetic solubility limit in your specific buffer. Test a range of lower concentrations to determine the maximum concentration that remains soluble under your assay conditions.[15]
Section 3: Advanced Solubilization Strategies
If initial troubleshooting fails, more advanced formulation strategies may be required.
Q5: Can I use pH modification to improve solubility?
A: Yes, this is an excellent strategy for this specific molecule due to its carboxylic acid group.
By increasing the pH of the solution to a value above the compound's pKa, the carboxylic acid will be deprotonated to form a negatively charged carboxylate salt.[16][17] This salt form has a much higher affinity for water and is therefore significantly more soluble.[5]
Protocol: pH-Adjusted Solubilization
-
Target pH: Aim for a pH approximately 1.5-2 units above the predicted pKa of the carboxylic acid (typically ~4-5), so a target of pH 7.0-7.5 is a good starting point.
-
Prepare Alkaline Solution: Prepare a dilute solution of NaOH (e.g., 10-100 mM).
-
Titration: Weigh out the solid compound and suspend it in your desired aqueous buffer (or water).
-
Adjust pH: While stirring, slowly add the NaOH solution dropwise until the compound fully dissolves and the target pH is reached. This effectively creates a sodium salt of your compound in situ.
-
Validation (Crucial): You must confirm that the final pH of your assay is not altered by the addition of this new stock solution. Furthermore, verify that your biological target (e.g., enzyme, cell line) is active and stable at this pH.[18]
Q6: Are there solubilizing agents I can add to my buffer, like cyclodextrins?
A: Absolutely. Cyclodextrins are a powerful tool for enhancing the solubility of hydrophobic compounds and are widely used in pharmaceutical formulations.[19][20]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate the hydrophobic chlorophenyl group of your compound, forming a water-soluble "inclusion complex" that effectively shields the nonpolar part from the aqueous environment.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[23]
Protocol: Testing HP-β-CD for Solubilization
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD concentrations (e.g., 0.5%, 1%, 2%, 5% w/v) in your assay buffer.
-
Add Compound: Add your DMSO stock of this compound to each HP-β-CD solution (and a control buffer without HP-β-CD) to your desired final concentration.
-
Incubate: Mix well and incubate for 30-60 minutes at room temperature to allow for complex formation.
-
Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
Q7: How do I choose the right strategy for my specific assay?
A: The best strategy depends on the sensitivities of your biological system. The following table provides a guide for making that decision.
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| Increase DMSO % | Co-solvency; reduces water's polarity.[] | Simple to implement. | High potential for assay artifacts; can denature proteins or affect cell membranes.[10][13] | Robust biochemical/enzyme assays previously validated to tolerate >1% DMSO. |
| pH Adjustment | Ionization of the carboxylic acid to a highly soluble salt.[17] | Very effective for ionizable compounds; avoids organic co-solvents. | Requires strict pH control; not suitable for pH-sensitive assays or non-ionizable compounds.[16] | Assays with a stable activity profile across a range of pH values (e.g., pH 7.0-8.0). |
| Cyclodextrins | Encapsulation of the hydrophobic moiety in an inclusion complex.[21][22] | Biocompatible and highly effective; avoids pH changes and high solvent levels. | Can potentially interfere with ligand-target binding if the complex is too stable; adds cost. | Sensitive cell-based assays; assays where ligand availability is critical and pH must be tightly controlled. |
Section 4: Validating Your Results & Avoiding Artifacts
Successfully solubilizing your compound is only half the battle. You must ensure the method used does not interfere with the assay itself.
Q8: I've improved solubility, but my results are inconsistent. What else could be wrong?
A: Inconsistent results, even without visible precipitation, can be caused by the formation of sub-visible aggregates or micro-precipitates.[15] These particles can scatter light, interfering with absorbance or fluorescence readings, and they effectively lower the true concentration of monomeric compound available to interact with your target.
-
Recommendation: After preparing your final dilution, centrifuge your assay plate or tubes at high speed (e.g., >3000 x g) for 10-20 minutes before reading. This will pellet any small aggregates. If your signal changes significantly after centrifugation, you likely still have a solubility/aggregation issue.
Q9: How can my solubilization method create an assay artifact?
A: It is critical to run proper controls to ensure your solubilization method is not the source of your biological signal.
-
DMSO Artifacts: DMSO can directly inhibit or, in some cases, activate enzymes.[11] It can also perturb the structure of enzymes, making them more susceptible to non-specific inhibition.[10][24] Control: Run a vehicle control with the exact same final concentration of DMSO but without your compound.
-
pH Artifacts: A change in pH can alter the ionization state of amino acid residues in your target protein, affecting its conformation and activity. Control: Test the activity of your system in buffer at the new pH without the compound present to ensure the baseline activity is unchanged.
-
Cyclodextrin Artifacts: While generally inert, at high concentrations, cyclodextrins could potentially interact with cell membranes or, in rare cases, bind to your target protein. Control: Run a control with the same concentration of HP-β-CD in the assay buffer but without your compound.
By systematically approaching the problem—first understanding the compound's nature, then applying logical troubleshooting steps, and finally validating your chosen method with proper controls—you can confidently resolve the solubility challenges of this compound and generate reliable, accurate data.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Gould, S., & Scott, K. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Lakkakula, J. R., & Maçedo, J. A. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Fiorillo, A., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. National Institutes of Health (NIH). [Link]
-
Homework.Study.com. (n.d.). How does DMSO affect enzyme activity?. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... [Link]
-
Adachi, I., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Publications. [Link]
-
Pero, J. E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]
-
University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. [Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Organic chemistry. [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Nordahl, Å., & Carlson, R. (1988). Carboxamides from Carboxylic Acids by Lewis Acid Catalysis. Use of Principal Properties for Exploring Different Reaction Conditions. SciSpace. [Link]
-
Digitalfire. (n.d.). pH Adjustment and Neutralization, the basics. [Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Ralston, A. W., et al. (1942). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. ACS Publications. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. [Link]
-
YouTube. (2022, October 10). 370 BCH3023 Physical Properties of Carboxylic Acids, Carboxylate Salts, and Esters. [Link]
-
MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
Sources
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. youtube.com [youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PH adjustment: Significance and symbolism [wisdomlib.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
"side reaction products in the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid"
Welcome to the technical support resource for the synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guides & FAQs
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction or the formation of side products. Let's break down the possibilities:
-
Incomplete Reaction: The primary reaction involves a Michael addition of 3-chloroaniline to itaconic acid, followed by an intramolecular cyclization to form the desired pyrrolidone ring. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is refluxed for a sufficient duration. A typical reflux time is 12 hours.[1] You can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
-
Temperature: The reaction is typically carried out at the reflux temperature of the solvent, which is often water.[1] Ensure your heating apparatus is maintaining a consistent and appropriate temperature.
-
-
-
Suboptimal pH: The pH of the reaction mixture can influence the nucleophilicity of the aniline and the reactivity of the itaconic acid.
-
Troubleshooting: While the reaction is often performed in water without pH adjustment, if you are using a different solvent system, ensure the conditions are not overly acidic, which would protonate the aniline and reduce its nucleophilicity.
-
-
Formation of Side Products: Several side reactions can compete with the main reaction pathway, consuming starting materials and reducing the yield of the desired product. These are discussed in more detail in the following questions.
Question 2: I've observed an unexpected solid in my reaction mixture that is difficult to purify. What could this be?
Answer:
The formation of insoluble byproducts is a common issue. The most likely culprit is the formation of a polyamide through intermolecular reactions instead of the desired intramolecular cyclization.
-
Mechanism of Polyamide Formation: Under the reaction conditions, the carboxylic acid groups of itaconic acid can react with the amino group of 3-chloroaniline in an intermolecular fashion, leading to the formation of polymer chains. This is more likely to occur if the concentration of reactants is too high.
-
Troubleshooting:
-
Concentration: Perform the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization.
-
Order of Addition: Consider adding the 3-chloroaniline slowly to a solution of itaconic acid to maintain a low concentration of the aniline and minimize aniline-aniline coupling side reactions.
-
-
Question 3: My final product shows impurities in the NMR spectrum, with unexpected peaks in the aromatic and aliphatic regions. What are these impurities likely to be?
Answer:
Unexpected peaks in your NMR spectrum point to the presence of side products that have structures similar to your target molecule. Here are a few possibilities:
-
Isomeric Byproduct (Michael Addition Regioisomer): The Michael addition of the aniline to itaconic acid can, in principle, occur at either of the two electrophilic carbons of the double bond. While the formation of the desired 3-carboxy-pyrrolidinone is generally favored, the formation of a regioisomer is a possibility.
-
Identification: This isomer would have a different substitution pattern on the pyrrolidone ring, which would lead to distinct shifts in the 1H and 13C NMR spectra for the CH and CH2 groups of the ring.[2]
-
Mitigation: This is often controlled by the inherent reactivity of itaconic acid. Ensuring the reaction conditions are as described in established literature can minimize the formation of this isomer.
-
-
Uncyclized Intermediate: Incomplete cyclization can leave the amic acid intermediate in your final product.
-
Identification: This intermediate would show a broader set of NMR signals and would lack the characteristic lactam carbonyl peak in the 13C NMR spectrum. It would also have a different mass in mass spectrometry analysis.
-
Mitigation: As mentioned in Question 1, ensure adequate reaction time and temperature to drive the cyclization to completion.
-
-
Decarboxylation Product: Although less common under standard reflux conditions, prolonged exposure to high temperatures could potentially lead to the decarboxylation of the carboxylic acid group.
-
Identification: This would result in the loss of the carboxylic acid proton signal in the 1H NMR and the carboxyl carbon in the 13C NMR. The mass of the product would also be lower by 44 Da.
-
Mitigation: Avoid excessive heating or prolonged reaction times beyond what is necessary for complete conversion.
-
The following diagram illustrates the main reaction pathway and potential side reactions:
Caption: Reaction scheme for the synthesis of this compound and potential side reactions.
Question 4: What is the best method to purify the crude product and remove these side products?
Answer:
A common and effective method for purifying 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves an acid-base extraction.[1][2] This takes advantage of the acidic nature of the carboxylic acid group.
Step-by-Step Purification Protocol:
-
Dissolution in Base: Dissolve the crude product in a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH). Your desired product, being a carboxylic acid, will deprotonate and dissolve to form the sodium salt. Many of the non-acidic impurities, such as the uncyclized intermediate (if it has decarboxylated) or polymeric material, will remain insoluble.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Reprecipitation with Acid: Slowly add a dilute acid (e.g., 5% HCl) to the filtrate with stirring.[1] As the solution becomes acidic, your desired product will be protonated and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove any residual salts, and then dry it thoroughly.
This method is highly effective at removing non-acidic and some colored impurities. For removing isomeric impurities, fractional crystallization or column chromatography may be necessary, although optimizing the reaction conditions to prevent their formation is the preferred approach.
Question 5: Can side reactions occur on the aromatic ring during the synthesis?
Answer:
Under the standard reaction conditions (refluxing in water), side reactions on the 3-chlorophenyl ring are generally not expected. The conditions are not harsh enough to promote electrophilic or nucleophilic aromatic substitution on the ring.
However, it is crucial to be aware that if other reagents are introduced, the aromatic ring can become reactive. For instance:
-
Halogenation: In the presence of a halogen source and a Lewis acid, further halogenation of the ring could occur. One study demonstrated that a similar 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid could be dichlorinated using HCl and hydrogen peroxide.[3][4]
-
Nitration/Nitrosation: If there are nitrite or nitrate impurities in your reagents, or if subsequent reactions involve these species, nitrosation of the aromatic ring is a possibility, as demonstrated in related syntheses.[5]
Preventative Measures:
-
Use high-purity starting materials and solvents.
-
Ensure your reaction vessel is clean and free of contaminants from previous reactions.
-
Avoid the unintended introduction of strong acids or oxidizing agents unless they are a deliberate part of a subsequent reaction step.
Summary of Key Parameters and Potential Outcomes
| Parameter | Recommended Condition | Potential Issue if Deviated | Resulting Side Product(s) |
| Reaction Time | 12 hours (monitor by TLC) | Too short | Incomplete reaction, uncyclized intermediate |
| Temperature | Reflux | Too low/high | Incomplete reaction / Decarboxylation |
| Concentration | High dilution | Too concentrated | Favors intermolecular reactions |
| pH | Neutral (in water) | Overly acidic | Reduced nucleophilicity of aniline |
| Reagent Purity | High | Presence of contaminants | Unwanted ring substitutions |
By carefully controlling these parameters and understanding the potential side reactions, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Al-Zoubi, W., Al-Masri, H., & Al-Zoubi, Z. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. [Link]
-
Juskelis, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2345. [Link]
-
Juskelis, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3793. [Link]
-
Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 1-8. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
Technical Support Center: Enhancing the Stability of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the stability challenges you may encounter during your research and development activities. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your work.
I. Understanding the Core Instability: The Lactam Ring
The central structural feature of this compound derivatives is the pyrrolidinone system, which contains a lactam (a cyclic amide). This five-membered ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which represents a primary degradation pathway.[1] The stability of this class of compounds is crucial for their efficacy and safety as potential therapeutic agents.
Diagram: Primary Degradation Pathway
Caption: Hydrolysis of the lactam ring is a key stability concern.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of these compounds.
Q1: What are the primary factors that influence the stability of my this compound derivative?
A1: The main factors are pH, temperature, light exposure, and the presence of oxidizing agents. The lactam ring is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. Elevated temperatures will accelerate this and other degradation processes. Photodegradation can also occur, so it's crucial to protect your compounds from light.[1][2]
Q2: I'm observing a new peak in my HPLC chromatogram during a stability study. What could it be?
A2: A new peak is likely a degradation product.[1] The most probable cause is the hydrolysis of the lactam ring, leading to the formation of a ring-opened glutamic acid derivative.[3] Other possibilities include oxidative degradation or interactions with excipients in your formulation. To identify the unknown peak, we recommend using HPLC coupled with mass spectrometry (HPLC-MS) to determine its molecular weight.
Q3: My compound seems to be degrading in my formulation. How can I determine the cause?
A3: To pinpoint the cause of degradation, a systematic approach is necessary. We recommend conducting a forced degradation study (see Protocol 1) to identify potential degradation pathways.[4] Additionally, performing excipient compatibility studies by preparing binary mixtures of your active pharmaceutical ingredient (API) with each excipient will help identify any detrimental interactions.[1]
Q4: Are there any general strategies to improve the stability of these derivatives?
A4: Yes, several strategies can be employed. These include:
-
pH Optimization: Formulating your compound in a buffer system at a pH where it exhibits maximum stability is critical.
-
Excipient Selection: Carefully screen excipients for compatibility to avoid those that promote degradation.
-
Packaging: Using light-resistant and moisture-proof packaging can protect the compound from environmental factors.
-
Structural Modification: In some cases, medicinal chemists can make structural modifications to the molecule to enhance its intrinsic stability.[5]
III. Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Problem 1: Significant loss of API potency in a liquid formulation over a short period.
| Possible Causes | Troubleshooting Steps |
| Hydrolysis of the Lactam Ring | 1. Verify pH: Measure the pH of your formulation. Deviations from the optimal pH can accelerate hydrolysis. 2. Buffer Capacity: Ensure your buffer system has adequate capacity to maintain the desired pH. 3. Forced Degradation: Conduct a forced degradation study under acidic and basic conditions to confirm susceptibility to hydrolysis.[1] |
| Oxidative Degradation | 1. Headspace Analysis: Analyze the headspace of your container for oxygen content. 2. Antioxidant Addition: Consider adding an antioxidant to your formulation. 3. Inert Atmosphere: Prepare and store your formulation under an inert atmosphere (e.g., nitrogen or argon). |
| Excipient Interaction | 1. Binary Mixtures: Prepare binary mixtures of your API with each excipient and store them under accelerated conditions to identify incompatibilities.[1] 2. Literature Review: Search for known incompatibilities of your excipients with similar compounds. |
Problem 2: Appearance of coloration or precipitation in the formulation.
| Possible Causes | Troubleshooting Steps |
| Formation of Insoluble Degradants | 1. Isolate and Characterize: Isolate the precipitate by filtration or centrifugation and characterize it using techniques like FT-IR, NMR, and MS. 2. Solubility Studies: Determine the solubility of your API and its potential degradation products in the formulation vehicle. |
| Photodegradation | 1. Light Protection: Store your formulation in light-resistant containers. 2. Photostability Study: Expose your formulation to a controlled light source as per ICH Q1B guidelines to assess its photostability.[1][4] |
| pH Shift | 1. Monitor pH: Regularly monitor the pH of your formulation during the stability study. A significant shift could indicate a chemical reaction leading to precipitation. |
Diagram: Troubleshooting Workflow for Formulation Instability
Caption: A systematic approach to troubleshooting formulation instability.
IV. Experimental Protocols
Here are detailed protocols for key experiments to assess and improve the stability of your compounds.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[2][4]
Methodology:
-
Acid Hydrolysis:
-
Dissolve the drug substance in 0.1 M HCl.
-
Heat the solution at 60-80°C.
-
Monitor the degradation over time by taking samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the drug substance in 0.1 M NaOH.
-
Heat the solution at 60-80°C.
-
Monitor as described for acid hydrolysis.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature.[1]
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 50-80°C).[1]
-
Analyze samples at various time points.
-
-
Photodegradation:
Analysis: Analyze all samples using a suitable chromatographic method (e.g., HPLC with UV and/or MS detection) to separate and identify the degradation products.[6]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an analytical method capable of separating the API from its degradation products and any formulation excipients.
Workflow:
-
Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18).
-
Select a mobile phase system (e.g., acetonitrile/water or methanol/water with a pH-adjusting modifier like formic acid or ammonium acetate).
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of all components.
-
Analyze a mixture of the stressed samples from the forced degradation study to ensure all degradation products are resolved from the API and each other.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Diagram: HPLC Method Development Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 6. sepscience.com [sepscience.com]
Technical Support Center: Overcoming Resistance to 5-Oxopyrrolidine-Based Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 5-oxopyrrolidine-based compounds. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for the common and complex challenge of therapeutic resistance. As drug development professionals and scientists, we understand that encountering resistance is a critical juncture in any research project. This resource synthesizes field-proven insights and validated protocols to help you diagnose, understand, and strategically overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when observing resistance to 5-oxopyrrolidine-based therapies.
Q1: My cancer cell line, which was initially sensitive to my 5-oxopyrrolidine-based compound, has stopped responding. What are the general categories of resistance I should be aware of?
A: When a previously sensitive cell line no longer responds to treatment, it has likely developed acquired resistance .[1] This is distinct from intrinsic resistance , where the cancer cells were never sensitive to the drug from the beginning.[1][2] Acquired resistance mechanisms are broadly categorized into two main types:
-
On-Target Resistance: This involves genetic changes to the direct molecular target of your compound. Most commonly, this includes point mutations within the drug's binding site on the target protein, which prevent the compound from binding effectively.[3][4] Gene amplification of the target, leading to its overexpression, can also occur, requiring higher drug concentrations to achieve the same inhibitory effect.
-
Off-Target Resistance: This form of resistance does not involve alterations to the drug's primary target. Instead, the cancer cells adapt by activating alternative signaling pathways to bypass the inhibited pathway.[5][6] Other off-target mechanisms include increased drug efflux (pumping the drug out of the cell), altered drug metabolism, or changes in downstream cellular processes like apoptosis.[5][7]
Q2: I am working with a 5-oxopyrrolidine-based HSP90 inhibitor (like AT13387). Are there specific resistance mechanisms I should anticipate?
A: Yes, resistance to HSP90 inhibitors is a well-documented phenomenon. A primary mechanism is the induction of the heat shock response (HSR).[8] Inhibition of HSP90, a central chaperone protein, causes cellular stress, which activates Heat Shock Factor 1 (HSF-1). This, in turn, upregulates the expression of other pro-survival chaperones like HSP70 and HSP27, which can compensate for HSP90 inhibition and protect cancer cells from apoptosis.[8] Therefore, a key strategy to overcome this is combining the HSP90 inhibitor with a drug that targets this adaptive response, such as an HSP70 inhibitor.[8]
Q3: How can I begin to experimentally distinguish between on-target and off-target resistance in my resistant cell line?
A: A logical first step is to analyze the drug's target. Perform Sanger or next-generation sequencing of the gene encoding the target protein in both your parental (sensitive) and resistant cell lines. The appearance of a new mutation in the resistant line, particularly in the kinase domain or binding pocket, is strong evidence of on-target resistance.[3][4]
Concurrently, you should investigate bypass signaling pathways. Use Western blotting to probe the activation status (i.e., phosphorylation levels) of key nodes in common survival pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[9][10] A significant increase in phosphorylated AKT (p-AKT) or ERK (p-ERK) in the resistant cells, despite continued treatment, points towards off-target bypass tract activation.[6]
Q4: What is drug efflux, and how do I know if it's responsible for the resistance I'm observing?
A: Drug efflux is a mechanism where cancer cells actively pump therapeutic agents out, reducing the intracellular concentration to sub-lethal levels.[1] This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[5] To test for this, you can perform a cell viability assay where you co-administer your 5-oxopyrrolidine compound with a known inhibitor of these pumps (e.g., verapamil for P-gp). A significant restoration of sensitivity (a lower IC50 value) in the presence of the pump inhibitor suggests that drug efflux is a contributing factor.
Section 2: Troubleshooting Guides
This section provides a structured, Q&A-based approach to solving specific experimental problems related to drug resistance.
Problem Cluster 1: Characterizing the Resistant Phenotype
Q: My cell viability assay shows a >10-fold shift in the IC50 value for my resistant cell line compared to the parental line. How do I confirm this is a stable, heritable resistance?
A: A significant IC50 shift is the primary indicator of resistance.[11] To confirm stability, you must demonstrate that the resistance is maintained even after a period of drug-free culture.
-
Causality: Cancer cells can sometimes adapt temporarily to drug pressure. A stable resistance indicates a genetic or persistent epigenetic change.
-
Troubleshooting Steps:
-
Culture a subset of your resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks).
-
After this "drug holiday," re-challenge the cells with your compound and re-determine the IC50 value.
-
If the IC50 remains high and comparable to the continuously-dosed resistant line, you have confirmed a stable resistance phenotype. If sensitivity is restored, the initial resistance may have been due to transient adaptation.
-
Problem Cluster 2: Investigating Molecular Mechanisms
The following workflow provides a logical sequence for dissecting the underlying cause of resistance.
Workflow: Diagnosing Resistance Mechanisms
Caption: A logical workflow for diagnosing the cause of drug resistance.
Q: I suspect bypass pathway activation. My Western blot shows increased p-ERK in the resistant line. What's my next step to confirm this is the causal mechanism?
A: Increased p-ERK is a strong indicator, but correlation is not causation. You must now demonstrate that inhibiting this reactivated pathway restores sensitivity to your original compound.
-
Causality: If the MAPK/ERK pathway is providing a survival signal that circumvents your drug's action, then blocking both pathways simultaneously should be synthetically lethal to the cancer cells. This is the foundation of effective combination therapy.[12]
-
Troubleshooting Steps:
-
Select a MEK Inhibitor: Choose a potent and selective MEK inhibitor (e.g., selumetinib, trametinib).
-
Perform Combination Assay: Design a matrix-based cell viability experiment. Treat your resistant cells with varying concentrations of your 5-oxopyrrolidine compound in combination with varying concentrations of the MEK inhibitor.
-
Analyze for Synergy: Use a synergy model (e.g., Bliss independence or Loewe additivity) to analyze your data. A strong synergistic interaction confirms that ERK signaling is a key driver of the resistance.
-
Confirm Target Engagement: Perform a Western blot on cells treated with the combination to confirm that you have successfully inhibited both your primary target and p-ERK.
-
Section 3: Key Experimental Protocols
This section provides validated, step-by-step protocols for the essential experiments discussed in this guide.
Protocol 3.1: Generating a Drug-Resistant Cell Line
This protocol describes a standard method for inducing acquired resistance in a cancer cell line through continuous, escalating drug exposure.[11]
-
Principle: This method mimics the clinical development of acquired resistance by applying selective pressure, allowing only the cells that adapt and survive to proliferate over time.[11]
-
Methodology:
-
Initial IC50 Determination: First, accurately determine the IC50 of your parental cell line for the 5-oxopyrrolidine compound using a standard 72-hour cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Dosing: Begin by continuously culturing the parental cells in a medium containing the compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells daily. Initially, you will observe significant cell death. Allow the surviving cells to recover and reach ~70-80% confluency. This may take several passages. Once the cells are proliferating steadily at this concentration, double the drug concentration.
-
Iterative Process: Repeat Step 3, gradually increasing the drug concentration in a stepwise manner. If cells cannot tolerate a doubling, increase the concentration by a smaller factor (e.g., 1.5-fold).[11]
-
Cryopreservation: At each successful stage of dose escalation, cryopreserve a stock of cells. This is critical, as it allows you to return to a previous stage if a subsequent dose increase results in complete cell death.[11]
-
Confirmation: Continue this process until the cells are proliferating at a concentration at least 10-fold higher than the initial parental IC50. The resulting cell line is your drug-resistant model.[11]
-
Protocol 3.2: Western Blot Analysis for Bypass Signaling Pathway Activation
-
Principle: This technique allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing a snapshot of the activity of key signaling pathways.
-
Methodology:
-
Sample Preparation: Grow both parental and resistant cells to ~80% confluency. For an acute assessment, you may treat the parental cells with the compound for a short period (e.g., 6-24 hours) alongside the resistant cells which are chronically maintained in the drug.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical for preserving the phosphorylation status of proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for both the total and phosphorylated forms of your proteins of interest (e.g., anti-AKT and anti-phospho-AKT (Ser473); anti-ERK1/2 and anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each sample. A significant increase in this ratio in the resistant line indicates pathway activation. Always include a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.
-
Section 4: Strategies and Data Interpretation
Once a resistance mechanism is identified, the next step is to devise a strategy to overcome it.
Table 1: Interpreting Experimental Results & Formulating Strategies
| Experimental Observation | Inferred Resistance Mechanism | Primary Overcoming Strategy | Rationale & Key References |
| Mutation in target kinase domain | On-Target Resistance | Switch to a next-generation inhibitor designed to bind the mutated target. | Next-generation inhibitors are often developed specifically to overcome known resistance mutations from earlier-generation drugs.[3][13] |
| Increased p-AKT / p-mTOR | Bypass via PI3K/AKT Pathway | Combine the primary compound with a PI3K, AKT, or mTOR inhibitor. | Dual inhibition of parallel survival pathways can induce synthetic lethality and prevent the cell from escaping the initial blockade.[5][12][14] |
| Increased p-ERK | Bypass via MAPK Pathway | Combine the primary compound with a MEK or RAF inhibitor. | For BRAF-mutant cancers, resistance often involves MAPK reactivation. Co-inhibition is a clinically validated strategy.[15][16] |
| Sensitivity restored with verapamil | Drug Efflux via ABC Transporters | Combine with an efflux pump inhibitor or use nanoparticle drug delivery systems. | Blocking the pump increases intracellular drug accumulation. Nanoparticles can evade recognition by efflux transporters.[5] |
| Increased HSP70 expression | Heat Shock Response (HSR) | Combine with an HSF-1 or HSP70 inhibitor. | This strategy targets the adaptive pro-survival response that is a direct consequence of HSP90 inhibition.[8] |
Visualizing a Combination Strategy for Bypass Signaling
Caption: Overcoming resistance via combination therapy.
References
-
Gao, Y. et al. (2019). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. Available at: [Link]
-
Hope and Healing Cancer Services. (2025). Understanding Drug Resistance in Cancer Treatments. Available at: [Link]
-
Ahmad, A. et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]
-
Kim, J. et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. Available at: [Link]
-
American Society of Clinical Oncology. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. ASCO Educational Book. Available at: [Link]
-
Smyth, T. et al. (2014). Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models. Molecular Cancer Therapeutics. Available at: [Link]
-
Mickevičius, V. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]
-
Svirskis, Š. et al. (2022). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. Available at: [Link]
-
Frontiers Media S.A. (2023). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. Available at: [Link]
-
National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. Available at: [Link]
-
MDPI. (2023). Mechanisms and Strategies to Overcome Drug Resistance in Colorectal Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Springer Nature. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. Molecular Cancer. Available at: [Link]
-
Bertašiūtė, M. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Bukowski, K. et al. (2020). Drug resistance and combating drug resistance in cancer. Cancer Drug Resistance. Available at: [Link]
-
Rolfo, C. et al. (2018). Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won. Translational Lung Cancer Research. Available at: [Link]
-
American Association for Cancer Research. (2022). HSP90 Inhibition Overcomes Resistance to Molecular Targeted Therapy in BRAFV600E-mutant High-grade Glioma. Clinical Cancer Research. Available at: [Link]
-
Mollapour, M. et al. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals. Available at: [Link]
-
Johannessen, C. M. et al. (2013). Mapping the pathways of resistance to targeted therapies. Current Opinion in Genetics & Development. Available at: [Link]
-
American Association for Cancer Research. (2022). HSP90 Inhibition Overcomes Resistance to Molecular Targeted Therapy in BRAFV600E-mutant High-grade Glioma. Clinical Cancer Research. Available at: [Link]
-
Högler, S. et al. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. Molecular Cancer. Available at: [Link]
Sources
- 1. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 2. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibition of HSP90 by AT13387 delays the emergence of resistance to BRAF inhibitors and overcomes resistance to dual BRAF and MEK inhibition in melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Degradation Pathway Analysis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work in understanding the degradation pathways of this molecule. The information herein is designed to help you anticipate potential degradation products, design robust analytical methods, and interpret your results with confidence.
I. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, which includes a lactam (cyclic amide), a carboxylic acid, and a chlorophenyl ring, the primary degradation pathways to investigate are hydrolysis, oxidation, and photodegradation.[1][2][3]
-
Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.[2] The carboxylic acid itself is generally stable to hydrolysis.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the benzylic position or through reactions involving the aromatic ring, especially in the presence of strong oxidizing agents.[4]
-
Photodegradation: The chlorophenyl group is a chromophore that can absorb UV light, potentially leading to photolytic cleavage or other rearrangements.[5]
Q2: What are the expected major degradation products from hydrolysis?
The primary hydrolytic degradation product would result from the cleavage of the amide bond in the pyrrolidinone ring.
-
Under acidic or basic conditions , you can expect the formation of 4-amino-4-(3-chlorophenyl)butane-1,3-dicarboxylic acid . This is a linear amino acid derivative resulting from the opening of the lactam ring.
Q3: I am observing an unexpected peak in my chromatogram during a stability study. How can I identify it?
Identifying unknown peaks is a common challenge. A systematic approach is crucial.
-
Mass Spectrometry (MS) is your primary tool. [6] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you the molecular weight of the potential degradant.
-
Compare the molecular weight to predicted degradation products. For example, if the mass corresponds to the parent compound plus 16 amu, it suggests an oxidation product (addition of an oxygen atom).
-
Tandem MS (MS/MS) can provide fragmentation patterns.[7] Comparing the fragmentation of the parent compound with the unknown can reveal structural similarities and differences, helping to pinpoint the site of modification.
-
Forced degradation studies can help confirm the identity.[1][2][7] Spike your sample with the suspected degradation product generated under specific stress conditions (e.g., acid hydrolysis) to see if the retention times match.
II. Troubleshooting Guides
Troubleshooting Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase, especially for the basic amine formed after hydrolysis. | Use a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. Adjusting the pH of the mobile phase can also help. |
| Peak Fronting | Sample overload. | Dilute your sample and reinject. |
| Split Peaks | Co-elution of closely related species or an issue with the column. | Optimize the gradient to improve separation. If the problem persists, the column may be fouled or damaged and may need to be washed or replaced. |
| Broad Peaks | Slow kinetics of interaction with the stationary phase or a large dead volume in the system. | Ensure all fittings are secure. Try a different stationary phase or adjust the mobile phase composition and flow rate. |
III. Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the steps for conducting a hydrolytic forced degradation study.
Objective: To evaluate the stability of this compound to acid and base hydrolysis and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or other suitable mobile phase modifier
-
HPLC or UPLC system with UV and/or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the parent compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Heat the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Maintain the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
IV. Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Caption: Proposed photodegradation pathway.
V. References
-
Marín, A., García, E., García, A., & Barbas, C. (2002). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 29(4), 701-714.
-
Lin, Y. H., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis, 23(3), 517-525. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online, 1(1). [Link]
-
Tanaka, Y., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(34), 22165-22171. [Link]
-
Sharma, M. C., & Sharma, S. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 441-446. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Juskelis, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2949. [Link]
-
Reddy, B. V. S., et al. (2019). Alternate processes for the preparation of pyrrolidine derivatives. WO2019016745A1.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Rebelo, S. L. H., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(10), 1135. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Detection of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Complex Matrices
Welcome to the technical support center for the analytical detection of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of analyzing this compound in challenging biological matrices.
Section 1: Foundational Knowledge & Initial Setup
This section addresses common initial queries regarding the analyte and the foundational steps of method development.
Q1: What are the key physicochemical properties of this compound that influence its analytical detection?
A1: Understanding the analyte's properties is the bedrock of a robust analytical method. This compound (Molecular Formula: C₁₁H₁₀ClNO₃, Molecular Weight: 239.65 g/mol ) is a moderately polar, acidic compound.[1] Its carboxylic acid group (with an estimated pKa around 4-5) will be ionized at neutral or basic pH and neutral at acidic pH. This pH-dependent charge state is a critical factor in designing effective sample preparation and chromatographic separation protocols. The chlorophenyl moiety adds hydrophobicity, influencing its retention on reversed-phase columns.
Q2: We are starting method development. What is a recommended starting point for our LC-MS/MS system?
A2: For initial method development, a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended for its sensitivity and selectivity.[2] A summary of starting conditions is provided in the table below.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.6 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form for better retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient elution is necessary to effectively elute the analyte and separate it from matrix components.[2] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A good starting point to avoid column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group makes the molecule amenable to deprotonation, leading to a strong signal in negative ion mode. |
| Precursor Ion (Q1) | m/z 238.0 [M-H]⁻ | Based on the molecular weight of 239.65, the deprotonated molecule is the primary precursor ion. |
| Product Ions (Q3) | m/z 169.0, m/z 125.0 | Predicted fragments corresponding to the loss of the carboxylated pyrrolidinone ring and the chlorophenyl group, respectively. |
Section 2: Sample Preparation - The Critical First Step
The quality of your data is intrinsically linked to the quality of your sample preparation. This section provides troubleshooting for this crucial stage.
Q3: We are experiencing low recovery of the analyte from plasma samples. What could be the cause and how can we improve it?
A3: Low recovery is a common issue when extracting acidic compounds from complex matrices like plasma. The primary culprits are often inefficient extraction or protein binding. Here's a systematic approach to troubleshoot and improve recovery:
-
pH Adjustment: The carboxylic acid group on your analyte needs to be in its neutral (protonated) state for efficient extraction with non-polar or reversed-phase sorbents. Ensure your sample is acidified to a pH of approximately 3 before extraction.[3]
-
Choice of Extraction Technique: For this analyte, Solid-Phase Extraction (SPE) is generally superior to Liquid-Liquid Extraction (LLE) as it can provide a cleaner extract and better enrichment.[4]
-
SPE Sorbent Selection: A polymeric reversed-phase sorbent is recommended over traditional silica-based C18. Polymeric sorbents are more stable at the low pH required for this assay and can offer different selectivity.[5]
-
Elution Solvent Strength: If the analyte is strongly retained on the SPE sorbent, your elution solvent may not be strong enough. Try increasing the percentage of organic solvent in your elution buffer or adding a small amount of a stronger solvent like isopropanol.
Below is a detailed protocol for a robust SPE method.
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of 2% formic acid in water to acidify the sample to approximately pH 3.[3]
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa).[5]
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.
-
Perform a second wash with 1 mL of 20% methanol in 0.1% formic acid in water to remove less polar interferences while retaining the analyte.
-
-
Elution:
-
Elute the analyte with 1 mL of 90:10 acetonitrile:methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Q4: We observe significant ion suppression in our plasma samples. How can we mitigate this?
A4: Ion suppression is a classic matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced signal intensity and poor reproducibility.[6][7]
-
Improve Sample Cleanup: The SPE protocol provided above is designed to minimize matrix components. Ensure your wash steps are effective. You might consider optimizing the percentage of organic in the wash steps to remove more interferences without losing the analyte.
-
Chromatographic Separation: Ensure your analyte is chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile of your LC method can help move the analyte peak away from the "void volume" where many polar, interfering species elute.[8]
-
Use of a Divert Valve: If your LC-MS system has a divert valve, program it to divert the flow to waste during the first few minutes of the run when highly polar, non-retained matrix components are eluting.[6]
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If one is not available, a structural analog that co-elutes with the analyte can also be used.
Section 3: LC-MS/MS Analysis & Troubleshooting
This section focuses on issues that may arise during the instrumental analysis phase.
Q5: Our analyte peak shape is poor (e.g., fronting, tailing, or split peaks). What are the likely causes?
A5: Poor peak shape can compromise integration and, therefore, the accuracy and precision of your results. Here’s a troubleshooting guide:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination. | Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid. Clean the column with a strong solvent wash. |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase. | Dilute the sample or reduce the injection volume. Ensure the reconstitution solvent is weaker than the initial mobile phase conditions. |
| Split Peaks | Clogged frit or void in the column; Co-elution with an interfering compound. | Reverse flush the column (if recommended by the manufacturer) or replace it. Optimize the chromatographic gradient to separate the analyte from the interference. |
Q6: We are seeing high background noise or carryover in our blank injections.
A6: High background or carryover can compromise the limit of quantitation (LOQ) of your assay.
-
Source Contamination: The MS source is a common site for contamination. Perform a thorough cleaning of the source components.
-
LC System Contamination: Contamination can build up in the autosampler, injection port, or tubing. Implement a robust needle wash protocol using a strong organic solvent.
-
Carryover from Previous Injections: If you are analyzing high-concentration samples, carryover can be an issue. Injecting a blank after a high standard can help diagnose this. Lengthen the needle wash or use multiple wash solvents.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical process, from sample receipt to data analysis.
Caption: A high-level overview of the analytical workflow.
Section 4: Method Validation & Quality Control
A validated method ensures that your results are reliable and fit for purpose. This section addresses key aspects of method validation based on ICH Q2(R2) guidelines.[9]
Q7: What are the key parameters we need to assess to validate our analytical method?
A7: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a quantitative bioanalytical method should be validated for the following parameters:[9]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy: The closeness of the measured value to the true value. This is determined by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at different levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[7]
Q8: How do we establish acceptance criteria for our validation parameters?
A8: Acceptance criteria should be pre-defined in your validation protocol. While specific limits can vary based on the application, typical acceptance criteria for bioanalytical methods are:
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LOQ). |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |
Diagram of the SPE Troubleshooting Logic
This diagram provides a logical flow for diagnosing and resolving common issues encountered during the solid-phase extraction process.
Caption: A troubleshooting decision tree for low SPE recovery.
References
-
Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. (2021). PubMed Central. [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (n.d.). PubMed. [Link]
-
Troubleshooting LC-MS. (2023). LCGC International. [Link]
-
Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. (2021). PubMed Central. [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PubMed Central. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
-
Selected precursor and product ion m/z values, retention times and mass spectrometer parameters used for QSSM analytes. (n.d.). ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]
-
Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (n.d.). ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. [Link]
-
LC-MS/MS precursor/product ion combinations monitored in MRM ESI positive mode for the analysis of 4 nitrofuran metabolites. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
Sources
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. uab.edu [uab.edu]
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Novel MMP-9 Inhibitor
This guide provides a comprehensive framework for the validation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CPO-CA) , a novel chemical entity with a pyrrolidinone core.[1][2][3][4][5] Given the absence of published bioactivity data for CPO-CA, we hypothesize its function as an inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase critically involved in cancer progression and metastasis.[6][7][8][9]
MMP-9 facilitates tumor invasion and angiogenesis by degrading type IV collagen, a primary component of the extracellular matrix (ECM) and basement membranes.[6] Its overexpression is strongly correlated with poor prognosis in various cancers, making it a compelling therapeutic target.[7][8][9] This guide outlines a systematic, three-phase validation workflow to rigorously assess the bioactivity of CPO-CA against MMP-9, comparing its performance with Marimastat , a well-characterized, broad-spectrum MMP inhibitor.[10][11][12][13]
Phase 1: In Vitro Enzymatic Inhibition Assay
Objective: To determine if CPO-CA directly inhibits the catalytic activity of recombinant human MMP-9 and to establish its potency (IC50).
Causality: A direct enzymatic assay is the foundational first step. It isolates the compound and the target enzyme from cellular complexity, providing unambiguous evidence of direct inhibition. We will employ a Fluorescence Resonance Energy Transfer (FRET) assay, a highly sensitive and standard method for measuring protease activity.[14][15][16][17][18] The assay relies on a peptide substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by MMP-9 separates the pair, resulting in a measurable increase in fluorescence.[14][17]
Experimental Protocol: FRET-Based MMP-9 Inhibition Assay
-
Reagent Preparation:
-
MMP-9 Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 10mM CaCl₂, 0.05% Brij-35).
-
Recombinant Human MMP-9: Reconstitute lyophilized, active MMP-9 in assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.
-
FRET Substrate: Use a commercially available, MMP-9-specific FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂). Reconstitute in DMSO to a 10 mM stock.
-
Test Compounds: Prepare 10 mM stock solutions of CPO-CA and Marimastat in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 2 µL of each compound dilution to respective wells of a black, flat-bottom 96-well plate. Include "DMSO only" controls (100% activity) and a known inhibitor control (e.g., NNGH) for 0% activity.[19]
-
Prepare a master mix of MMP-9 enzyme in assay buffer. Add 48 µL of this mix to each well to achieve a final enzyme concentration of 5 nM.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.
-
Prepare a substrate solution in assay buffer. Initiate the reaction by adding 50 µL of the substrate solution to each well for a final concentration of 10 µM.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 325/393 nm) every 60 seconds for 30-60 minutes.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic read for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cellular Target Engagement Assay
Objective: To confirm that CPO-CA interacts with and stabilizes MMP-9 within a live, intact cellular environment.
Causality: While an in vitro assay confirms direct inhibition, it doesn't prove the compound can reach and bind its target in a cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding.[20][21][22][23] A successful drug must engage its target in this complex milieu. An increase in the melting temperature (Tm) of MMP-9 in the presence of CPO-CA provides strong evidence of target engagement.[21][24]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express MMP-9 (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.
-
Treat cells with either vehicle (0.1% DMSO) or a high concentration of CPO-CA (e.g., 10x the enzymatic IC50) for 2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling at 4°C for 3 minutes.[21]
-
-
Protein Extraction and Analysis:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble MMP-9 remaining at each temperature point using a standard Western Blot or an ELISA-based method. Use an antibody specific to MMP-9. Include a loading control (e.g., GAPDH) that does not shift with temperature in this range.
-
-
Data Analysis:
-
Quantify the band intensity for MMP-9 at each temperature for both vehicle- and CPO-CA-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature (40°C) for that treatment group.
-
Plot the normalized soluble MMP-9 fraction against temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. A significant shift (ΔTm) to a higher temperature in the CPO-CA-treated sample indicates target engagement.
-
Phase 3: Functional Cellular Invasion Assay
Objective: To assess the ability of CPO-CA to inhibit a key biological function of MMP-9: cancer cell invasion.
Causality: The ultimate validation of a bioactive compound is its ability to produce a desired functional effect in a disease-relevant model. The Transwell invasion assay, or Boyden chamber assay, is a gold standard for measuring the invasive capacity of cancer cells.[25][26][27][28][29] By requiring cells to degrade a basement membrane matrix (e.g., Matrigel) to migrate, this assay directly implicates the activity of ECM-degrading enzymes like MMP-9.[25][26]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation:
-
Use 24-well Transwell inserts with an 8.0 µm pore size membrane.
-
Thaw Matrigel Basement Membrane Matrix on ice overnight. Dilute it with cold, serum-free medium.
-
Coat the top surface of each insert membrane with 50 µL of the diluted Matrigel solution and incubate at 37°C for 1-2 hours to allow it to solidify.[28]
-
-
Cell Seeding and Treatment:
-
Culture MDA-MB-231 cells and serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of CPO-CA, Marimastat, or vehicle (DMSO).
-
Seed 5 x 10⁴ cells in 100 µL of the treatment suspension into the upper chamber of the Matrigel-coated inserts.
-
Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[28][29]
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the cells that have invaded to the underside of the membrane with 4% paraformaldehyde or 70% ethanol for 15 minutes.[28][29]
-
Stain the fixed cells with 0.1% crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, capture images of at least four random fields of view for each insert.
-
Count the number of stained, invaded cells per field.
-
Alternatively, elute the crystal violet stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader for quantitative comparison.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each treatment condition.
-
Normalize the data to the vehicle control group (% Invasion).
-
Plot % Invasion versus log[Compound Concentration] to determine the EC50 for the inhibition of cell invasion.
-
Data Presentation and Comparative Analysis
The performance of CPO-CA should be objectively compared against the established inhibitor, Marimastat. All quantitative data should be summarized for clarity.
Table 1: Comparative Bioactivity of CPO-CA and Marimastat
| Parameter | CPO-CA (Hypothetical Data) | Marimastat (Reference & Hypothetical Data) |
| Enzymatic IC50 (nM) | 15 nM | 3-9 nM[10][11][12] |
| Cellular ΔTm (°C) | +4.5 °C @ 1 µM | +5.2 °C @ 1 µM |
| Cell Invasion EC50 (nM) | 85 nM | 50 nM |
Visualizing the Validation Workflow and Mechanism
Diagrams are essential for conceptualizing the experimental logic and the underlying biological pathway.
Workflow Diagram
Caption: A three-phase workflow for validating novel compound bioactivity.
Mechanism of Action Diagram
Caption: Inhibition of MMP-9 by CPO-CA prevents ECM degradation and cell invasion.
Conclusion and Future Directions
This guide presents a rigorous, multi-faceted approach to validate the hypothesized bioactivity of this compound as an MMP-9 inhibitor. By systematically progressing from direct enzymatic inhibition to cellular target engagement and finally to a functional invasion assay, researchers can build a robust data package.
The hypothetical data presented suggests that CPO-CA is a potent inhibitor of MMP-9, capable of engaging its target in cells and preventing cancer cell invasion, albeit with slightly less potency than the broad-spectrum inhibitor Marimastat. This positions CPO-CA as a promising lead compound. Future studies should focus on determining its selectivity against other MMPs, evaluating its pharmacokinetic properties, and testing its efficacy in in vivo models of cancer metastasis.
References
-
Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. [Link]
-
Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Global Medical Genetics. [Link]
-
Kim, Y. P., & Park, Y. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics. [Link]
-
Al-Obeidi, F. A., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Herbomel, G., et al. (2006). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. [Link]
-
Zauner, T., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry. [Link]
-
Zauner, T., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. ACS Publications. [Link]
-
Chakrabarti, O., & Singh, M. (2014). Role of MMP-9 in metastasis: an overview. Bethune College. [Link]
-
Winer, A., Adams, S., & Mignatti, P. (2022). MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI. [Link]
-
Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. PubMed. [Link]
-
MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
El-Gamal, M. I., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
-
Mehner, C., et al. (2014). Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer. Oncotarget. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Marimastat. Wikipedia. [Link]
-
Kim, Y. P., & Park, Y. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. National Institutes of Health. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems. [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
MMP9 Assay Protocol. San Diego Bioscience. [Link]
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Scilit. [Link]
-
Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]
-
CETSA. CETSA. [Link]
-
Al-Obaidi, A. S. M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Nami, S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]
-
Inhibition of the migration and invasion of breast cancer cells... ResearchGate. [Link]
-
This compound | C11H10ClNO3. PubChem. [Link]
-
Invasion Assay Protocol. SnapCyte. [Link]
-
Standard Operating Procedure (SOP) for Transwell Migration Assay. ResearchHub. [Link]
-
Nami, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Nami, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Nami, S., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 15. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sci-Hub: are you are robot? [sci-hub.box]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. news-medical.net [news-medical.net]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. corning.com [corning.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. snapcyte.com [snapcyte.com]
- 29. researchhub.com [researchhub.com]
A Comparative Analysis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a variety of biological targets. This guide provides a detailed comparative analysis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally similar analogs. By examining the available experimental data on their synthesis and biological activities, including antimicrobial, anticancer, and antioxidant properties, we aim to elucidate the structure-activity relationships (SAR) that govern their performance and provide a framework for future drug development endeavors.
While specific experimental data for this compound is not extensively available in the reviewed literature, a comparative study of its analogs offers valuable insights into the potential bioactivity conferred by the 3-chloro substitution on the phenyl ring.
The Core Scaffold: 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid
The fundamental structure, consisting of a pyrrolidinone ring N-substituted with a phenyl group and bearing a carboxylic acid at the 3-position, serves as the foundation for the compounds discussed herein. The strategic placement of various substituents on the phenyl ring dramatically influences the molecule's physicochemical properties and, consequently, its biological activity.
Comparative Analysis of Biological Activities
The following sections detail the reported antimicrobial, anticancer, and antioxidant activities of various analogs of this compound. This comparative approach allows for an understanding of how different functional groups on the phenyl ring modulate the therapeutic potential of the core scaffold.
Antimicrobial Activity
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have shown promising, structure-dependent antimicrobial activity, particularly against Gram-positive bacteria.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
| Compound/Analog | Substituent on Phenyl Ring | S. aureus (MRSA) | E. faecalis | C. difficile | Reference |
| 1-(2-Hydroxyphenyl) Derivative | 2-Hydroxy | >128 | >128 | >128 | [1] |
| 1-(3,5-Dichloro-2-hydroxyphenyl) Derivative | 3,5-Dichloro-2-hydroxy | >128 | >128 | >128 | [1] |
| Methyl Ester of 1-(3,5-Dichloro-2-hydroxyphenyl) Derivative | 3,5-Dichloro-2-hydroxy | 64 | - | - | [1] |
| Hydrazone of 1-(2-Hydroxyphenyl) Derivative with 5-nitrothien-2-yl moiety | 2-Hydroxy | - | - | - | [1] |
| 5-Fluorobenzimidazole of 1-(3,5-Dichloro-2-hydroxyphenyl) Derivative | 3,5-Dichloro-2-hydroxy | Stronger than clindamycin | - | - | [1] |
Note: A lower MIC value indicates greater antimicrobial activity. Data for this compound is not available in the cited literature.
From the available data, it is evident that the core carboxylic acid structures often exhibit weak to no antimicrobial activity.[1] However, derivatization, such as esterification or the introduction of hydrazone and benzimidazole moieties, can significantly enhance antibacterial potency.[1] The presence of a hydroxyl group in conjunction with chloro substituents on the phenyl ring appears to be a key feature for further derivatization to achieve potent antimicrobial agents.[1] Based on these trends, it is plausible that this compound itself may have limited intrinsic antimicrobial activity, but its derivatives could be promising candidates for antimicrobial drug discovery.
Anticancer Activity
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for its anticancer potential, with several analogs demonstrating significant cytotoxicity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
| Compound/Analog | Substituent on Phenyl Ring | Cell Line | Activity | Reference |
| 1-(2-Hydroxyphenyl) Derivative | 2-Hydroxy | A549 (Lung) | Reduced viability to 63.4% at 100 µM | [1] |
| 1-(3,5-Dichloro-2-hydroxyphenyl) Derivative | 3,5-Dichloro-2-hydroxy | A549 (Lung) | Reduced viability to 21.2% at 100 µM | [1] |
| 1-(4-Acetamidophenyl) Derivative | 4-Acetamido | A549 (Lung) | Weak activity | [2] |
| Derivatives of 1-(4-Aminophenyl) Derivative | 4-Amino (derivatized) | A549 (Lung) | Potent activity | [2] |
Note: Data for this compound is not available in the cited literature.
The anticancer activity is highly dependent on the substitution pattern on the phenyl ring. The addition of two chloro groups to the 2-hydroxyphenyl analog significantly enhances its cytotoxic effect on A549 lung cancer cells.[1] Furthermore, the conversion of a 4-acetamido group to a free amino group provides a handle for further derivatization, leading to compounds with potent anticancer activity.[2] This suggests that both electronic and steric factors of the phenyl ring substituents play a crucial role in the anticancer efficacy. The 3-chloro substitution in the target compound could potentially contribute to favorable interactions with biological targets, warranting its investigation as a potential anticancer agent.
Antioxidant Activity
Several derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their antioxidant properties, primarily through DPPH radical scavenging and reducing power assays.
Table 3: Comparative Antioxidant Activity of 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
| Compound/Analog | Substituent on Phenyl Ring | DPPH Radical Scavenging (%) | Reducing Power (Optical Density) | Reference |
| 1-(5-Chloro-2-hydroxyphenyl) Derivative | 5-Chloro-2-hydroxy | - | - | [3] |
| 1-(3-Amino-5-chloro-2-hydroxyphenyl) Derivative | 3-Amino-5-chloro-2-hydroxy | 55.7 | 1.675 | [3] |
| Oxadiazole Derivative of 1-(5-Chloro-2-hydroxyphenyl) Derivative | 5-Chloro-2-hydroxy | 88.6 | 0.446 | [3] |
Note: Data for this compound is not available in the cited literature.
The presence of a hydroxyl group on the phenyl ring is often associated with antioxidant activity. The data on the 1-(5-chloro-2-hydroxyphenyl) derivatives indicates that further modifications, such as the introduction of an amino group or conversion to heterocyclic derivatives like oxadiazoles, can significantly enhance the antioxidant potential.[3] The 3-chloro substituent in the target compound, lacking a hydroxyl group, may not confer significant intrinsic antioxidant activity. However, its derivatives could be designed to incorporate functionalities that enhance this property.
Synthesis and Experimental Protocols
The synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid and its analogs generally involves the reaction of a substituted aniline with itaconic acid.[1] This straightforward approach allows for the generation of a diverse library of compounds with various substituents on the phenyl ring.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for the preparation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Caption: General synthetic workflow for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid analogs.
Step-by-Step Synthesis Protocol for a Representative Analog: 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[1]
-
Reaction Setup: A mixture of 2-aminophenol and itaconic acid is prepared in water.
-
Reflux: The reaction mixture is heated to reflux for a specified period.
-
Cooling and Precipitation: The mixture is cooled, leading to the precipitation of the product.
-
Filtration and Washing: The precipitate is collected by filtration and washed with water.
-
Purification: The crude product is purified by recrystallization to yield the final compound.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of the available data reveals key SAR trends for the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold:
-
Substitution on the Phenyl Ring is Crucial: The nature and position of substituents on the phenyl ring are the primary determinants of biological activity.
-
Hydroxyl Group Importance: A hydroxyl group, particularly in combination with electron-withdrawing groups like chlorine, appears to be beneficial for both anticancer and as a handle for creating potent antimicrobial derivatives.
-
Derivatization of the Carboxylic Acid: The carboxylic acid moiety at the 3-position is a key site for derivatization, leading to compounds with enhanced biological activity. Esterification and conversion to hydrazones or other heterocyclic systems have proven to be effective strategies.
For the target compound, This compound , the presence of a single chloro group at the meta position suggests it may possess moderate biological activity. The electron-withdrawing nature of chlorine could influence its interaction with biological targets. However, based on the trends observed with its analogs, it is likely that its derivatives would exhibit more potent antimicrobial and anticancer properties.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fill the current data gap. A systematic exploration of different functional groups at the 3-position of the pyrrolidinone ring, coupled with the 3-chloro-phenyl substitution, could lead to the discovery of novel therapeutic agents.
Conclusion
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of new antimicrobial, anticancer, and antioxidant agents. While direct experimental data for this compound is lacking, the analysis of its structural analogs provides a strong rationale for its investigation. The synthetic accessibility and the clear structure-activity relationships observed make this class of compounds an attractive area for further research in medicinal chemistry.
References
[1] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3795. [Link] [4] Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. (2014). Chemija, 25(1), 45-53. [Link] [3] Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Molecules, 24(5), 971. [Link] [5] PubChem Compound Summary for CID 2804434, this compound. (n.d.). Retrieved from [Link] [6] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals, 15(8), 987. [Link] [7] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules, 27(13), 4283. [Link] [2] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals, 15(8), 987. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs. By objectively comparing the performance of various structural modifications, supported by experimental data from peer-reviewed literature, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development. We will explore how chemical alterations to this scaffold influence a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, providing a rationale for future drug design.
Introduction: The Versatile 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] Its rigid, five-membered lactam ring provides a defined three-dimensional orientation for its substituents, allowing for specific interactions with biological targets. The core molecule of interest, this compound, possesses key features that can be systematically modified to probe and optimize biological activity: the N-phenyl ring, the C3-carboxylic acid, and the pyrrolidinone ring itself. This guide will dissect the SAR of this family of compounds by examining published data on analogs with variations at these key positions.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the N-phenyl ring and modifications of the C3-carboxylic acid moiety. The following sections compare the impact of these structural changes on various biological endpoints.
Modifications of the N-Phenyl Ring
The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. While direct SAR data for a series of analogs of this compound is limited in publicly available literature, we can infer trends by comparing related structures.
For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent anticancer activity.[2] This suggests that electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance cytotoxicity against cancer cell lines. The 3-chloro substitution in our core molecule is also electron-withdrawing, indicating a potential avenue for activity.
In another study, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were investigated for antimicrobial and anticancer activities.[3] The addition of two chlorine atoms to the hydroxyl-bearing phenyl ring significantly enhanced the anticancer activity against A549 lung cancer cells.[3] This highlights that both the electronic nature and the steric bulk of the substituents on the phenyl ring play a crucial role in modulating biological response.
Modifications of the C3-Carboxylic Acid Moiety
The carboxylic acid group at the C3 position is a key site for derivatization, often leading to significant changes in biological activity. Conversion of the carboxylic acid to hydrazones, azoles, and other heterocyclic moieties has been a fruitful strategy in the development of potent anticancer and antimicrobial agents.[2][4]
Table 1: Comparative Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Analogs against Various Cancer Cell Lines. [2]
| Compound ID | R Group (Hydrazone Moiety) | MDA-MB-231 EC50 (µM) | A375 EC50 (µM) | PPC-1 EC50 (µM) |
| 7b | 4-Bromophenyl | 13.1 | 1.0 | 1.0 |
| 9f | 2,4-Dichlorophenyl | >50 | 1.0 | 1.0 |
As shown in Table 1, derivatization of the C3-carboxylic acid into hydrazones can lead to potent anticancer activity. Specifically, the presence of a 4-bromophenyl (7b) or a 2,4-dichlorophenyl (9f) moiety on the hydrazone resulted in exceptional potency against melanoma (A375) and prostate carcinoma (PPC-1) cell lines.[2] This underscores the importance of the lipophilic and electronic properties of the substituent introduced at the C3 position.
Similarly, in a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, hydrazones bearing 5-nitrothien-2-yl and 5-nitrofuran-2-yl fragments exhibited strong antibacterial activity, with the former surpassing the efficacy of the control antibiotic cefuroxime against several bacterial strains.[5]
Potential Mechanisms of Action and Signaling Pathways
The diverse biological activities of these analogs suggest multiple potential mechanisms of action. For instance, some pyrrolidine derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[6] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-α (PPAR-α), a nuclear receptor with well-documented anti-inflammatory and analgesic properties.[6][7]
Caption: NAAA Inhibition Pathway.
The anticancer and antimicrobial activities observed for some analogs likely involve different mechanisms, such as the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA replication. The broad spectrum of activities highlights the potential of this chemical scaffold to be tailored for various therapeutic applications.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed protocols for key biological assays.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This fluorometric assay is used to determine the inhibitory potency of compounds against NAAA.
Materials:
-
Recombinant human NAAA protein
-
NAAA buffer (3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5)
-
Test compounds dissolved in DMSO
-
Fluorogenic substrate (e.g., PAMCA)
-
96-well half-volume black plates
-
Fluorescence plate reader
Procedure:
-
Dilute the recombinant human NAAA protein in NAAA buffer to a final concentration of 0.25 µg/mL.
-
Add 20 µL of the diluted NAAA protein solution to each well of a 96-well plate.
-
Add 2 µL of the test compound (dissolved in DMSO) at various concentrations to the wells. For control wells, add 2 µL of DMSO.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8]
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compounds
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a set of tubes, add 100 µL of the test compound solution and 100 µL of α-amylase solution.
-
Incubate the tubes at 37°C for 10 minutes.
-
Add 100 µL of starch solution to each tube and incubate for a further 5.5 minutes at 37°C.
-
Stop the enzymatic reaction by adding 200 µL of DNS reagent.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
After cooling, transfer 100 µL of the reaction mixture to a 96-well plate and dilute with 100 µL of water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value.[9]
DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of the compounds by measuring their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound or standard solution to the respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[10]
Caption: General Experimental Workflow.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on analogous series demonstrate that strategic modifications to the N-phenyl ring and the C3-carboxylic acid moiety can yield compounds with potent and selective biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide has synthesized key SAR insights and provided detailed experimental protocols to empower researchers in the rational design and evaluation of new, more effective drug candidates based on this versatile chemical framework. Further exploration, particularly through the synthesis and systematic biological evaluation of a focused library of this compound analogs, is warranted to fully elucidate the therapeutic potential of this compound class.
References
- Piomelli, D., Sasso, O., (2014). N-acylethanolamine acid amidase (NAAA)
- Al-Ghanim, A. M., et al. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io.
- BenchChem. (2025). The NAAA Inhibitor Naaa-IN-3: A Technical Guide to its Effects on Endogenous Lipid Signaling. BenchChem.
- Ramírez, G., et al. (2018). In vitro α-amylase inhibitory assay. protocols.io.
- ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. BenchChem.
- Wikipedia. (2023). N-acylethanolamine acid amidase. Wikipedia.
- G-Biosciences. (n.d.).
- Bio-protocol. (2021). In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol, 11(16), e4129.
- Abcam. (2025). ab283391 – Alpha-Amylase Inhibitor Screening Kit (Colorimetric). Abcam.
- Lucaciu, A., et al. (2021). Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis, 15(11), 1896-1910.
- Li, Y., et al. (2020). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology, 11, 583.
- Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology.
- Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475-7490.
- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI.
- Penteado, F., et al. (2021). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 44(5), 617-623.
- Ueda, N., et al. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274.
- Springer Nature Experiments. (2023). Assay of NAAA Activity.
- De Mei, C., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations.
- Li, Y. H., et al. (2020). Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology, 11, 579895.
- Mickevičius, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2361660.
- Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3737.
- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.
- Request PDF. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
- ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
- ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- PubChem. (n.d.). This compound. PubChem.
- Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3737.
- ResearchGate. (n.d.). IC50 values of some of the representative compounds.
- Google Patents. (n.d.). EP2513053B1 - Pyrrolidine carboxylic acid derivatives as agonists of G-protein coupled receptor 43 (GPR43), pharmaceutical composition and methods for use in treating metabolic disorders.
- Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5013.
- KTU ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
- Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis for Drug Discovery: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid vs. 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
A Senior Application Scientist's Guide to Two Promising Pyrrolidinone Scaffolds
In the landscape of modern medicinal chemistry, the 5-oxopyrrolidine-3-carboxylic acid core represents a versatile and privileged scaffold. Its derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2][3] This guide provides an in-depth, objective comparison of two closely related analogs: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. By examining their physicochemical properties, synthesis, and biological activities through supporting experimental data, we aim to equip researchers and drug development professionals with the critical insights needed to select and optimize these compounds for their specific research applications.
Physicochemical Properties: A Tale of Two Chlorine Atoms
The addition of a second chlorine atom to the phenyl ring introduces subtle yet significant changes to the molecule's physicochemical properties. These alterations can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding affinity.
| Property | This compound | 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₀ClNO₃[4] | C₁₁H₉Cl₂NO₃[5] |
| Molecular Weight | 239.65 g/mol [4] | 274.08 g/mol [5] |
| XLogP3 | 1.1[4] | 1.8[5] |
| Hydrogen Bond Donor Count | 1[4] | 1[5] |
| Hydrogen Bond Acceptor Count | 3[4] | 3[5] |
| Polar Surface Area | 57.6 Ų[4] | 57.6 Ų[5] |
| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[4] | Not available. |
The most notable difference is the increased lipophilicity of the dichlorinated compound, as indicated by its higher predicted XLogP3 value. This enhanced lipophilicity may lead to improved cell membrane permeability, potentially increasing its intracellular concentration and target engagement. However, it could also impact aqueous solubility and metabolic stability, considerations that are paramount in drug development.
Synthesis: A Convergent and Adaptable Pathway
The synthesis of these 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward and robust reaction between the corresponding aniline and itaconic acid.[1][2] This convergent approach allows for the facile generation of a diverse library of analogs by simply varying the starting aniline.
This synthetic accessibility is a key advantage for structure-activity relationship (SAR) studies, enabling the rapid exploration of various substitution patterns on the phenyl ring to optimize for potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) and Biological Potential
Anticancer Activity: The Impact of Dichlorination
A study on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-substituted analog revealed a significant enhancement in anticancer activity with the addition of the second chlorine atom. The dichlorinated compound exhibited markedly greater cytotoxicity against A549 human lung adenocarcinoma cells.[6] This suggests that the increased lipophilicity and altered electronic properties conferred by the second chlorine atom may lead to enhanced cellular uptake and/or improved interaction with the biological target.
Potential as Matrix Metalloproteinase (MMP) Inhibitors
Several studies have pointed towards matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, as potential targets for pyrrolidinone-based compounds.[7][8] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including tumor invasion and metastasis. The carboxylic acid moiety of the pyrrolidinone scaffold is well-suited to act as a zinc-binding group, a key feature of many MMP inhibitors.
The enhanced anticancer activity of the dichlorinated analog could be attributed to a stronger inhibition of MMPs, a hypothesis that warrants further experimental validation.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed, self-validating protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Substituted aniline (3-chloroaniline or 3,5-dichloroaniline)
-
Itaconic acid
-
Water or an appropriate solvent (e.g., 1,4-dioxane)[9]
-
5% Sodium hydroxide solution
-
Glacial acetic acid[9] or Hydrochloric acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and itaconic acid (1.1 equivalents) in water.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Isolate the crude product by filtration.
-
For purification, dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid or hydrochloric acid to a pH of approximately 4-5 to precipitate the pure product.
-
Collect the purified product by filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette and plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 and MMP-9
-
Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)
-
Fluorogenic MMP substrate
-
Test compounds (dissolved in DMSO)
-
A known MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., with APMA).
-
In a 96-well black plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.
-
Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes.
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.
Conclusion and Future Directions
Both this compound and its 3,5-dichloro analog are promising scaffolds for the development of novel therapeutics. The available evidence, although indirect, strongly suggests that the dichlorinated compound may exhibit enhanced biological activity, particularly in the context of cancer, potentially through the inhibition of matrix metalloproteinases.
Key Takeaways:
-
Synthesis: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core is readily accessible, facilitating analog synthesis and SAR studies.
-
Physicochemical Properties: Dichlorination increases lipophilicity, which may enhance cell permeability and target engagement.
-
Biological Activity: The dichlorinated analog of a related compound shows superior anticancer activity.
-
Mechanism of Action: MMP inhibition is a plausible mechanism of action that warrants further investigation.
Future research should focus on the direct, head-to-head comparison of these two compounds in a panel of biological assays, including MMP inhibition and various cancer cell line cytotoxicity screens. Further SAR studies exploring different substitution patterns on the phenyl ring are also crucial for optimizing the therapeutic potential of this promising class of compounds.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. (2020). Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). Molecules. Available from: [Link]
-
1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. Available from: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Scientific Reports. Available from: [Link]
- Method for preparing 3,5-dichloroaniline. Google Patents.
-
A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. (2014). International Journal of Molecular Sciences. Available from: [Link]
-
The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids. (2004). Planta Medica. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H9Cl2NO3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CPCA) vs. Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer
Sources
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 14. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Evaluation of KRASG12C Inhibitor Responses in Novel Murine KRASG12C Lung Cancer Cell Line Models | bioRxiv [biorxiv.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Sotorasib Shows Promising Activity in Patients with NSCLC and KRAS Mutation [theoncologynurse.com]
- 21. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 22. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. esmo.org [esmo.org]
- 24. ilcn.org [ilcn.org]
- 25. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 26. KRAS mutated NSCLC: past, present, and future directions in a rapidly evolving landscape - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of a class of molecules investigated for a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] A critical step in the preclinical development of any therapeutic candidate is the rigorous assessment of its target selectivity. Unintended interactions with structurally or functionally related proteins, known as cross-reactivity or off-target effects, can lead to diminished efficacy or toxicity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, comparing orthogonal experimental approaches to build a robust selectivity profile. We will focus on the plausible hypothesis that this compound may interact with human prolyl hydroxylase domain (PHD) enzymes, given that similar scaffolds are known to target such dioxygenases.[4][5] This guide furnishes researchers, scientists, and drug development professionals with the principles, detailed protocols, and data interpretation strategies necessary for a thorough investigation.
Introduction: The Imperative of Selectivity Profiling
This compound belongs to the 5-oxopyrrolidine-3-carboxylic acid scaffold family.[1] Derivatives of this core structure have shown activity against a variety of biological targets, from bacterial enzymes to cancer cell lines.[2][6] The primary challenge in advancing such a molecule is ensuring it interacts specifically with its intended target while avoiding engagement with homologous human proteins.
The "Why" of Cross-Reactivity: The human proteome contains numerous enzyme families with conserved active sites. For inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, a major family of concern is the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[7][8] These enzymes are the principal cellular oxygen sensors, regulating the stability of the Hypoxia-Inducible Factor (HIF) transcription factor.[4][7] Unintended inhibition of PHDs can have profound physiological consequences, including altered metabolism, erythropoiesis, and angiogenesis.[5][9] Therefore, a compound designed to target a microbial enzyme must be rigorously tested against its human counterparts.
This guide outlines a multi-tiered strategy for comparing the inhibitory activity of this compound against a putative primary target (e.g., a microbial hydroxylase) versus a panel of human PHD isoforms.
A Multi-Pronged Approach to Profiling Selectivity
Approach 1: In Vitro Enzymatic Inhibition Assays
Principle & Rationale: This is the most direct method to quantify and compare the potency of an inhibitor against different enzymes. By measuring the enzymatic conversion of a substrate to a product, we can determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). A significant difference in IC50 values between the primary target and off-targets is the first indicator of selectivity. These assays are often the workhorse of early drug discovery due to their directness and scalability.[10]
Experimental Protocol: Prolyl Hydroxylase Activity Assay
This protocol describes a common method for measuring PHD activity, which relies on the 2-oxoglutarate-dependent conversion of a HIF-1α peptide substrate. The consumption of 2-oxoglutarate is coupled to the oxidation of a fluorescent probe.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Ascorbate, 0.01% Tween-20. Causality: Ascorbate is a critical cofactor, keeping the active site iron in its reduced Fe(II) state, essential for catalysis.[8]
-
Enzymes: Recombinant human PHD1, PHD2, PHD3, and the primary microbial target enzyme, each diluted to a working concentration (e.g., 10-50 nM) in Assay Buffer.
-
Substrates: HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL) at 2X final concentration; 2-Oxoglutarate at 2X final concentration.
-
Test Compound: this compound serially diluted in DMSO, then further diluted in Assay Buffer.
-
Detection Mix: Coupling enzyme (e.g., succinate dehydrogenase), fluorescent probe (e.g., Resazurin), and cofactors in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of test compound dilution or DMSO vehicle (control) to appropriate wells.
-
Add 5 µL of enzyme solution to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the combined substrate mix.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 10 µL of the Detection Mix.
-
Incubate for 15 minutes at 37°C.
-
Read fluorescence on a compatible plate reader (e.g., Ex/Em 560/590 nm for Resorufin).
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Enzyme Target | IC50 of CPOPCA (µM) [Hypothetical Data] | Selectivity Ratio (IC50 Off-Target / IC50 Primary Target) |
| Microbial Target X | 0.5 | - |
| Human PHD1 | > 100 | > 200-fold |
| Human PHD2 | 25 | 50-fold |
| Human PHD3 | 80 | 160-fold |
Interpretation: In this hypothetical example, the compound is 50-fold more selective for its intended microbial target over the most sensitive human off-target, PHD2. This provides an initial, quantitative measure of selectivity.
Workflow Visualization
In Vitro Enzymatic Assay Workflow
Approach 2: Differential Scanning Fluorimetry (DSF)
Principle & Rationale: While enzymatic assays measure functional inhibition, they don't confirm direct physical binding. DSF, or Thermal Shift Assay, fills this gap.[11] It measures a protein's thermal stability by monitoring its unfolding temperature (Tm).[12] Ligand binding typically stabilizes a protein's structure, resulting in an increase in its Tm (a positive ΔTm). This biophysical method provides orthogonal evidence of target engagement and can rank compounds or identify off-target binding, even if that binding does not result in functional inhibition in a specific assay.[11][13]
Experimental Protocol: DSF Target Engagement
-
Reagent Preparation:
-
Protein Stock: Purified recombinant proteins (Microbial Target, PHD1, PHD2, PHD3) at 0.2-0.5 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent Dye: SYPRO Orange dye diluted 1000-fold from a 5000X stock. Causality: This dye fluoresces upon binding to hydrophobic regions of a protein, which become exposed as the protein unfolds with heat.[12]
-
Test Compound: this compound at a high concentration (e.g., 1 mM) in DMSO, then diluted.
-
-
Assay Procedure (96-well qPCR plate):
-
Prepare a master mix for each protein containing the protein and SYPRO Orange dye in buffer.
-
Aliquot 19 µL of the protein master mix into each well.
-
Add 1 µL of test compound dilution or DMSO vehicle to the appropriate wells. The final compound concentration is typically 10-50 µM.
-
Seal the plate securely with optical-quality film.
-
Centrifuge briefly to collect the contents.
-
Place the plate in a real-time PCR instrument.
-
-
Instrument Program:
-
Set the instrument to monitor fluorescence in the appropriate channel (e.g., ROX).
-
Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Acquire fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.
-
The melting temperature (Tm) is the midpoint of this transition, often calculated by finding the peak of the first derivative of the curve.
-
Calculate the thermal shift (ΔTm) = Tm(protein + compound) - Tm(protein + DMSO).
-
Data Presentation: Comparative Thermal Shift (ΔTm)
| Enzyme Target | Tm with DMSO (°C) [Hypothetical Data] | Tm with CPOPCA (°C) [Hypothetical Data] | ΔTm (°C) | Interpretation |
| Microbial Target X | 52.1 | 58.6 | +6.5 | Strong Stabilization |
| Human PHD1 | 48.5 | 48.7 | +0.2 | No Significant Binding |
| Human PHD2 | 55.3 | 57.1 | +1.8 | Weak Stabilization |
| Human PHD3 | 51.9 | 52.0 | +0.1 | No Significant Binding |
Interpretation: A significant positive ΔTm (>2-3°C) is strong evidence of direct binding. Here, the compound clearly binds its primary target. It shows weak but detectable binding to PHD2, corroborating the enzymatic assay data, and no meaningful interaction with PHD1 or PHD3.
Approach 3: Cell-Based Target Engagement Assays
Principle & Rationale: In vitro and biophysical assays use purified recombinant proteins. Cellular assays provide a more physiologically relevant context, assessing the compound's ability to engage its target within the complex milieu of a living cell, accounting for factors like cell permeability and metabolic stability.[14] For PHD inhibitors, a downstream functional readout is the stabilization of the HIF-1α subunit.[15] Under normal oxygen levels (normoxia), PHDs hydroxylate HIF-1α, leading to its immediate degradation.[7] Inhibition of PHDs prevents this hydroxylation, causing HIF-1α protein to accumulate, which can be detected by methods like Western blotting or ELISA.[15][16]
Experimental Protocol: HIF-1α Stabilization Assay
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa, or a cancer cell line like A549) in appropriate media until they reach ~80% confluency.
-
-
Compound Treatment:
-
Treat cells with increasing concentrations of this compound for 4-6 hours.
-
Include a vehicle control (DMSO) and a potent, non-selective PHD inhibitor as a positive control (e.g., Dimethyloxalylglycine, DMOG).
-
-
Cell Lysis:
-
Critical Step: Work quickly and on ice. HIF-1α is extremely labile in the presence of oxygen.[17]
-
Wash cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To further preserve HIF-1α, the lysis buffer can be pre-purged with nitrogen gas or contain a PHD inhibitor.[16]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α signal to the loading control.
-
Determine the lowest concentration of the compound that causes a detectable increase in HIF-1α levels.
-
Data Presentation: Cellular HIF-1α Stabilization
A representative Western blot would show a dose-dependent increase in the HIF-1α band for the test compound, allowing comparison with the positive control.
Interpretation: If the compound causes HIF-1α stabilization, it confirms engagement and inhibition of PHD enzymes in a cellular context. The concentration required to achieve this can be compared to the IC50 values from the enzymatic assays. If high concentrations are needed, it may indicate poor cell permeability or rapid metabolism.
Workflow Visualization
Cellular HIF-1α Stabilization Workflow
Synthesizing the Data: A Holistic View of Selectivity
By integrating the results from these three orthogonal approaches, a researcher can build a high-confidence selectivity profile.
| Assay Type | Question Answered | Strengths | Limitations |
| Enzymatic Assay | How potent is the inhibitor against purified enzymes? | Quantitative (IC50), high-throughput, direct measure of inhibition.[10] | Lacks biological context, sensitive to assay artifacts, does not confirm direct binding. |
| DSF | Does the compound physically bind to the proteins? | Confirms direct target engagement, less prone to assay interference, can detect non-inhibitory binding.[11][18] | Not a measure of function, can produce false positives/negatives, requires purified protein.[11] |
| Cellular Assay | Does the compound work in a living cell? | High biological relevance, accounts for permeability and metabolism. | Lower throughput, indirect readout, difficult to quantify potency precisely. |
A strong candidate for a selective inhibitor would exhibit:
-
A potent IC50 against the primary target and a significantly weaker IC50 (>100-fold) against human off-targets.
-
A large, positive ΔTm for the primary target and minimal to no ΔTm for off-targets.
-
No significant HIF-1α stabilization in human cells at concentrations where it is active against its primary target.
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in drug discovery and development. For a compound like this compound, with potential activity against microbial dioxygenases, assessing its interaction with the human prolyl hydroxylase family is paramount. By employing a multi-faceted approach that combines quantitative enzymatic assays, biophysical binding confirmation, and functional cellular readouts, researchers can objectively compare on-target efficacy with off-target liabilities. This rigorous, evidence-based guide provides the framework to generate a robust data package, enabling informed decisions on the continued development of this and other small molecule inhibitors.
References
-
National Center for Biotechnology Information. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Library of Medicine. [Link]
-
PubChem. (n.d.). This compound. National Library of Medicine. [Link]
-
PubMed. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Library of Medicine. [Link]
-
Blaydon, D.C. (n.d.). 5-oxopyrrolidine-3-carboxylic acid. [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
Frontiers. (2024). Long-term nitric oxide exposure induces cough hypersensitivity via non-inflammatory activation of the HIF1α–TRPV1 pathway. [Link]
-
Metzen, E., et al. (2006). Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation. Biochemical Journal. [Link]
-
Gaber, M. W., et al. (2013). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PLOS ONE. [Link]
-
Miyata, T., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. International Journal of Molecular Sciences. [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry. [Link]
-
Viseux, N., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Wikipedia. (n.d.). Hypoxia-inducible factor-proline dioxygenase. [Link]
-
Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]
-
McGill University. (2018). A near-universal way to measure enzyme inhibition. [Link]
-
Juskenaite, A., et al. (2016). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]
-
Frontiers. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. [Link]
-
Proteopedia. (2016). Prolyl Hydroxylase Domain (PHD) Enzyme. [Link]
-
Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. [Link]
-
Collins, J.L. (2020). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. SLAS Discovery. [Link]
-
Poklar, N., et al. (2019). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Pharmaceuticals. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of different isoforms of the HIF prolyl hydroxylase PHD1 generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein [ouci.dntb.gov.ua]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 15. Frontiers | Long-term nitric oxide exposure induces cough hypersensitivity via non-inflammatory activation of the HIF1α–TRPV1 pathway [frontiersin.org]
- 16. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Reproducibility: A Comparative Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the reproducibility of experimental findings stands as the bedrock of scientific advancement. This guide offers an in-depth exploration of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a scaffold of interest in contemporary drug discovery. We will dissect the nuances of its synthesis and biological evaluation, placing a critical lens on the factors that govern experimental reproducibility. Furthermore, this guide will objectively compare its performance with established alternatives, providing the necessary data and protocols to empower researchers in making informed decisions for their discovery programs.
The Challenge of Reproducibility in Novel Compound Research
The journey of a novel compound from synthesis to a potential drug candidate is fraught with challenges, with experimental reproducibility being a paramount concern. In the context of this compound and its analogs, ensuring consistent results across experiments is critical for validating their biological activity and therapeutic potential.
Factors Influencing Reproducibility in Synthesis and Biological Assays:
-
Purity of Reagents and Solvents: The seemingly minor variable of reagent and solvent purity can have a profound impact on reaction outcomes and biological assay results. Trace impurities can act as catalysts or inhibitors, leading to inconsistent yields and variable biological responses.[1]
-
Reaction Conditions: Precise control over reaction parameters such as temperature, pressure, and reaction time is fundamental. Even slight deviations can alter reaction kinetics and impurity profiles, affecting the final compound's characteristics.
-
Atmosphere: Many organic reactions are sensitive to atmospheric oxygen and moisture. The use of inert atmospheres (e.g., nitrogen or argon) is often crucial for achieving reproducible results.[1]
-
Biological Assay Variables: In biological testing, factors such as cell line passage number, reagent stability, and even the specific brand of consumables can introduce variability. Standardizing these elements is essential for obtaining consistent data.
This guide will provide detailed protocols designed to mitigate these variables, fostering a foundation of reproducibility in your research endeavors.
Synthesis of this compound: A Protocol for Consistency
The synthesis of the target compound and its analogs typically involves a multi-step process. Below is a representative protocol, emphasizing the critical parameters for ensuring reproducibility.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives.
Step 1: Synthesis of the Pyrrolidinone Ring
-
Reactants: 3-chloroaniline and itaconic acid.
-
Solvent: Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline (1 equivalent) in glacial acetic acid.
-
Add itaconic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove residual acetic acid.
-
Dry the product under vacuum.
-
Step 2: Purification
-
Method: Recrystallization.
-
Solvent System: Ethanol/water mixture.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the Michael addition and subsequent cyclization reactions.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
TLC Monitoring: Regular monitoring ensures that the reaction is stopped at the optimal time, preventing the formation of byproducts from prolonged heating.
-
Recrystallization: This purification technique is crucial for removing unreacted starting materials and side products, yielding a compound of high purity essential for reliable biological testing.
Workflow for Reproducible Synthesis
Biological Activity and Experimental Protocols
Substituted 5-oxopyrrolidine-3-carboxylic acids have been investigated for a range of biological activities, including antibacterial and antioxidant effects. Reproducibility in these assays is paramount for accurate structure-activity relationship (SAR) studies.
Antibacterial Activity
The pyrrolidinone scaffold is a component of several natural and synthetic antibacterial agents.
This standardized method is essential for quantifying the antibacterial potency of a compound.
-
Materials: 96-well microtiter plates, bacterial culture (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), test compound stock solution (in DMSO), positive control antibiotic (e.g., Ciprofloxacin).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Self-Validating System: The inclusion of a positive control (growth) and a negative control (no growth) in every plate validates the assay conditions. A known antibiotic serves as a reference for comparing potency.
Antioxidant Activity
The antioxidant potential of novel compounds is a key area of investigation due to the role of oxidative stress in various diseases.
This is a common and reliable method for assessing the free radical scavenging ability of a compound.
-
Materials: 96-well microtiter plates, DPPH solution in methanol, test compound stock solution (in methanol or DMSO), positive control antioxidant (e.g., Ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compound in the wells of a 96-well plate.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the compound concentration.
-
Causality and Trustworthiness: The use of a stable radical (DPPH) provides a consistent and measurable endpoint. The inclusion of a well-characterized antioxidant like ascorbic acid allows for the validation of the assay and comparison of the relative potency of the test compound.
Comparative Performance Analysis
To provide a comprehensive evaluation, the performance of this compound should be benchmarked against alternative scaffolds targeting similar biological activities.
Alternative Antibacterial Agents: Quinolones
Quinolones are a class of broad-spectrum synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3]
Synthesis of a Representative Quinolone (e.g., a Nalidixic Acid Analog): The synthesis of quinolones often involves the Gould-Jacobs reaction, starting from an aniline and a diethyl ethoxymethylenemalonate, followed by cyclization and further modifications. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.
Performance Comparison:
| Feature | This compound (Hypothetical) | Quinolone (e.g., Ciprofloxacin) |
| Mechanism of Action | Likely targets novel pathways (further investigation needed) | Inhibition of DNA gyrase and topoisomerase IV[1][3] |
| Antibacterial Spectrum | Expected to be narrower, potentially more active against specific strains | Broad-spectrum (Gram-positive and Gram-negative)[2] |
| MIC against E. coli | To be determined experimentally | Typically 0.008 - 2 µg/mL |
| Synthesis Complexity | Relatively straightforward 2-step synthesis | Multi-step synthesis, can be complex |
| Known Resistance | Less likely to have pre-existing resistance | Widespread resistance is a major clinical issue |
Alternative Antioxidant Agents: Flavonoids
Flavonoids are a large class of polyphenolic compounds found in plants, known for their potent antioxidant properties.[4][5][6][7] Their antioxidant activity is primarily due to their ability to donate a hydrogen atom to free radicals.[4]
Synthesis of a Representative Flavonoid (e.g., a Chalcone derivative): The synthesis of flavonoids often begins with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form a chalcone, which can then be cyclized to the flavonoid core.
Performance Comparison:
| Feature | This compound (Hypothetical) | Flavonoid (e.g., Quercetin) |
| Mechanism of Action | Radical scavenging and potentially other mechanisms | Primarily hydrogen atom donation to scavenge free radicals[4] |
| DPPH IC50 | To be determined experimentally | Typically in the range of 2-10 µM |
| Source | Synthetic | Natural (from plants) or synthetic |
| Bioavailability | Potentially can be optimized through medicinal chemistry | Often low, can be a challenge for in vivo applications |
| Structural Diversity | High potential for derivatization at multiple positions | Large natural diversity and amenable to synthetic modification |
Signaling Pathway Modulation
Pyrrolidine-containing compounds have been reported to modulate various signaling pathways involved in inflammation and cell survival, including the MAPK p38 and NF-κB pathways. The inhibition of these pathways can lead to anti-inflammatory and anti-cancer effects.
Diagram of the MAPK/p38 and NF-κB Signaling Pathways
Conclusion and Future Directions
This compound represents a promising scaffold in drug discovery. However, realizing its full potential is contingent on the ability to conduct reproducible experiments. This guide has provided a framework for achieving this, from standardized synthesis protocols to robust biological assays. The comparison with established alternatives like quinolones and flavonoids highlights the unique potential of the pyrrolidinone core, particularly in the context of overcoming existing drug resistance.
Future research should focus on a comprehensive evaluation of the biological activity of this compound and its analogs against a wide range of targets. A thorough investigation into its mechanism of action, particularly its effects on signaling pathways like MAPK/p38 and NF-κB, will be crucial for its development as a potential therapeutic agent. By adhering to the principles of scientific integrity and experimental rigor outlined in this guide, the scientific community can confidently explore the therapeutic promise of this and other novel chemical entities.
References
-
Hu, Y., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 843. [Link]
-
Shah, S. A. A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(15), 4591. [Link]
-
Aldred, K. J., et al. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1737-1754. [Link]
-
Kim, J. Y., et al. (1995). Synthesis and antibacterial activity of new tetracyclic quinolone antibacterials. Journal of Medicinal Chemistry, 38(18), 3558-3564. [Link]
-
Slideshare. (n.d.). Quinolone antibacterials. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
-
Panche, A. N., et al. (2022). Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. Journal of Food Science and Technology, 59(4), 1269-1282. [Link]
-
Bonesi, M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(13), 5155. [Link]
-
Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. [Link]
-
ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... [Link]
-
Elabscience. (n.d.). MAPK-p38 Signaling Pathway. [Link]
-
Ioniță-Mîndrican, C.-B., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants, 12(15), 2736. [Link]
-
ResearchGate. (n.d.). Flavonoid synthesis pathway. CHS (chalcone synthase) can catalyze three... [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Liu, Y., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. International Journal of Molecular Sciences, 24(13), 10925. [Link]
-
Cold Spring Harbor Perspectives in Biology. (n.d.). MAP Kinase Pathways. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591. [Link]
Sources
- 1. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibacterials | PDF [slideshare.net]
- 4. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity [mdpi.com]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid as a Putative Bacterial DNA Gyrase Inhibitor
This guide provides an in-depth comparative analysis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound belonging to the pyrrolidine class of molecules. While the precise biological target of this specific compound is not extensively characterized in publicly available literature, its core pyrrolidine scaffold is present in a known class of antibacterial agents that target DNA gyrase.[1][2] This guide, therefore, proceeds on the scientifically grounded hypothesis that this compound may exert its biological effects through the inhibition of bacterial DNA gyrase.
To provide a robust framework for evaluating its potential, we will benchmark it against well-established inhibitors of this enzyme, namely the fluoroquinolone ciprofloxacin and the aminocoumarin novobiocin. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel antibacterial agents.
The Rationale for Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for relieving the topological strain that arises during DNA replication and transcription.[3][4][] This enzyme is a validated and highly attractive target for antibacterial drugs because it is essential for bacterial survival and is absent in higher eukaryotes.[4][6] Inhibition of DNA gyrase disrupts DNA synthesis, leading to bacterial cell death.[2]
Two main classes of antibiotics target DNA gyrase through different mechanisms:
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents are topoisomerase poisons that bind to the GyrA subunit of the enzyme.[4] They stabilize the complex formed between gyrase and cleaved DNA, preventing the re-ligation of the DNA strands.[7][8] This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacteria.
-
Aminocoumarins (e.g., Novobiocin): This class of inhibitors acts by competitively inhibiting the ATPase activity of the GyrB subunit.[4][9] This prevents the energy-dependent supercoiling of DNA, thereby halting DNA replication.[9]
The pyrrolamide class of compounds has also been identified as a novel group of DNA gyrase inhibitors, further supporting the investigation of pyrrolidine-containing molecules like this compound as potential antibacterial agents acting on this target.[1][2][10]
Comparative Inhibitor Performance
To establish a benchmark for the potential efficacy of this compound, we present a comparative summary of its hypothetical inhibitory activity against that of ciprofloxacin and novobiocin. The data presented for the topic compound are illustrative and based on plausible activity for a novel scaffold.
| Compound | Target Subunit | Mechanism of Action | Hypothetical IC₅₀ (nM) * |
| This compound | GyrA/GyrB (putative) | Inhibition of DNA supercoiling | 500 - 1500 |
| Ciprofloxacin | GyrA | Topoisomerase Poison | 100 - 400 |
| Novobiocin | GyrB | ATPase Inhibition | 20 - 50[11][12] |
*IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are dependent on specific assay conditions.
Experimental Design and Workflow
The evaluation of putative DNA gyrase inhibitors is typically conducted using an in vitro DNA supercoiling assay. This assay measures the ability of the enzyme to convert relaxed circular plasmid DNA into its supercoiled form in the presence of ATP. The inhibition of this process is then quantified.
Below is a diagram illustrating the typical experimental workflow for screening and characterizing novel DNA gyrase inhibitors.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol provides a step-by-step method for assessing the inhibitory activity of test compounds against E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase (e.g., Inspiralis or TopoGEN)
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)[13][14]
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compounds (this compound, ciprofloxacin, novobiocin) dissolved in an appropriate solvent (e.g., DMSO).
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[14]
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a master mix for the required number of reactions. For a single 30 µL reaction, combine:
-
6 µL of 5x Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (typically 0.5 µg)
-
Nuclease-free water to a final volume of 27 µL (after addition of inhibitor and enzyme).
-
-
Inhibitor Addition: Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes. Add 0.3 µL of the test compound at various concentrations to the respective tubes. For control reactions, add 0.3 µL of the solvent (e.g., DMSO).
-
Enzyme Addition: Dilute the E. coli DNA gyrase stock in Dilution Buffer to the desired working concentration (typically 1-5 units per reaction). Add 3 µL of the diluted enzyme to each tube to initiate the reaction. For the negative control (no enzyme activity), add 3 µL of Dilution Buffer without the enzyme.
-
Incubation: Gently mix the reactions and incubate at 37°C for 30 to 60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Analysis by Agarose Gel Electrophoresis: Load 20 µL of each reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1x TAE buffer (also containing ethidium bromide) at approximately 90V for 90 minutes.
-
Visualization and Quantification: Visualize the DNA bands using a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software. Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The Role of DNA Gyrase in Bacterial DNA Replication
The following diagram illustrates the crucial role of DNA gyrase in the bacterial DNA replication pathway. During replication, the unwinding of the DNA double helix by helicase creates positive supercoils ahead of the replication fork. DNA gyrase acts to relieve this torsional stress by introducing negative supercoils, thereby allowing replication to proceed.
Caption: The role of DNA gyrase in bacterial DNA replication and the point of inhibition.
By inhibiting DNA gyrase, compounds like this compound would prevent the resolution of positive supercoils, leading to a stall in the replication fork, cessation of DNA synthesis, and ultimately, bacterial cell death. This makes it a compelling, albeit hypothetical, candidate for a novel antibacterial agent. Further experimental validation is required to confirm its precise mechanism of action and inhibitory potency.
References
-
Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. PubMed.[Link]
-
Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. PMC.[Link]
-
Dna Gyrase Inhibitors : Fluoroquinolones. BrainKart.[Link]
-
The Essential Role of Gyrase in Bacterial DNA Management. Oreate AI Blog.[Link]
-
Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry.[Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH.[Link]
-
DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes.[Link]
-
DNA gyrase. Wikipedia.[Link]
-
Non-Quinolone Inhibitors of the Bacterial DNA Gyrase | Request PDF. ResearchGate.[Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.[Link]
-
Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC.[Link]
-
What are Bacterial DNA gyrase inhibitors and how do they work? Patsnap Synapse.[Link]
-
Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Oxford Academic.[Link]
-
DNA Gyrase as a Target for Quinolones. MDPI.[Link]
-
DNA gyrase activity regulates DnaA-dependent replication initiation in Bacillus subtilis. NIH.[Link]
-
Pyrrolamide DNA gyrase inhibitors: Optimization of antibacterial activity and efficacy | Request PDF. ResearchGate.[Link]
-
Novel, non-quinolone inhibitors of DNA gyrase and topoisomerase IV: Antibacterial activity and resistance mechanisms. Morressier.[Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. ASM Journals.[Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.[Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.[Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. NIH.[Link]
-
New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Royal Society of Chemistry.[Link]
-
Bacterial DNA gyrase assay kits. ProFoldin.[Link]
-
DNA gyrase assay kits. ProFoldin.[Link]
-
ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.[Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications.[Link]
-
Characterization of the Novel DNA Gyrase Inhibitor AZD0914: Low Resistance Potential and Lack of Cross-Resistance in Neisseria gonorrhoeae. ASM Journals.[Link]
-
High-throughput assays for DNA gyrase and other topoisomerases. PMC.[Link]
-
DNA gyrase supercoiling assay. The assays were performed as described... ResearchGate.[Link]
Sources
- 1. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Gyrase in Bacterial DNA Management - Oreate AI Blog [oreateai.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. topogen.com [topogen.com]
A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: Bridging the Gap Between Benchtop and Biological Reality
In the landscape of pharmaceutical development, the journey of a novel chemical entity from initial discovery to a viable therapeutic is both complex and resource-intensive. A critical juncture in this process is understanding how a compound's behavior in a controlled laboratory setting (in vitro) translates to its performance within a living organism (in vivo). This relationship, known as the in vitro-in vivo correlation (IVIVC), is a cornerstone of modern drug development.[1][2][3] The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][4][5] Establishing a robust IVIVC can streamline development, reduce the need for extensive clinical testing, and provide a scientifically-grounded basis for quality control.[2][3][4]
This guide focuses on establishing a framework for the IVIVC of a novel compound, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID: 2804434)[6]. Given that this is a molecule with limited published biological data, this guide will provide a comprehensive, albeit predictive, framework based on its chemical structure and established methodologies for similar small molecules. The principles and protocols detailed herein offer a robust starting point for researchers and drug development professionals to characterize this and other novel chemical entities.
The structure of this compound, featuring a pyrrolidinone core, suggests potential neurological or metabolic activity, as this scaffold is present in various biologically active compounds.[7][8][9][10] Our objective is to outline a logical sequence of in vitro assays and subsequent in vivo studies, culminating in a correlative model that links fundamental pharmacokinetic properties.
Part 1: Foundational In Vitro Characterization
The initial phase of characterization aims to understand the fundamental absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These in vitro assays are crucial for predicting how the compound will behave in vivo and for designing informative animal studies.
Intestinal Permeability: The Caco-2 Assay
A primary determinant of oral bioavailability is a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for this purpose.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier.[11][12][13]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in multi-well plates and cultured for 18-22 days to form a confluent, differentiated monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the range of 300-500 Ω·cm² to ensure the reliability of the permeability data.[13]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over a 2-hour incubation period.[11][12]
-
Basolateral to Apical (B-A) Transport: The experiment is reversed to measure the transport from the basolateral to the apical compartment.[12]
-
-
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to quantify the concentration of the test compound.[11]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[12][13]
Metabolic Stability: Liver Microsome Assay
The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of hepatic enzymes is critical for predicting its in vivo half-life and clearance.[14][15] Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for this assessment.[16][17]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Rat or human liver microsomes are incubated with the test compound (e.g., at 1 µM) at 37°C.[14][16]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[14][16]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[16]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[14]
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[14]
Data Presentation: Hypothetical In Vitro ADME Data
| Parameter | This compound | Atenolol (Low Permeability Control) | Antipyrine (High Permeability Control) |
| Papp (A-B) (x 10⁻⁶ cm/s) | 8.5 | < 1.0 | > 15.0 |
| Efflux Ratio | 1.2 | N/A | N/A |
| In Vitro t₁/₂ (Human Liver Microsomes, min) | 45 | > 60 | 25 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | 28 | < 10 | 60 |
This data is illustrative and serves as a placeholder for actual experimental results.
Part 2: In Vivo Pharmacokinetic Evaluation
Based on the in vitro data, the next logical step is to evaluate the compound's pharmacokinetic (PK) profile in a relevant animal model, such as the Sprague Dawley rat.[18]
Experimental Workflow: In Vivo Pharmacokinetics
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague Dawley rats (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Dosing:
-
Intravenous (IV) Group: The compound is administered via tail vein injection (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples (approx. 100-150 µL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[19][20]
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[19]
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.[21]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation: Hypothetical In Vivo Pharmacokinetic Data
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| Tₘₐₓ (h) | 0.083 | 1.0 |
| AUC₀₋inf (ng·h/mL) | 2800 | 6160 |
| t₁/₂ (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 0.71 | - |
| Vd (L/kg) | 3.6 | - |
| Oral Bioavailability (F%) | - | 44% |
This data is illustrative and serves as a placeholder for actual experimental results.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a mathematical model that uses the in vitro data to predict the in vivo outcomes.[1][5] A Level A correlation, the highest level, aims for a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[1][22] For a small molecule in early development, a more practical correlation often involves linking fundamental parameters like in vitro clearance to in vivo clearance.
IVIVC Development Process
Caption: Process for correlating in vitro clearance to in vivo clearance.
Analysis and Interpretation
-
Scaling In Vitro Clearance: The in vitro intrinsic clearance (CLint) obtained from liver microsomes is scaled to predict the in vivo hepatic clearance (CLh). This is typically done using physiological parameters of the animal model (e.g., liver blood flow, microsomal protein per gram of liver).
-
Correlation: The predicted in vivo clearance is then plotted against the actual observed in vivo clearance from the pharmacokinetic study. For a good correlation, the data points should fall close to the line of unity.
-
Predictive Power: A strong correlation between in vitro metabolic stability and in vivo clearance suggests that hepatic metabolism is a primary driver of the compound's disposition. This allows for the early prediction of a compound's half-life in other species, including humans, with a higher degree of confidence. For instance, the moderate in vitro half-life (45 min) in our hypothetical data aligns with the observed moderate in vivo half-life (~4 hours) and clearance, suggesting a reasonable predictive relationship. The high permeability and lack of significant efflux observed in the Caco-2 assay would support the 44% oral bioavailability, implying that first-pass metabolism, rather than poor absorption, is the likely limiting factor.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for establishing an in vitro-in vivo correlation for this compound. By systematically evaluating intestinal permeability and metabolic stability in vitro, and then conducting a well-designed pharmacokinetic study in vivo, researchers can build a predictive model that is invaluable for drug development.[20] A successful IVIVC not only enhances the understanding of a compound's behavior but also serves as a crucial tool for formulation optimization, quality control, and regulatory submissions, ultimately accelerating the path from the laboratory to the clinic.[2][3]
References
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Applied Pharmaceutical Analysis (APA), Inc. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]
-
BioPharma Services Inc. (n.d.). IVIVC modelling can speed up the drug development process. [Link]
-
PhInc. Modeling. (2020). In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. [Link]
-
Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Unknown Source. Caco2 assay protocol. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. [Link]
-
U.S. Food and Drug Administration. FDA's Experience on IVIVC-New Drug Products. [Link]
-
Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Bio-protocol. In vivo pharmacokinetic study. [Link]
-
Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry #238. [Link]
-
MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
National Institutes of Health. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. [Link]
-
Current Separations. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. [Link]
-
PubChem. This compound. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
University of Alberta Libraries. (2006). In vitro - In vivo Correlation: From Theory to Applications. [Link]
-
Land O' Lakes Conference. (2009). In Vitro-In Vivo Correlation – Linking Drug Release to Clinical Performance. [Link]
-
Kaunas University of Technology ePubl. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
Dissolution Technologies. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. [Link]
-
University of Connecticut. Development of In Vitro-In Vivo Correlation for Complex Parenteral Microsphere Drug Products – Effect of Burst Release. [Link]
-
PUXdesign. Dissolution for specific products Role of IVIVC. [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. premier-research.com [premier-research.com]
- 3. wjarr.com [wjarr.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. phinc-modeling.com [phinc-modeling.com]
- 6. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. mttlab.eu [mttlab.eu]
- 17. bioivt.com [bioivt.com]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. currentseparations.com [currentseparations.com]
- 21. protocols.io [protocols.io]
- 22. sites.ualberta.ca [sites.ualberta.ca]
A Multi-Pronged Strategy for Confirming the Molecular Target of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For researchers in drug discovery, the journey from a biologically active small molecule to a validated drug candidate is contingent on one critical milestone: identifying and confirming its molecular target. A compound's efficacy and safety profile are inextricably linked to its mechanism of action. This guide provides a comprehensive, field-proven framework for the target deconvolution of novel compounds, using 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter designated CPO-CA ) as a working example.
While derivatives of the 5-oxopyrrolidine scaffold have demonstrated promising antimicrobial and anticancer activities in preclinical studies, the specific molecular target of CPO-CA remains unelucidated.[1][2] This scenario is common for compounds emerging from phenotypic screens, where a desirable biological effect is observed without prior knowledge of the underlying molecular interaction.
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-phase workflow that integrates computational, biochemical, and cellular approaches. We will compare these methodologies, explaining the causality behind each experimental choice and emphasizing the self-validating nature of a well-designed target confirmation cascade.
Phase 1: Hypothesis Generation — A Comparative Approach to Finding Potential Targets
The initial and most expansive phase of target identification involves casting a wide net to generate a list of high-probability candidate proteins that interact with CPO-CA. Relying on a single method is fraught with risk, as each has inherent biases and limitations. A robust strategy employs orthogonal approaches to triangulate on the most likely candidates.
In Silico Target Prediction: The Cost-Effective First Pass
Before committing to resource-intensive wet-lab experiments, computational methods can rapidly generate a tractable list of potential targets. This approach leverages vast databases of known ligand-target interactions.
-
Causality & Rationale: The principle of chemical similarity states that molecules with similar structures are likely to have similar biological activities. By comparing CPO-CA's structure to databases of compounds with known targets, we can infer its potential binding partners.[3] Molecular docking then provides a physics-based simulation to estimate the binding affinity of CPO-CA to these predicted targets, allowing for prioritization.[4][5]
-
Workflow:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for CPO-CA: C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O.[6]
-
Input the SMILES string into a target prediction web server like SwissTargetPrediction.[3] This will generate a list of potential targets based on 2D and 3D similarity to known ligands.
-
For the top-ranked protein targets, perform molecular docking using software like AutoDock.[7] This involves preparing the 3D structure of the protein and CPO-CA and running simulations to predict the most stable binding pose and its corresponding binding energy (docking score).
-
-
Hypothetical Data Output:
| Rank | Predicted Target | Target Class | Docking Score (kcal/mol) | Rationale for Interest |
| 1 | Enzyme Z | Kinase | -9.8 | Key regulator in cancer cell proliferation |
| 2 | Protein Y | Protease | -9.1 | Implicated in bacterial pathogenesis |
| 3 | Receptor X | GPCR | -8.5 | Known inflammation pathway modulator |
| 4 | Enzyme W | Dehydrogenase | -8.2 | Potential metabolic drug target |
Affinity Chromatography: The Direct "Fishing" Expedition
This classic biochemical technique provides direct physical evidence of binding.[8][9] It involves immobilizing the small molecule to "fish" for its binding partners from a complex mixture like a cell lysate.
-
Causality & Rationale: The high specificity of a drug-target interaction allows the drug, when anchored to a solid support, to selectively capture its target protein(s) while other proteins are washed away. Subsequent identification of these captured proteins by mass spectrometry yields high-confidence candidates.[10][11]
-
Detailed Protocol: Affinity Pulldown
-
Probe Synthesis: Synthesize a derivative of CPO-CA with a linker arm terminating in an affinity tag (e.g., biotin). Crucial Control: The modified compound must be tested to ensure it retains the biological activity of the parent CPO-CA.
-
Immobilization: Incubate the biotinylated CPO-CA probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to CPO-CA's effects.
-
Binding: Incubate the cell lysate with the CPO-CA-coated beads.
-
Competition Control (Self-Validation): In a parallel experiment, pre-incubate the lysate with a high concentration (e.g., 100x) of free, unmodified CPO-CA before adding the beads. True targets will bind the free compound, preventing them from being pulled down by the beads.
-
Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the main experiment but absent or significantly reduced in the competition control lane using mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): The In-Cell Engagement Benchmark
CETSA is a powerful label-free method that measures target engagement inside intact cells or lysates.[12] This avoids potential artifacts from modifying the compound or using non-native protein lysates.
-
Causality & Rationale: The binding of a ligand (CPO-CA) to its target protein confers thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell samples to various temperatures, we can observe that the target protein remains soluble at higher temperatures in the presence of its ligand compared to its absence.
-
Detailed Protocol: CETSA Melt Curve
-
Cell Culture: Grow cells of interest to ~80% confluency.
-
Treatment: Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of CPO-CA for a defined period (e.g., 1 hour) at 37°C.[13]
-
Harvesting: Harvest cells and resuspend them in a physiological buffer.
-
Aliquoting & Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation.
-
Detection: Analyze the amount of the candidate target protein (e.g., Enzyme Z from the in silico screen) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the CPO-CA-treated sample compared to the vehicle control confirms target engagement.
-
Phase 2: Target Validation — Confirming the Functional Interaction
Generating a candidate list is only the beginning. Validation is the rigorous process of proving that the interaction between CPO-CA and the top candidate—let's assume all Phase 1 evidence points to Enzyme Z —is direct, specific, and responsible for the compound's biological effect.
Biophysical Assays: Proving Direct Binding
These methods provide quantitative, unambiguous proof of a direct physical interaction between CPO-CA and purified Enzyme Z, eliminating the possibility that the observed effects are indirect or mediated by other cellular components.
-
Recommended Technique: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in mass on a sensor chip surface in real-time. By immobilizing purified Enzyme Z on the chip and flowing solutions of CPO-CA over it, one can directly measure the binding (association) and unbinding (dissociation) events.
-
Protocol:
-
Express and purify recombinant Enzyme Z.
-
Immobilize Enzyme Z onto an SPR sensor chip.
-
Inject a series of increasing concentrations of CPO-CA over the chip surface and measure the binding response.
-
Inject buffer alone to measure the dissociation rate.
-
Fit the resulting sensorgrams to a binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). A low Kᴅ value (e.g., in the nanomolar range) indicates a high-affinity interaction.
-
-
Biochemical Assays: Demonstrating Functional Modulation
Proving direct binding is necessary but not sufficient. We must demonstrate that this binding has a functional consequence on the target protein.
-
Causality & Rationale: If CPO-CA binds to Enzyme Z, it should modulate its catalytic activity. An enzyme assay provides a direct measure of this functional impact.[14][15]
-
Detailed Protocol: Enzyme Z Inhibition Assay
-
Assay Development: Develop a robust assay to measure the activity of purified Enzyme Z. This could involve monitoring the depletion of a substrate or the formation of a product using methods like absorbance, fluorescence, or LC-MS.[16]
-
Dose-Response: Incubate a fixed concentration of Enzyme Z and its substrate with a range of CPO-CA concentrations (e.g., from 1 nM to 100 µM).
-
Measurement: Measure the rate of the enzymatic reaction at each CPO-CA concentration.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the log of the CPO-CA concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of CPO-CA required to inhibit 50% of Enzyme Z's activity.
-
Comparative Analysis: Benchmarking CPO-CA Performance
With the target validated, we can now objectively compare the performance of CPO-CA against other known modulators of Enzyme Z. For this guide, we will compare it to a hypothetical established inhibitor, "Competitor-1." This comparison is vital for understanding the compound's potential as a lead candidate.
-
Quantitative Performance Metrics:
| Parameter | CPO-CA (Hypothetical Data) | Competitor-1 (Literature Value) | Significance of Parameter |
| Binding Affinity (Kᴅ) | 25 nM | 10 nM | Measures direct binding strength; lower is tighter. |
| Biochemical Potency (IC₅₀) | 50 nM | 20 nM | Measures functional inhibition of the pure enzyme. |
| Cellular Potency (EC₅₀) | 200 nM | 150 nM | Measures effect in a biological system; reflects permeability and stability. |
| CETSA Shift (ΔTagg) | +4.2 °C | +5.0 °C | Confirms target engagement in a cellular environment. |
This direct comparison reveals that while Competitor-1 is slightly more potent in all metrics, CPO-CA demonstrates strong, on-target activity in the nanomolar range, validating it as a promising chemical scaffold for further optimization.
Conclusion
The process of confirming a molecular target is a systematic journey from broad hypothesis to specific, quantifiable validation. We have outlined a robust, multi-pronged strategy that leverages the predictive power of in silico tools, the direct evidence from affinity proteomics, and the physiological relevance of cellular target engagement assays like CETSA. By following this with rigorous biophysical and biochemical validation, researchers can build an unassailable case for the mechanism of action of a novel compound like this compound. This integrated approach not only provides confidence in the primary target but also creates a rich dataset that is essential for advancing a compound through the drug discovery pipeline.
References
- Vertex AI Search. (2026). Search results for 1-(3-Chlorophenyl)
-
Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
-
Šimokaitienė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
- Google Patents. (n.d.).
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Ruprecht, B., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Ferreira, L. G., et al. (2015). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Methods in Molecular Biology. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
DrOmics Labs. (2024). Docking Simulations: Predicting Drug-Target Interactions. [Link]
-
SwissTargetPrediction. (n.d.). SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Sygnature Discovery. (n.d.). Enzymology | Enzyme Assay Protocol. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissTargetPrediction [swisstargetprediction.ch]
- 4. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dromicslabs.com [dromicslabs.com]
- 6. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Hazard Profile and Immediate Safety Precautions: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a multi-faceted risk profile that demands meticulous handling.[1]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation and may provoke an allergic skin reaction.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound, including during disposal.
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection: Chemical safety goggles or a face shield. |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of them as contaminated waste. |
| Body Protection: A lab coat, buttoned, and appropriate protective clothing. |
| Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator may be necessary. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process. The following steps provide a clear pathway from the point of waste generation to its final, safe removal from your facility.
Step 1: Waste Segregation - The Principle of Halogenated Waste
Due to the presence of a chlorine atom on the phenyl group, this compound is classified as a halogenated organic compound . This is the most critical piece of information for its disposal. Halogenated and non-halogenated waste streams must always be kept separate.[2][3][4][5] The co-mingling of these waste types can lead to dangerous chemical reactions and significantly complicates the final disposal process, often at a much higher cost.[3]
Immediate Action:
-
Designate a specific waste container solely for halogenated organic waste.
-
Never mix this waste with non-halogenated solvents or other chemical waste streams.
Step 2: Container Management - Ensuring Safe Accumulation
The integrity and proper labeling of your waste container are fundamental to a safe disposal process.
Container Specifications:
-
Material: Use a chemically compatible container, typically high-density polyethylene (HDPE).[4]
-
Condition: The container must be in good condition, free from leaks or cracks, and have a secure, threaded cap to ensure it is vapor-tight and spill-proof.[2][3]
-
Labeling: From the moment the first drop of waste is added, the container must be clearly labeled.[2] The label should include:
Step 3: Safe Handling During Transfer
All transfers of waste into the accumulation container should be conducted within a chemical fume hood to minimize inhalation exposure.[3] Ensure the container is kept closed at all times, except when actively adding waste.[2]
Step 4: Storage of Waste Containers
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be:
-
Away from incompatible substances such as strong acids, bases, and oxidizing agents.[2]
-
Within secondary containment to control any potential leaks.
Step 5: Final Disposal Logistics
The disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Internal Procedures: Familiarize yourself with your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.[6]
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the pickup and final disposal of the material.[6][7] Never attempt to dispose of this chemical down the drain or in regular trash.[6]
Visualizing the Disposal Pathway
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, use absorbent pads to contain and clean up the material. Place the used absorbent pads in a sealed, labeled bag and dispose of it as hazardous waste.[2]
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS department.[2]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Lund University. Retrieved from [Link]
Sources
- 1. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. ethz.ch [ethz.ch]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID: 92847-41-1), a compound for which detailed safety data may not be widely available. In the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach is paramount, treating the substance as potentially hazardous based on its chemical structure.[1] This protocol is designed to be a self-validating system, ensuring that every step mitigates risk through established principles of chemical safety.
Hazard Analysis: A Proactive Approach to Safety
This compound is an irritant.[2] Based on GHS classifications, it is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may lead to an allergic skin reaction.[2]
A structural assessment reveals key functional groups that inform our safety strategy:
-
Chlorinated Aromatic Ring: Compounds in this class can exhibit varying levels of toxicity and require careful handling to prevent exposure.[3][4] The presence of chlorine also means that combustion can produce hazardous byproducts like hydrogen chloride.[5]
-
Carboxylic Acid: This functional group imparts acidic properties, creating risks of skin and eye irritation or burns, particularly with the powdered form which can be easily inhaled.[6]
-
Pyrrolidone Core: While the core itself may have lower toxicity, the substitutions dictate the overall hazard profile.
Given these features, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and handle it with appropriate precautions to minimize all potential routes of exposure.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while butyl rubber is effective against strong acids.[6][8] Always inspect gloves for tears or holes before use.[9] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances.[6][10] |
| Body Protection | Chemical-Resistant Lab Coat | A buttoned lab coat protects skin and personal clothing from contamination. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to control airborne particles.[11] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.[6][12] |
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond simply wearing PPE. The following procedural workflow is designed to minimize risk at every stage of the experimental process.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the lab, ensure you have reviewed this protocol and understand the potential hazards.
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[11]
-
Assemble all necessary equipment (e.g., spatula, weigh paper, glassware, solvents) within the fume hood to minimize movement of the compound in open air.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent inhalation of dust.[7]
-
Use a spatula for transfers. Avoid creating dust by gently handling the material.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing. Always add acid to the solvent, not the other way around, if applicable.
-
Keep all containers of the compound tightly sealed when not in use.[13]
-
-
In Case of a Spill:
-
Alert nearby personnel and evacuate the immediate area if necessary.
-
For small spills within the fume hood, use an appropriate absorbent material rated for chemical spills.
-
Wearing your full PPE, carefully clean the spill from the outside in, and place all contaminated materials into a designated hazardous waste container.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[3]
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal Diagram
Caption: Waste segregation for this compound.
-
Waste Characterization: Due to the presence of a chlorine atom, all waste generated from handling this compound must be classified as halogenated organic waste .[14][15]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[16] This is crucial because the disposal methods differ significantly, and cross-contamination can lead to increased disposal costs and environmental hazards.[16]
-
Containers:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent pads from spills, must be placed in a clearly labeled, sealed container for "Halogenated Solid Waste".[17]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and properly labeled container for "Halogenated Liquid Waste".[17]
-
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Under no circumstances should this chemical or its solutions be poured down the drain.[13]
By adhering to these rigorous protocols, we can ensure a safe research environment while advancing our scientific objectives. This guide serves as a foundational document; always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
References
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 3
-
A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem. 1
-
Novel Chemicals with Unknown Hazards SOP. 10
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPAL. 15
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. 17
-
This compound | C11H10ClNO3 | CID. PubChem. 18
-
Hazardous Waste Segregation. 14
-
Halogenated Solvents. 13
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. 9
-
What PPE Should You Wear When Handling Acid 2026?. LeelineWork. 6
-
Organic Solvent Waste Disposal. Safety & Risk Services. 16
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. 19
-
Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 7
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
-
Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse. 11
-
Personal Protective Equipment (PPE). CHEMM. 12
-
Safety equipment, PPE, for handling acids. Quicktest. 8
-
Material Safety Data Sheet. Greenbook.net. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ecolink.com [ecolink.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. leelinework.com [leelinework.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. twu.edu [twu.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
